molecular formula C8H7BrN4 B1397136 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-90-8

6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B1397136
CAS No.: 882670-90-8
M. Wt: 239.07 g/mol
InChI Key: PLTBADSHGFJXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C8H7BrN4 and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-10-8-12-3-5-2-6(9)4-11-7(5)13-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTBADSHGFJXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=NC=C(C=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730374
Record name 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882670-90-8
Record name 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882670-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights grounded in practical laboratory experience.

The pyrido[2,3-d]pyrimidine core is a recognized "privileged scaffold" in drug discovery.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases.[2][3] Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors of various kinases implicated in cancer, such as EGFR, and are explored for their antitumor and antibacterial properties.[2][3][4][5] The target molecule, this compound, is of significant interest as it incorporates three key features for further chemical elaboration:

  • A Bromo Substituent: The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • An N-methyl Group: This modification can enhance metabolic stability, modulate solubility, and provide a specific vector for hydrogen bonding interactions within a target protein's active site.

  • A Primary Amine: The 2-amino group offers a site for derivatization, such as acylation or alkylation, to explore structure-activity relationships (SAR).[3]

Retrosynthetic Analysis and Strategic Planning

A robust synthesis requires a logical retrosynthetic plan. For this compound, two primary strategies emerge, each with distinct advantages regarding precursor availability and control of regiochemistry.

G cluster_A Route A: Late-Stage Bromination cluster_B Route B: Convergent Synthesis TM This compound (Target) A1 N-methylpyrido[2,3-d]pyrimidin-2-amine TM->A1 C-Br Disconnection B1 2-Amino-5-bromopyridine Precursor TM->B1 Pyridine Ring Formation B2 N-Methylguanidine TM->B2 Pyrimidine Ring Formation A2 Brominating Agent (e.g., NBS)

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Late-Stage Bromination): This approach involves first synthesizing the N-methylated pyrido[2,3-d]pyrimidine core and then introducing the bromine atom. While feasible, this route risks generating isomeric byproducts, as bromination may not be perfectly regioselective.[6]

  • Route B (Convergent Synthesis from Brominated Precursor): This is often the preferred strategy. It begins with a commercially available or readily synthesized brominated pyridine derivative, onto which the pyrimidine ring is constructed. This method provides unambiguous control over the bromine's position, ensuring a cleaner reaction profile and simplifying purification.

This guide will focus on the more robust and regiochemically precise Route B .

The Convergent Synthetic Pathway

Our selected pathway involves a two-step sequence: the synthesis of a key brominated pyridine intermediate, followed by a cyclocondensation reaction to form the desired bicyclic system.

G Start 2-Aminopyridine Step1_Reagent + N-Bromosuccinimide (NBS) + Malononitrile Intermediate 2-Amino-5-bromo-3-cyanopyridine Step1_Reagent->Intermediate Step 1: Bromination & Cyanation Step2_Reagent + N-Methylguanidine + NaOEt / EtOH Product This compound Step2_Reagent->Product Step 2: Cyclocondensation

Caption: Workflow for the convergent synthesis of the target compound.

Step 1: Synthesis of 2-Amino-5-bromo-3-cyanopyridine

The foundational step is the preparation of the key intermediate. While this compound can be sourced commercially, its synthesis from 2-aminopyridine is a cost-effective alternative. The reaction proceeds via an electrophilic substitution (bromination) followed by the introduction of a cyano group, which is essential for the subsequent cyclization.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is chosen for its ability to dissolve the starting materials and its relatively high boiling point, which allows for moderate heating to drive the reaction.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a safe and convenient source of electrophilic bromine compared to handling elemental bromine.

  • Cyanating Agent: Malononitrile is used here in a reaction cascade that ultimately installs the cyano group at the 3-position, ortho to the amino group, which is a prerequisite for the subsequent ring closure.

Detailed Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (10.0 g, 106.3 mmol) and acetonitrile (100 mL).

  • Reagent Addition: Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved. Add N-Bromosuccinimide (NBS) (18.9 g, 106.3 mmol) portion-wise over 15 minutes, noting a slight exotherm.

  • Intermediate Formation: After the NBS addition is complete, add malononitrile (7.02 g, 106.3 mmol).

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol (20 mL).

  • Purification: Dry the crude solid under vacuum. The product is often of sufficient purity for the next step. If required, recrystallization from ethanol can be performed.

Parameter Value
Typical Yield 75-85%
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95%
Step 2: Cyclocondensation to form this compound

This is the key ring-forming step where the pyrimidine portion of the scaffold is constructed. The reaction is a base-catalyzed cyclocondensation between the aminonitrile intermediate and N-methylguanidine.

Causality Behind Experimental Choices:

  • Base and Solvent: Sodium ethoxide in ethanol serves a dual purpose. It acts as a strong base required to catalyze the cyclization and also serves as the solvent. The use of a sodium alkoxide is a classic method for this type of condensation.[7]

  • Reactant: N-methylguanidine provides the necessary N-C-N fragment to form the pyrimidine ring, incorporating the required N-methyl group directly.

  • Temperature: Refluxing in ethanol provides the thermal energy needed to overcome the activation barrier for the intramolecular cyclization, driving the reaction to completion.

Detailed Experimental Protocol:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask fitted with a reflux condenser, nitrogen inlet, and thermometer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (3.2 g, 139.2 mmol) in absolute ethanol (120 mL) under a nitrogen atmosphere.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add N-methylguanidine hydrochloride (12.8 g, 116.0 mmol). Stir for 15 minutes. Then, add 2-amino-5-bromo-3-cyanopyridine (20.0 g, 101.0 mmol) from Step 1.

  • Reaction: Heat the resulting suspension to reflux (approx. 78°C) and maintain for 8-12 hours. The reaction should become a clearer solution as it progresses. Monitor by TLC (10:1 Dichloromethane:Methanol).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Isolation: A solid precipitate will form. Adjust the pH to ~7 using concentrated HCl. Collect the solid by vacuum filtration and wash it extensively with water (3 x 100 mL) to remove inorganic salts.

  • Purification: Dry the crude product under vacuum at 50°C. For higher purity, the solid can be recrystallized from a mixture of dimethylformamide (DMF) and water or purified by column chromatography on silica gel using a dichloromethane/methanol gradient.

Parameter Value
Typical Yield 65-75%
Appearance Light brown solid
Purity (by HPLC) >98%

Characterization and Validation

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons on the pyridine and pyrimidine rings, as well as a singlet for the N-methyl group.

  • ¹³C NMR: Confirms the carbon skeleton of the bicyclic system.

  • Mass Spectrometry (MS): The ESI-MS will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks at [M+H]⁺ and [M+2+H]⁺ of nearly equal intensity.

  • Melting Point: A sharp melting point indicates high purity.

Safety and Handling Considerations

  • N-Bromosuccinimide (NBS): Is a lachrymator and irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Metal: Is highly reactive with water and flammable. It must be handled under an inert atmosphere or a layer of mineral oil. All glassware must be scrupulously dry. The addition of sodium to ethanol is highly exothermic and should be done slowly and with cooling.

  • Acetonitrile & Ethanol: Are flammable solvents. All heating should be performed using a heating mantle and in a fume hood, away from open flames.

Conclusion and Future Outlook

The convergent synthesis outlined in this guide represents a reliable and regiochemically controlled method for producing this compound. This approach, starting from a brominated pyridine precursor, is superior to late-stage bromination in terms of product purity and process control. The resulting compound is a valuable intermediate, primed for elaboration into more complex molecules for screening in drug discovery programs, particularly in the development of novel kinase inhibitors.[4][8]

References

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • ResearchGate. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.
  • National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC.
  • PubMed. (n.d.). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold.
  • Mol-Instincts. (n.d.). Synthesis of 6-(2-bromo-6-chlorophenyl)-2-methylpyrido[2,3-d]-pyrimidin-7-amine.
  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • ResearchGate. (n.d.). Preparation of pyrido[2,3‐d]pyrimidine derivatives.
  • National Center for Biotechnology Information. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC.
  • Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
  • ResearchGate. (n.d.). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones.

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2] This guide focuses on a specific derivative, 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, a molecule of interest for medicinal chemistry due to its reactive handles amenable to further diversification. While direct experimental data for this exact compound is sparse in publicly available literature, this document provides a comprehensive overview of its predicted chemical properties, a proposed synthetic pathway, and expected reactivity, all inferred from closely related and well-characterized analogs. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel pyrido[2,3-d]pyrimidine-based compounds.

Introduction to the Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings gives rise to the pyridopyrimidine isomers, with the pyrido[2,3-d]pyrimidine system being of particular interest in drug discovery.[3] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets.[4] The introduction of a bromine atom at the 6-position provides a crucial site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions. The 2-amino group is another key feature, often involved in hydrogen bonding interactions within enzyme active sites. The N-methylation of this amino group can subtly modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Comparison with a Related Analog.

PropertyPredicted Value for this compoundReported Value for 6-bromo-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one[5]
Molecular Formula C₈H₇BrN₄C₈H₆BrN₃O
Molecular Weight 240.07 g/mol 239.97 g/mol
Appearance Predicted to be a white to off-white solidNot specified
Melting Point Predicted to be in the range of 180-220 °CNot specified
Solubility Predicted to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.Not specified
Predicted XlogP ~1.5 - 2.00.6

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible route involves the initial construction of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the N-methyl group.

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core

The construction of the bicyclic system can be achieved by reacting a substituted pyridine with a pyrimidine precursor. A common method involves the condensation of a 2-aminonicotinic acid derivative with urea or a guanidine derivative.[6]

Experimental Protocol: Synthesis of 6-bromo-2-aminopyrido[2,3-d]pyrimidine

  • Starting Material: 2-amino-5-bromonicotinic acid.

  • Reagents: Guanidine hydrochloride, a suitable base (e.g., sodium ethoxide), and a high-boiling point solvent (e.g., ethanol or 2-ethoxyethanol).

  • Procedure: a. To a solution of sodium ethoxide in ethanol, add 2-amino-5-bromonicotinic acid and guanidine hydrochloride. b. Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). d. The resulting precipitate is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried under vacuum to yield 6-bromo-2-aminopyrido[2,3-d]pyrimidine.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is necessary to deprotonate the guanidine and the carboxylic acid, facilitating the condensation and cyclization reaction. A high-boiling point solvent ensures the reaction proceeds at a reasonable rate.

Step 2: N-Methylation of the 2-amino Group

The final step is the selective methylation of the exocyclic amino group. This can be achieved using various methylating agents.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 6-bromo-2-aminopyrido[2,3-d]pyrimidine.

  • Reagents: A methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., sodium hydride, potassium carbonate), and an aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF)).

  • Procedure: a. Dissolve 6-bromo-2-aminopyrido[2,3-d]pyrimidine in anhydrous DMF. b. Add a base, such as sodium hydride, portion-wise at 0 °C to deprotonate the amino group. c. After stirring for 30 minutes, add the methylating agent (e.g., methyl iodide) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC. e. Quench the reaction by the slow addition of water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. h. The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices: The use of a strong base like sodium hydride in an aprotic solvent ensures complete deprotonation of the amino group, leading to the more nucleophilic amide anion, which readily reacts with the methylating agent. This method often provides good yields for N-alkylation of heterocyclic amines.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: N-Methylation A 2-amino-5-bromonicotinic acid B Guanidine HCl, NaOEt, EtOH, Reflux A->B Condensation/ Cyclization C 6-bromo-2-aminopyrido[2,3-d]pyrimidine B->C D 6-bromo-2-aminopyrido[2,3-d]pyrimidine E NaH, MeI, DMF D->E Methylation F This compound E->F

Caption: Proposed two-step synthesis of this compound.

Spectral Analysis (Predicted)

The structural confirmation of the target compound would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridopyrimidine core. The N-methyl group would appear as a singlet around 3.0-3.3 ppm. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the bromine atom and the pyrimidine ring.

  • ¹³C NMR: The carbon NMR would show signals for all eight carbon atoms. The carbon bearing the bromine atom would be shifted to a lower field. The N-methyl carbon would appear around 30-35 ppm.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be a key identifier.

Reactivity and Potential for Further Diversification

The chemical reactivity of this compound is dominated by the presence of the bromo substituent at the 6-position. This site is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent building block for generating a library of derivatives.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.

  • Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated derivatives.

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position.

Reactivity_Diagram cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd(0), Base Heck Heck Coupling (Alkene) Start->Heck Pd(0), Base Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd(0), Base

Caption: Key cross-coupling reactions for diversification of the target molecule.

Applications in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry.[7] Derivatives have shown a broad range of biological activities, including inhibition of various kinases such as EGFR, PI3K, and CDKs.[2] The this compound, as a versatile intermediate, can be used to synthesize novel compounds for screening against these and other therapeutic targets. The ability to easily modify the 6-position allows for the exploration of the structure-activity relationship (SAR) in a systematic manner, which is a cornerstone of modern drug discovery.

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is likely to be a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its predicted properties, a robust synthetic strategy, and its potential for chemical diversification based on established knowledge of the pyrido[2,3-d]pyrimidine class. The insights and protocols detailed herein are intended to empower researchers to synthesize and utilize this and related compounds in the quest for novel therapeutic agents.

References

  • Rao, A., et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors.
  • Holmes, B. T., et al. (2002). Synthesis of ? Acetylene-Expanded? Tridentate Ligands. Molecules (Basel), 7(5), 447-455.
  • Bernstein, J., et al. (1947). II. Derivatives of 2, 6-Diaminopyridine1. Journal of the American Chemical Society, 69(5), 1151-1115.
  • Elzahabi, N. E. S., et al. (2018). Design, synthesis and biological evaluation of new pyrido[2,3-d]pyrimidine derivatives as potent anticancer agents. Bioorganic Chemistry, 81, 444-453.
  • PubChem. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-bromo-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Scientific Reports, 13(1), 6825.
  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11095-11111.
  • PubChem. (n.d.). 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. National Center for Biotechnology Information. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4 (3H)-one. Retrieved from [Link]

  • Besson, T., et al. (2022).
  • Hassan, A. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 16(10), 1472.
  • PubChemLite. (n.d.). 6-bromo-2-methylpyrido[2,3-d]pyrimidin-4(3h)-one. Retrieved from [Link]

  • PubChem. (n.d.). N-[(6-bromo-2-pyridinyl)methyl]pent-1-yn-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ukrpromvneshtorg. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainian Chemistry Journal, 85(11), 3-29.
  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • El-Sayed, M. A. A., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4748-4757.
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society, 100(2), 100868.
  • PubChem. (n.d.). Pyrido(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-nitro-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-nitropyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Data for 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and kinase inhibition properties.[1][2][3] The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of a specific derivative, 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data to aid in the identification, characterization, and quality control of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and literature precedents for analogous structures.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below, with a systematic atom numbering scheme for unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90s1HH4
~8.60d1HH5
~8.20d1HH7
~7.50br s1HNH
~3.00s3HN-CH₃

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show five distinct signals.

  • Aromatic Protons: The pyrido[2,3-d]pyrimidine core gives rise to three signals in the aromatic region. The proton at the C4 position (H4) is expected to appear as a singlet at approximately 8.90 ppm. The protons at C5 (H5) and C7 (H7) will likely appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom at C6 will deshield the adjacent protons, H5 and H7, causing them to resonate at a lower field.

  • Amine Proton: The amine proton (NH) is expected to be a broad singlet around 7.50 ppm. Its chemical shift can be variable and is dependent on concentration and temperature.

  • N-Methyl Protons: The three protons of the N-methyl group are predicted to appear as a sharp singlet at approximately 3.00 ppm.

H4 H4 (~8.90 ppm, s) Structure This compound H4->Structure H5 H5 (~8.60 ppm, d) H5->Structure H7 H7 (~8.20 ppm, d) H7->Structure NH NH (~7.50 ppm, br s) NH->Structure N_CH3 N-CH3 (~3.00 ppm, s) N_CH3->Structure

Caption: Key ¹H NMR correlations for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • Data Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Integrate all signals.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162.0C2
~158.0C4
~155.0C8a
~140.0C7
~120.0C5
~118.0C6
~115.0C4a
~28.0N-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring (C2, C4, and C8a) are expected to resonate at lower fields due to the electron-withdrawing effects of the nitrogen atoms.

  • Pyridine Ring Carbons: The carbons of the pyridine ring (C4a, C5, C6, and C7) will have varied chemical shifts. The carbon bearing the bromine atom (C6) is predicted to be around 118.0 ppm.

  • N-Methyl Carbon: The N-methyl carbon is expected to appear at a higher field, around 28.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Use a 125 MHz NMR spectrometer.

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • Acquire a sufficient number of scans for good signal-to-noise, which is typically higher than for ¹H NMR.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

  • Exact Mass: 239.9854

  • Molecular Ion (M⁺): The mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 240 and 242, which is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[4][5]

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion of this compound is expected to undergo fragmentation through several pathways. A plausible fragmentation pattern is outlined below.

M [M]⁺˙ m/z 240/242 M_minus_Br [M-Br]⁺ m/z 161 M->M_minus_Br - Br• M_minus_CH3 [M-CH₃]⁺ m/z 225/227 M->M_minus_CH3 - •CH₃ Fragment1 [C₇H₅N₄]⁺ m/z 145 M_minus_Br->Fragment1 - HCN Fragment2 [C₆H₄N₃]⁺ m/z 118 Fragment1->Fragment2 - HCN

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretch (amine)
3100-3000Medium-WeakAromatic C-H stretch
2950-2850Medium-WeakAliphatic C-H stretch (N-CH₃)
1620-1580StrongC=N and C=C stretching (ring)
1550-1450StrongC=C stretching (ring)
1350-1250MediumC-N stretch
700-600MediumC-Br stretch

Interpretation of the IR Spectrum

The IR spectrum will provide confirmatory evidence for the presence of key functional groups. The N-H stretch of the secondary amine will be a notable feature. The aromatic C-H stretches and the ring stretching vibrations will confirm the presence of the heterocyclic core. The C-Br stretch is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Synthesis and Sample Preparation

A plausible synthesis of this compound can be adapted from known procedures for similar compounds.[6][7] A potential final step involves the reaction of 6-bromo-2-chloropyrido[2,3-d]pyrimidine with methylamine.

Proposed Synthetic Protocol

  • Reaction Setup: In a sealed tube, dissolve 6-bromo-2-chloropyrido[2,3-d]pyrimidine (1.0 eq) in ethanol.

  • Addition of Reagent: Add a solution of methylamine (2.0 eq) in ethanol.

  • Reaction Conditions: Heat the mixture at 80 °C for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

    • Characterize the purified product by the spectroscopic methods described above.

Safety and Handling

Brominated organic compounds require careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile materials or dust.[10][11]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scialert. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health. Available from: [Link]

  • Bromination. ACS Green Chemistry Institute. Available from: [Link]

  • BROMINE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. Available from: [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. Available from: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available from: [https://www.carlroth.com/medias/SDB-2P0N-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzQzMDN8YXBwbGljYXRpb24vcGRmfGg1Ny9oZGIvMTA0MDUwODQ2MjI4Nzgu cGRmfGU4YjM4ZGUzYjM3YjQwZWIzZGYwZWI4YjY3ZGIzYjM4YjM3YjQwZWIzZGYwZWI4YjY3ZGIzYjM4YjM3YjQ]([Link] cGRmfGU4YjM4ZGUzYjM3YjQwZWIzZGYwZWI4YjY3ZGIzYjM4YjM3YjQwZWIzZGYwZWI4YjY3ZGIzYjM4YjM3YjQ)

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Where can I find handling precautions to work with brominated flame retardants?. ResearchGate. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. Available from: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns. Save My Exams. Available from: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available from: [Link]

  • Mechanism of pyrido[2,3‐d]pyrimidines. ResearchGate. Available from: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available from: [Link]

  • Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel pyrido[2,3-d]pyrimidines containing derivatives. ResearchGate. Available from: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. Available from: [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, a substituted pyrido[2,3-d]pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in a variety of bioactive molecules, including kinase inhibitors and other therapeutic agents. Accurate structural elucidation of novel derivatives such as this compound is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous determination of the chemical structure of such molecules in solution.

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for this compound. It will delve into the predicted chemical shifts, coupling constants, and the application of two-dimensional (2D) NMR techniques for complete spectral assignment. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds. The predicted spectral data are derived from the analysis of the parent pyrido[2,3-d]pyrimidine scaffold and the known substituent effects of the bromo, and N-methylamino groups.

Chemical Structure and Numbering

The chemical structure of this compound is presented below, with the standard IUPAC numbering for the pyrido[2,3-d]pyrimidine ring system. This numbering is essential for the correct assignment of NMR signals.

Chemical structure of this compound with IUPAC numbering

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridopyrimidine core and the methyl protons of the N-methylamino group. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms in the heterocyclic system and the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.5 - 8.8Singlet (s)-This proton is adjacent to two nitrogen atoms, leading to a significant downfield shift.
H-57.8 - 8.1Doublet (d)~8.0This proton is part of the pyridine ring and is coupled to H-7.
H-77.4 - 7.7Doublet (d)~8.0This proton is coupled to H-5. The bromine at position 6 will have a minor deshielding effect.
NH5.0 - 6.0Broad Singlet (br s)-The chemical shift of the amino proton is variable and depends on solvent, concentration, and temperature.
N-CH₃3.0 - 3.3Singlet (s)-The methyl group attached to the nitrogen is expected in this region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution in the heterocyclic system.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2160 - 163This carbon is attached to two nitrogen atoms in the pyrimidine ring and the N-methylamino group.
C-4155 - 158This carbon is adjacent to two nitrogen atoms, resulting in a downfield shift.
C-4a115 - 118This is a quaternary carbon at the ring junction.
C-5130 - 133Aromatic carbon in the pyridine ring.
C-6118 - 121This carbon is directly attached to the bromine atom, which has a moderate shielding/deshielding effect.
C-7135 - 138Aromatic carbon in the pyridine ring.
C-8a158 - 161This is a quaternary carbon at the ring junction, adjacent to a nitrogen atom.
N-CH₃28 - 32The methyl carbon attached to the nitrogen atom.

Experimental Workflow for NMR Analysis

A systematic approach is crucial for the complete and accurate NMR analysis of this compound. The following workflow outlines the recommended experimental sequence.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Confirmation H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Screening DEPT DEPT-135 C13->DEPT Determine CHn Multiplicity COSY ¹H-¹H COSY DEPT->COSY Proton-Proton Correlations HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations Assign Assign Signals HMBC->Assign Complete Assignment Structure Confirm Structure Assign->Structure Final Verification

Caption: Recommended experimental workflow for the complete NMR analysis of this compound.

Step-by-Step Experimental Protocols
  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ will be positive, while CH₂ will be negative).

  • 2D NMR Acquisition:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. A cross-peak between two protons indicates that they are spin-coupled. This will be crucial for confirming the connectivity of H-5 and H-7.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of protonated carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the overall connectivity of the molecule. For example, correlations from the N-CH₃ protons to C-2 would confirm the position of the methylamino group.

Interpretation of 2D NMR Data

The following diagram illustrates the key expected HMBC correlations that would be instrumental in confirming the structure of this compound.

HMBC_Correlations cluster_structure Key HMBC Correlations mol H4 H-4 C2 C-2 H4->C2 C4a C-4a H4->C4a C8a C-8a H4->C8a H5 H-5 H5->C4a C7 C-7 H5->C7 H7 H-7 C5 C-5 H7->C5 H7->C8a NCH3 N-CH₃ NCH3->C2 C4 C-4 C6 C-6

Caption: Expected key HMBC correlations for this compound.

Conclusion

The comprehensive NMR analysis outlined in this guide, employing a combination of 1D and 2D NMR techniques, provides a robust framework for the unequivocal structural elucidation of this compound. The predicted ¹H and ¹³C NMR data, based on established principles of chemical shifts and coupling constants for related heterocyclic systems, serve as a valuable reference for researchers. By following the proposed experimental workflow, scientists and drug development professionals can confidently characterize this and similar molecules, which is a critical step in advancing their research and development objectives.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. (2023). National Institutes of Health. [Link]

  • This compound. ChemSigma. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. [Link]

An In-depth Technical Guide to the Mass Spectrometry of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows its derivatives to interact with a wide range of biological targets.[1][2] This has led to the development of numerous compounds with diverse pharmacological activities, including anticancer and kinase inhibition properties.[1][2] The subject of this guide, 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, is a representative of this class of molecules. Its structural characterization is a critical step in drug discovery and development, ensuring its identity, purity, and stability.

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such novel chemical entities.[3] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, offering insights into ionization behavior, predictable fragmentation patterns, and detailed experimental protocols. The principles and methodologies discussed herein are designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization of N-heterocyclic compounds.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is fundamental to interpreting its mass spectrum. The key structural features of this compound are:

  • A Fused Heterocyclic Core: The pyridopyrimidine ring system is aromatic and contains multiple nitrogen atoms, which are potential sites for protonation.

  • Substituents:

    • A bromine atom at the 6-position, which will produce a characteristic isotopic pattern (M+2) in the mass spectrum.

    • An N-methylamino group at the 2-position, which can influence ionization and fragmentation.

A summary of the computed physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC8H7BrN4(Predicted)
Molecular Weight239.07 g/mol (Predicted)
Monoisotopic Mass237.98505 Da(Predicted)
XLogP3~2.0(Predicted)

Principles of Mass Spectrometry for N-Heterocyclic Compounds

The analysis of N-heterocyclic compounds like this compound by mass spectrometry typically involves three key stages: ionization, mass analysis, and detection. The choice of ionization technique is critical and is dictated by the analyte's properties.

Ionization Techniques

Given the presence of multiple nitrogen atoms, which can be readily protonated, Electrospray Ionization (ESI) is a highly suitable "soft" ionization technique.[4][5] ESI is particularly advantageous for polar and thermally labile molecules, as it minimizes fragmentation in the ion source, typically yielding a prominent protonated molecule, [M+H]+.[4][6] This simplifies the initial mass spectrum and provides a clear indication of the molecular weight.

Alternatively, Electron Ionization (EI) can be employed. EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. While the molecular ion peak may be less abundant or even absent, the resulting fragmentation pattern provides rich structural information.[7]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the mass spectrometric analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to create a 1 mg/mL stock solution.

  • Working Solution for ESI-MS: Dilute the stock solution with a mixture of acetonitrile and water (typically 1:1 v/v) containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

  • Sample Introduction for EI-MS: For EI-MS, the sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC), dissolved in a volatile solvent like dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition

The following tables outline typical instrument parameters for both ESI-MS/MS and EI-MS analysis.

Table 2: ESI-MS/MS Parameters

ParameterSettingRationale
Ionization ModePositiveThe presence of basic nitrogen atoms favors the formation of positive ions ([M+H]+).
Capillary Voltage3-4 kVOptimizes the electrospray process for efficient ion generation.
Nebulizing Gas (N2)Instrument dependentAssists in desolvation of the droplets.
Drying Gas (N2) FlowInstrument dependentFacilitates the evaporation of solvent from the charged droplets.
Drying Gas Temperature250-350 °CAids in the desolvation process.
Mass Rangem/z 50-500Covers the expected mass of the precursor and fragment ions.
Collision GasArgon or NitrogenUsed for collision-induced dissociation (CID) in MS/MS experiments.
Collision Energy10-40 eV (Ramped)Varying the collision energy allows for controlled fragmentation to obtain structural information.

Table 3: EI-MS Parameters

ParameterSettingRationale
Ionization Energy70 eVStandard energy for EI-MS, providing reproducible fragmentation patterns.[8]
Ion Source Temperature200-250 °CEnsures complete vaporization of the sample.[9]
Mass Rangem/z 40-500To capture both low and high mass fragments.
Scan RateInstrument dependentA faster scan rate is beneficial for GC-MS applications.

Data Analysis: Predicted Fragmentation Pathways

The interpretation of mass spectra is key to elucidating the structure of the analyte.[10] Below are the predicted fragmentation patterns for this compound under both ESI and EI conditions.

ESI-MS/MS Fragmentation

Under ESI conditions, the protonated molecule [M+H]+ is expected at m/z 238.99 and 240.99, reflecting the isotopic distribution of bromine. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

EI-MS Fragmentation

In EI-MS, the initial event is the formation of the molecular ion (M+•) at m/z 238/240. The higher energy of EI will likely lead to more extensive fragmentation.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its structural confirmation and purity assessment. This guide has provided a comprehensive overview of the key considerations for such an analysis, from sample preparation and instrumentation to the interpretation of fragmentation patterns. By leveraging the principles of both soft (ESI) and hard (EI) ionization techniques, researchers can gain a wealth of structural information. The predicted fragmentation pathways outlined herein, based on the known chemistry of related heterocyclic systems, offer a solid foundation for the interpretation of experimental data. As with any analytical endeavor, the optimization of experimental parameters will be crucial for achieving the highest quality results.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]

  • Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. (n.d.). ChemRxiv. Retrieved from [Link]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. (2021). Molecules, 26(23), 7351. Retrieved from [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-242. Retrieved from [Link]

  • Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. Retrieved from [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]

  • Parr, V., & Zelenov, A. (2005). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry, 19(21), 3111-3115. Retrieved from [Link]

  • Kuhara, T. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Clinica Chimica Acta, 494, 137-144. Retrieved from [Link]

  • Synthesis of 6-(2-bromo-6-chlorophenyl)-2-methylpyrido[2,3-d]-pyrimidin-7-amine. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid Screening of High-Risk Patients for Disorders of Purine and Pyrimidine Metabolism Using HPLC-Electrospray Tandem Mass Spectrometry of Liquid Urine or Urine-soaked Filter Paper Strips. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates. (2006). Organometallics, 25(15), 3713-3720. Retrieved from [Link]

  • 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Omega, 6(42), 28086-28102. Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2018). Journal of Mass Spectrometry, 53(10), 993-1000. Retrieved from [Link]

  • Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023). ChemistrySelect, 8(29), e202301381. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2015). Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 147-151. Retrieved from [Link]

  • 6-Bromo-3-methylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Electrospray ionization. (2014, December 2). [Video]. YouTube. Retrieved from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. (n.d.). ResearchGate. Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Molecules, 29(1), 1. Retrieved from [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • 6-Bromo-2-methoxypyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (2024). Research Journal of Pharmacy and Technology, 17(2), 529-535. Retrieved from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4153. Retrieved from [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research, 9, 40-43. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (1971). Defense Technical Information Center. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine: Nomenclature, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, a heterocyclic compound belonging to the medicinally significant class of pyrido[2,3-d]pyrimidines.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

Systematic IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming complex organic molecules, ensuring clarity and precision in scientific communication. The name "this compound" is derived from a set of established rules for fused heterocyclic systems.[4][5][6][7]

1.1. The Core Scaffold: Pyrido[2,3-d]pyrimidine

The foundation of the molecule is the pyrido[2,3-d]pyrimidine ring system. This is a fused heterocycle, meaning it consists of two rings sharing a common bond.[4] In this case, a pyridine ring is fused to a pyrimidine ring. The "[2,3-d]" designation specifies the nature of this fusion: the pyridine ring is fused at its 2 and 3 positions to the 'd' face of the pyrimidine ring.

1.2. Numbering the Fused System

According to IUPAC conventions, the numbering of the fused ring system begins at an atom adjacent to the bridgehead and proceeds in a manner that gives the heteroatoms the lowest possible locants. For pyrido[2,3-d]pyrimidine, the numbering is as follows:

Figure 1: IUPAC numbering of the pyrido[2,3-d]pyrimidine scaffold.

1.3. Substituent Placement

The prefixes in the IUPAC name indicate the substituents attached to this core structure:

  • 6-bromo : A bromine atom is attached to the 6th position of the ring.

  • 2-amine : An amine group (-NH2) is located at the 2nd position.

  • N-methyl : A methyl group (-CH3) is attached to the nitrogen atom of the 2-amine group.

Combining these elements gives the final, unambiguous name: This compound .

Proposed Synthesis and Reaction Mechanisms

While the direct synthesis of this compound has not been explicitly reported in the reviewed literature, a plausible synthetic route can be devised based on established methodologies for analogous compounds.[8][9][10] The proposed pathway involves a multi-step process starting from readily available precursors.

2.1. Synthetic Strategy Overview

A logical approach would be to first construct the substituted pyrido[2,3-d]pyrimidine core and then introduce the N-methyl group in the final step.

Synthesis_Workflow A 2-Amino-6-bromopyridine B Intermediate Pyrimidine Precursor A->B Reaction with a suitable pyrimidine forming agent C 6-bromo-pyrido[2,3-d]pyrimidin-2-amine B->C Cyclization D This compound C->D N-methylation

Figure 2: Proposed synthetic workflow.

2.2. Step-by-Step Protocol

Step 1: Synthesis of a 2,4-diamino-6-bromopyrido[2,3-d]pyrimidine derivative (Hypothetical)

A common method for constructing the pyrido[2,3-d]pyrimidine skeleton involves the condensation of a substituted aminopyridine with a suitable pyrimidine precursor.[8]

  • Reactants : 2-Amino-6-bromopyridine and a suitable three-carbon synthon for the pyrimidine ring, such as a malonic acid derivative, in the presence of a condensing agent.

  • Conditions : The reaction would likely be carried out in a high-boiling solvent, such as diphenyl ether, at elevated temperatures.

  • Mechanism : This reaction proceeds through an initial nucleophilic attack of the aminopyridine onto the carbonyl group of the pyrimidine precursor, followed by cyclization and dehydration to form the fused ring system.

Step 2: N-methylation of the 2-amino group

The final step would involve the selective methylation of the exocyclic amino group at the 2-position.

  • Reactants : The 6-bromo-pyrido[2,3-d]pyrimidin-2-amine intermediate and a methylating agent, such as methyl iodide or dimethyl sulfate.

  • Conditions : The reaction is typically performed in the presence of a non-nucleophilic base, like sodium hydride or potassium carbonate, in an aprotic polar solvent such as DMF or acetonitrile.[11][12][13]

  • Mechanism : The base deprotonates the amino group, increasing its nucleophilicity, which then attacks the methylating agent in an SN2 reaction.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

The physicochemical properties and spectroscopic data for this compound can be predicted based on its structure and data from analogous compounds.[14]

PropertyPredicted Value/Characteristic
Molecular Formula C8H7BrN4
Molecular Weight 240.07 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO and DMF
¹H NMR Aromatic protons on the pyridine ring, a singlet for the N-methyl group, and a signal for the NH proton.
¹³C NMR Signals corresponding to the carbon atoms of the fused ring system and the N-methyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the bromine atom.
Infrared (IR) Characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H stretching.

Potential Applications in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[15][16] This structural motif is found in several approved drugs and clinical candidates.[17]

4.1. Kinase Inhibition

A primary area of interest for pyrido[2,3-d]pyrimidine derivatives is as kinase inhibitors.[1] Many kinases are implicated in cancer and inflammatory diseases, making them attractive therapeutic targets. The pyrido[2,3-d]pyrimidine core can mimic the purine ring of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.

4.2. Antimicrobial and Antiviral Activity

Derivatives of pyrido[2,3-d]pyrimidine have also demonstrated promising antimicrobial and antiviral activities.[2][3] The structural similarity to purines, which are essential for nucleic acid synthesis, suggests that these compounds could interfere with microbial or viral replication.

Biological_Activity A Pyrido[2,3-d]pyrimidine Core B Kinase Inhibition A->B D Antimicrobial A->D E Antiviral A->E C Anticancer B->C

Figure 3: Key biological activities of the pyrido[2,3-d]pyrimidine scaffold.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of pyrido[2,3-d]pyrimidines. While specific experimental data for this compound is not yet available in the public domain, its structural features suggest a high potential for biological activity, particularly in the realm of kinase inhibition. The proposed synthetic route provides a viable starting point for its chemical synthesis and subsequent biological evaluation. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Elzahabi, H. S. A., et al. (2018). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 10(14), 1745-1766. [Link]

  • Queener, S. F., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(23), 5738. [Link]

  • Scribd. (n.d.). SCH 402 Nomenclature of Fused Heterocycles. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 15(10), 1243. [Link]

  • Bentham Science. (2024). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. [Link]

  • ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. [Link]

  • Gireesh, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4158. [Link]

  • ResearchGate. (n.d.). Substituted pyrido [2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • University of Babylon. (n.d.). Heterocyclic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial screening of some new pyrido [2,3-d] pyrimidines and their ribofuranosides. [Link]

  • YouTube. (2020, December 11). Nomenclature of Fused heterocyclic rings & Bridge head Compounds. [Link]

  • Overberger, C. G., & Kogon, I. C. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine. Journal of the American Chemical Society, 76(4), 1065–1067. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Scientific Reports, 13(1), 6825. [Link]

  • Yilmaz, F., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 757-766. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12588-12602. [Link]

  • Overberger, C. G., & Kogon, I. C. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine. ACS Publications. [Link]

  • National Analytical Corporation. (n.d.). 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4 (3H)-one. [Link]

  • ResearchGate. (n.d.). Transformation of methyl N-methyl- N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines and 9-methylpurin-8-ones. [Link]

  • Li, F., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 23(11), 2829. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. [Link]

  • Crooks, P. A., & Godin, C. S. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. The Journal of Pharmacy and Pharmacology, 40(5), 339-342. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

Sources

An In-Depth Technical Guide to 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine (CAS No. 882670-90-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, with the Chemical Abstracts Service (CAS) number 882670-90-8 , is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows for interaction with a variety of biological targets. The strategic placement of a bromine atom and an N-methylamino group on this bicyclic system provides a versatile platform for the development of novel therapeutics, particularly in the realm of oncology and infectious diseases. This guide offers a comprehensive overview of its chemical properties, a plausible synthetic route with detailed protocols, and an exploration of its potential applications in drug discovery.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 882670-90-8Arctom Scientific[1]
Molecular Formula C₈H₇BrN₄Calculated
Molecular Weight 239.07 g/mol Calculated
IUPAC Name This compound
Canonical SMILES CNC1=NC2=C(C=C(Br)C=N2)N=C1
Appearance Typically an off-white to yellow solid
Solubility Soluble in organic solvents like DMSO and DMF
Storage Store in a cool, dry, and well-ventilated area

Synthesis and Mechanism

The synthesis of this compound can be approached through a multi-step process, beginning with readily available starting materials. The following proposed synthetic pathway is based on established chemical transformations for related heterocyclic systems.

Overall Synthetic Scheme

G cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization A 2,6-Dibromopyridine C 6-Bromo-N-methylpyridin-2-amine A->C High Pressure/Temp B Methylamine B->C E Intermediate C->E Reflux D N,N-Dimethylformamide dimethyl acetal (DMF-DMA) D->E G This compound E->G Base F Guanidine F->G

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-N-methylpyridin-2-amine (Intermediate)

The initial step involves the nucleophilic substitution of a bromine atom on 2,6-dibromopyridine with methylamine. This reaction is typically performed under elevated temperature and pressure to facilitate the displacement of the halogen.

Protocol:

  • To a pressure tube, add 2,6-dibromopyridine (1.0 eq).

  • Add a solution of methylamine (e.g., 40% in water or 2M in THF) (1.1-1.5 eq).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromo-N-methylpyridin-2-amine.

Causality: The use of elevated temperature and pressure is crucial to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring. The excess of methylamine drives the reaction towards the mono-substituted product.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

The second step involves the construction of the pyrimidine ring onto the pyridine core. This is a condensation reaction where the amino group of the pyridine intermediate reacts with a suitable C1 and N1 source. A common method involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with guanidine.

Protocol:

  • Dissolve 6-bromo-N-methylpyridin-2-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

  • Heat the mixture to 80-100 °C for 6-12 hours.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a cold non-polar solvent (e.g., diethyl ether or hexane).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain pure this compound.

Causality: The reaction with DMF-DMA forms a reactive enamine intermediate. Subsequent reaction with guanidine, a binucleophile, leads to the cyclization and formation of the fused pyrimidine ring. The base is essential to neutralize the guanidine hydrochloride and to catalyze the condensation and cyclization steps.

Potential Applications in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile template for designing ligands for various biological targets.[2]

Kinase Inhibition in Oncology

Many pyrido[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[3] The N-methylamino group at the 2-position can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors. The bromine atom at the 6-position serves as a valuable synthetic handle for further structural modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the solvent-exposed region of the kinase and enhance potency and selectivity.

G cluster_0 Mechanism of Kinase Inhibition A This compound C ATP Binding Site A->C B Protein Kinase (e.g., EGFR, PIM-1) D Inhibition of ATP Binding C->D E Blockade of Downstream Signaling D->E F Anti-proliferative Effects E->F

Caption: Simplified pathway of kinase inhibition by this compound.

Antimicrobial and Antiviral Agents

The structural resemblance of the pyrido[2,3-d]pyrimidine core to purine nucleobases makes it a candidate for targeting enzymes involved in microbial and viral replication. For instance, these compounds can be designed to inhibit dihydrofolate reductase (DHFR) or other essential enzymes in pathogens. The bromine substituent can enhance the lipophilicity of the molecule, potentially improving cell permeability and antimicrobial activity.

Safety and Handling

  • Hazard Statements (Anticipated):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry and well-ventilated place.

In case of exposure, seek immediate medical attention and consult the available safety data for structurally similar compounds.

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules. Its strategic functionalization provides opportunities for the development of potent and selective inhibitors of various therapeutic targets. The synthetic route outlined in this guide, based on established chemical principles, offers a practical approach to obtaining this compound for further investigation. As research into the therapeutic potential of the pyrido[2,3-d]pyrimidine scaffold continues to expand, this particular derivative holds promise for the discovery of new and effective treatments for a range of diseases.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv., 2024, 14, 9090-9104.
  • El-Sayed, N. A. et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv.14, 9090-9104 (2024).
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available from: [Link]

  • El-Sayed, N. A. et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv.14, 9090-9104 (2024).
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances13, 7425-7443 (2023).
  • The Biological Activities of Sesterterpenoid-Type Ophiobolins. Mar Drugs15, (2017).
  • A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. Life Sci.64, 455-464 (1999).

Sources

An In-depth Technical Guide to the Biological Activity of the Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrido[2,3-d]pyrimidine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to effectively interact with a multitude of biological targets.[1] While specific biological data for the derivative 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine is not extensively documented in publicly available literature, the broader class of compounds built upon this scaffold exhibits a vast and potent range of activities. This guide synthesizes the current understanding of the pyrido[2,3-d]pyrimidine core, with a primary focus on its role in the development of kinase inhibitors for oncology. We will dissect its mechanism of action against key targets such as Cyclin-Dependent Kinase 4 (CDK4), the Epidermal Growth Factor Receptor (EGFR), and PIM-1 kinase, providing field-proven experimental protocols and data-driven insights for researchers, scientists, and drug development professionals.

The Pyrido[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition

The fusion of a pyridine and a pyrimidine ring creates the pyridopyrimidine heterocyclic system.[2] This scaffold is of immense interest due to its structural analogy to purines, enabling it to function as an ATP-competitive inhibitor for a wide array of protein kinases.[3][4] Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrido[2,3-d]pyrimidine structure serves as a rigid and versatile template, allowing for chemical modifications at various positions to achieve high potency and selectivity against specific kinase targets.

Chemical Structure and Properties

The core structure of pyrido[2,3-d]pyrimidine provides multiple points for synthetic elaboration, which is key to tuning its biological activity. The nitrogen atoms in the rings act as hydrogen bond acceptors, while various substituents can be introduced to form hydrogen bonds, engage in hydrophobic interactions, and modulate the overall physicochemical properties of the molecule.

Primary Biological Target Class: Protein Kinases

The vast majority of research on pyrido[2,3-d]pyrimidine derivatives centers on their ability to inhibit protein kinases. These enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. By occupying the ATP-binding pocket, these inhibitors prevent this phosphotransfer reaction, thereby blocking the downstream signaling cascade.[5]

Cyclin-Dependent Kinase 4 (CDK4): Halting the Cell Cycle

Mechanism of Action: CDK4, in complex with its regulatory partner Cyclin D, is a critical driver of the G1-S phase transition in the cell cycle. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[4][5] Pyrido[2,3-d]pyrimidin-7-ones have been identified as a particularly effective class of CDK4 inhibitors.[4]

Causality in Experimental Design: The development of selective CDK4 inhibitors is challenging due to the high degree of homology among kinase ATP-binding sites. Researchers found that introducing a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template was sufficient to confer excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[4] This insight guides the synthetic strategy towards achieving target specificity and reducing off-target effects.

G Mitogens Growth Factors (Mitogens) CyclinD_CDK4 Cyclin D / CDK4 Complex Mitogens->CyclinD_CDK4 Upregulates pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK4->pRb_E2F Phosphorylates pRb pRb_p Phosphorylated pRb pRb_E2F->pRb_p G1_Arrest G1 Cell Cycle Arrest pRb_E2F->G1_Arrest Maintains E2F Free E2F pRb_p->E2F Releases E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CyclinD_CDK4 Inhibits

Caption: CDK4 Signaling Pathway and Point of Inhibition.

Quantitative Data: CDK4 Inhibition

Compound ScaffoldSubstitutionTargetIC₅₀ (µM)Reference
8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-onePhenylamino at C2, Ethyl at N8CDK40.004[5]
5-methyl-pyrido[2,3-d]pyrimidin-7-one derivativeMethyl at C5CDK4Highly Potent[4]
Epidermal Growth Factor Receptor (EGFR): Blocking Oncogenic Signaling

Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates signaling cascades (e.g., RAS-RAF-MAPK, PI3K-Akt) that drive cell proliferation, survival, and migration. Mutations in EGFR, such as L858R and the T790M resistance mutation, can lead to its constitutive activation, promoting tumor growth. Pyrido[2,3-d]pyrimidine derivatives have been designed to inhibit these mutant forms of EGFR selectively over the wild-type (WT) form, which is crucial for minimizing toxicity to healthy cells.[6]

G EGF EGF Ligand EGFR EGFR (L858R/T790M) EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Cascade and Point of Inhibition.

Quantitative Data: EGFR Inhibition

Compound IDTargetIC₅₀ (nM)Reference
Compound B1 (thieno[3,2-d]pyrimidine core)EGFRL858R/T790M13[6]
Compound B7H1975 cells (EGFRL858R/T790M)23[6]
Compound B11H1975 cells (EGFRL858R/T790M)106[6]
PIM-1 Kinase: Targeting Cell Survival and Proliferation

Mechanism of Action: PIM-1 is a constitutively active serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis resistance by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Overexpression of PIM-1 is common in various cancers. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent PIM-1 inhibitors, inducing apoptosis in cancer cells.[7]

Quantitative Data: PIM-1 Inhibition and Cytotoxicity

Compound IDCytotoxicity vs. MCF-7 (IC₅₀ µM)Cytotoxicity vs. HepG2 (IC₅₀ µM)Reference
Compound 40.571.13[7]
Compound 111.310.99[7]
Staurosporine (Control)4.215.07[7]

Core Experimental Protocols

The following protocols represent self-validating systems for assessing the biological activity of novel pyrido[2,3-d]pyrimidine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality and Rationale: This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphotransfer. A lower luminescence signal indicates higher ATP consumption and thus higher kinase activity. An effective inhibitor will result in a higher luminescence signal, as less ATP is used. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the recombinant target kinase and the specific substrate peptide in the kinase buffer to desired concentrations.

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration relevant to the Kₘ of the kinase (e.g., 10 µM).

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µL of the diluted test compound or DMSO vehicle (control).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Sources

A Technical Guide to Identifying and Validating Kinase Targets of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Kinase-Binding Moiety

The pyrido[2,3-d]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds, particularly protein kinase inhibitors[1]. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of a wide array of kinases[2][3]. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[4]. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit a diverse range of both tyrosine and serine/threonine kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Abl kinase[5][6][7][8]. The polypharmacology of this scaffold is well-documented; for instance, chemical proteomic approaches using immobilized pyrido[2,3-d]pyrimidine ligands have successfully identified over 30 interacting human protein kinases[9]. This highlights the potential for compounds like 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine to modulate multiple signaling pathways.

This guide provides a comprehensive, technically-grounded workflow for the identification and validation of the potential kinase targets of this compound. We will proceed from broad, kinome-wide screening to specific target validation and cellular engagement, offering detailed protocols and the scientific rationale behind each experimental choice.

Phase 1: Initial Target Landscape Assessment - Unbiased Kinome Profiling

The primary objective of this phase is to broadly survey the human kinome to identify potential targets of this compound. An unbiased approach is crucial to uncover both expected and novel interactions.

In Silico Profiling: A Predictive First Step

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable initial predictions. Machine learning models, such as multi-task deep neural networks, trained on large datasets of compound-kinase interactions, can predict the likely kinase targets for a novel small molecule[10][11].

  • Rationale: In silico screening is a cost-effective and rapid method to prioritize kinases for further investigation. It leverages the vast amount of existing bioactivity data to make informed predictions about the activity of a new compound[12][13].

Chemical Proteomics for Broad Spectrum Screening

Chemical proteomics offers a powerful method for identifying protein targets of small molecules in a complex biological sample, such as a cell lysate. The Kinobeads™ technology is a prime example of this approach[14].

  • Rationale: This method provides a direct physical interaction-based readout of potential kinase targets in a near-native environment, offering a broad and unbiased view of the compound's binding landscape.

Experimental Protocol: Kinobeads™-based Kinase Profiling

  • Lysate Preparation: Prepare lysates from relevant cancer cell lines (e.g., K562 for leukemia, A549 for lung cancer) to ensure a diverse representation of the kinome.

  • Compound Incubation: Incubate the cell lysates with varying concentrations of this compound and a DMSO control.

  • Kinobeads™ Pulldown: Add the Kinobeads™ slurry (a mixture of sepharose beads derivatized with multiple, broadly selective kinase inhibitors) to the lysates. Kinases not bound by the test compound will bind to the beads.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down kinases.

  • Data Analysis: Determine the IC50 values for the displacement of each kinase from the beads by the test compound.

Phase 2: Target Validation and Selectivity Profiling

The list of putative targets from Phase 1 must be validated using orthogonal, direct-binding, and enzymatic assays. This phase aims to confirm the interactions and establish a selectivity profile.

In Vitro Kinase Inhibition Assays

Directly measuring the effect of the compound on the enzymatic activity of purified kinases is the gold standard for confirming inhibition.

  • Rationale: These assays provide quantitative measures of potency (e.g., IC50 values) and confirm that the compound's binding to the kinase translates into functional inhibition. A variety of assay formats are available, including radioactive assays (e.g., using ³²P-ATP) and non-radioactive methods like TR-FRET[4][15].

Experimental Protocol: TR-FRET-based Kinase Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase, a suitable substrate peptide, and ATP.

  • Compound Titration: Serially dilute this compound to create a range of concentrations for IC50 determination.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a predetermined time at room temperature.

  • Detection: Stop the reaction and add a detection solution containing a Europium-labeled anti-phospho-substrate antibody and a far-red-labeled secondary antibody.

  • Signal Measurement: After incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • IC50 Calculation: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biophysical Binding Assays

To confirm direct physical interaction between the compound and its putative kinase targets, biophysical methods are employed.

  • Rationale: These assays are independent of enzyme activity and can measure binding affinity (Kd), providing further evidence of a direct interaction.

Table 1: Comparison of Biophysical Methods for Target Validation

MethodPrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Real-time kinetics (kon, koff), label-free.Requires immobilization of the protein, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Provides a complete thermodynamic profile (Kd, ΔH, ΔS), label-free.Requires large amounts of pure protein.
Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature of a protein upon ligand binding using a fluorescent dye.High-throughput, low protein consumption.Indirect measure of binding, may not work for all proteins.

Phase 3: Cellular Target Engagement and Pathway Analysis

The final phase is to determine if this compound engages its intended kinase targets in a cellular context and modulates downstream signaling pathways.

Cellular Target Engagement Assays

These assays confirm that the compound can cross the cell membrane and bind to its target in living cells.

  • Rationale: Demonstrating target engagement in a cellular environment is a critical step in validating a compound's mechanism of action.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: Generate a stable cell line expressing the kinase of interest fused to a NanoLuc® luciferase.

  • Cell Treatment: Treat the cells with a range of concentrations of this compound.

  • Tracer Addition: Add a fluorescent tracer that binds to the same kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound will displace the tracer and reduce the BRET signal.

  • EC50 Determination: Calculate the cellular EC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Phosphoproteomics for Pathway Analysis

To understand the functional consequences of kinase inhibition, phosphoproteomics can be used to identify changes in the phosphorylation status of downstream substrates.

  • Rationale: This provides a global view of the compound's impact on cellular signaling networks and can help to confirm the on-target effects and identify potential off-target activities.

Visualizing the Workflow and Data

Target_Identification_Workflow cluster_phase1 Phase 1: Target Landscape cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Cellular Activity In Silico Profiling In Silico Profiling Chemical Proteomics Chemical Proteomics In Silico Profiling->Chemical Proteomics Prioritization In Vitro Kinase Assays In Vitro Kinase Assays Chemical Proteomics->In Vitro Kinase Assays Putative Hits Biophysical Assays Biophysical Assays In Vitro Kinase Assays->Biophysical Assays Orthogonal Confirmation Cellular Target Engagement Cellular Target Engagement Biophysical Assays->Cellular Target Engagement Validated Targets Phosphoproteomics Phosphoproteomics Cellular Target Engagement->Phosphoproteomics Functional Readout

Caption: A streamlined workflow for kinase target identification and validation.

Table 2: Hypothetical Kinase Profiling Data for this compound

Kinase TargetIn Vitro IC50 (nM)Cellular EC50 (nM)Rationale for Prioritization
CDK9 1585Potent enzymatic inhibition and demonstrated cellular engagement. Key regulator of transcription.
PIM1 32150Known oncogene; pyrido[2,3-d]pyrimidines are known to inhibit PIM kinases[16].
GSK3B 88>1000Moderate enzymatic activity but poor cellular engagement, likely due to low cell permeability.
SRC 120950A common target for this scaffold, but with lower potency in this case.
p38α 250>1000Serine/threonine kinase previously identified as a target for this scaffold[9].

Conclusion and Future Directions

This guide has outlined a rigorous, multi-phased approach to identifying and validating the kinase targets of this compound. By progressing from broad, unbiased screening to specific biochemical and cellular assays, researchers can build a comprehensive understanding of the compound's mechanism of action. The pyrido[2,3-d]pyrimidine scaffold's inherent affinity for kinase ATP-binding sites suggests a high probability of identifying multiple targets. Future work should focus on elucidating the structure-activity relationships (SAR) to improve potency and selectivity for the most promising validated targets, ultimately guiding the development of novel therapeutic agents.

References

  • Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach.Acta Pharmaceutica Sinica B,
  • Kinome-Wide Profiling Prediction of Small Molecules.ChemMedChem,
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.Future Medicinal Chemistry,
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.Taylor & Francis Online,
  • Reported and suggested pyridopyrimidines integrated with kinase inhibitors and anticancer properties.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • A Novel Pyridopyrimidine Inhibitor of Abl Kinase Is a Picomolar Inhibitor of Bcr-abl-driven K562 Cells and Is Effective against STI571-resistant Bcr-abl Mutants1.Clinical Cancer Research,
  • Identifying small molecule probes for kinases by chemical proteomics.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.MDPI,
  • Techniques in kinase profiling.
  • Kinome-Wide Virtual Screening by Multi-Task Deep Learning.
  • Methods for Detecting Kinase Activity.Cayman Chemical,
  • Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors.PubMed,
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties.dspace.nuph.edu.ua,
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

Sources

An In-depth Technical Guide on the Mechanism of Action of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine and its Analogs: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the mechanism of action of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, a representative member of the pyrido[2,3-d]pyrimidine class of compounds. This scaffold is recognized as a "privileged structure" in modern drug discovery, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel kinase inhibitors.

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a heterocyclic aromatic system that has attracted considerable interest in medicinal chemistry due to its structural resemblance to endogenous purines. This mimicry allows it to function as a versatile template for the design of potent and selective inhibitors of various ATP-dependent enzymes, most notably protein kinases.[2][4][5] The diverse biological activities exhibited by this class of compounds, including antitumor, antibacterial, and anti-inflammatory properties, underscore its therapeutic potential.[6][7][8]

This guide will focus on the predominant mechanism of action for this scaffold: competitive inhibition of the ATP-binding site of protein kinases. We will use this compound as a focal point to dissect the molecular interactions and structure-activity relationships that govern the inhibitory activity of this compound class.

The Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a protein substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The pyrido[2,3-d]pyrimidine scaffold is designed to compete with endogenous ATP for binding to the kinase active site, thereby inhibiting this phosphotransfer reaction.

The Kinase ATP-Binding Site

The ATP-binding pocket of a kinase is a highly conserved region that can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region. The pyrido[2,3-d]pyrimidine core is designed to mimic the adenine moiety of ATP, forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.

Molecular Interactions of the Pyrido[2,3-d]pyrimidine Scaffold

The nitrogen atoms within the pyrido[2,3-d]pyrimidine ring system are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. This interaction anchors the inhibitor within the ATP-binding pocket. The specific substitution pattern on the scaffold dictates the potency and selectivity of the inhibitor by enabling additional interactions with other regions of the active site.

For our representative compound, this compound, the N-methyl group at the 2-amino position and the bromo group at the 6-position are critical determinants of its inhibitory profile. The bromine atom at the 6-position can be readily displaced or utilized in cross-coupling reactions to introduce a variety of aryl and heteroaryl substituents, allowing for the fine-tuning of biological activity.

cluster_kinase Kinase Active Site cluster_inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region Pyrido[2,3-d]pyrimidine Core Pyrido[2,3-d]pyrimidine Core Pyrido[2,3-d]pyrimidine Core->Hinge Region H-Bonds 2-Amino Group 2-Amino Group 2-Amino Group->Hinge Region H-Bonds 6-Bromo Group 6-Bromo Group 6-Bromo Group->Hydrophobic Pocket Van der Waals

Caption: Interaction of the pyrido[2,3-d]pyrimidine scaffold with the kinase active site.

Structure-Activity Relationships (SAR)

The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.[4]

PositionSubstituentEffect on Activity
2 Amino, substituted aminoOften involved in hydrogen bonding with the hinge region. Introduction of side chains can enhance potency and bioavailability.[4]
5 MethylCan confer selectivity for certain kinases, such as CDK4.[2][3]
6 Aryl, heteroarylCan occupy a hydrophobic pocket adjacent to the adenine region, significantly impacting potency and selectivity. The 6-bromo substituent serves as a key synthetic handle for introducing these groups.[4]
7 CarbonylThe pyrido[2,3-d]pyrimidin-7-one template is a privileged structure for kinase inhibition.[2][3]

Experimental Validation of the Mechanism of Action

A series of in vitro and cell-based assays are essential to confirm the mechanism of action of a novel pyrido[2,3-d]pyrimidine-based kinase inhibitor.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of the compound to inhibit the activity of a purified kinase.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a biotinylated substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.

  • Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate.

  • Detection: A detection mixture containing an anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin-XL665 (acceptor fluorophore) is added.

  • Signal Measurement: The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the kinase.

Start Start Reaction Mixture Prepare reaction mixture: - Kinase - Biotinylated Substrate - ATP Start->Reaction Mixture Add Inhibitor Add test compound at varying concentrations Reaction Mixture->Add Inhibitor Incubate Incubate at room temperature Add Inhibitor->Incubate Detection Add HTRF detection reagents: - Eu-labeled antibody - SA-XL665 Incubate->Detection Read Signal Measure HTRF signal Detection->Read Signal End End Read Signal->End

Caption: Workflow for an HTRF-based kinase inhibition assay.

Cellular Assays

Cell-based assays are crucial for confirming that the inhibitor can engage its target in a cellular context and modulate downstream signaling pathways.

Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Treatment: Culture relevant cancer cell lines and treat with varying concentrations of the inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to a detection enzyme.

  • Signal Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system. A decrease in the phosphorylated substrate band indicates target engagement and inhibition.

Potential for Broader Mechanisms of Action

While kinase inhibition is the most prominent mechanism for the pyrido[2,3-d]pyrimidine scaffold, some derivatives have been explored for other therapeutic applications. For instance, certain analogs have been investigated as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy.[9][10][11] This highlights the versatility of this scaffold and the potential for polypharmacology, where a single compound can modulate multiple targets.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold, exemplified by this compound, is a cornerstone in the development of ATP-competitive kinase inhibitors. Its ability to mimic the adenine moiety of ATP allows for high-affinity binding to the kinase active site. The synthetic tractability of this scaffold, particularly at the 6-position, enables extensive structure-activity relationship studies to optimize potency and selectivity. A thorough understanding of its mechanism of action, validated through a combination of in vitro and cellular assays, is paramount for the successful development of novel therapeutics based on this privileged structure.

References

  • Klis, S. et al. (2019). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Singh, H. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Nishikawa, S. et al. (2000). Quantitative Structure-Activity Relationships in Cytokinin Agonistic and Antagonistic Pyrido[2,3-d]pyrimidine Derivates: Insights into Receptor Topology. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Queener, C. A. et al. (2018). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Li, Y. et al. (2024). Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Zak, K. M. et al. (2019). Development of the inhibitors that target the PD-1/PD-L1 interaction. Future Medicinal Chemistry. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 6-(2-bromo-6-chlorophenyl)-2-methylpyrido[2,3-d]-pyrimidin-7-amine. Molbase. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. ResearchGate. Available at: [Link]

  • Wang, J. et al. (2021). Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. Molecules. Available at: [Link]

  • Li, Y. et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports. Available at: [Link]

  • VanderWel, S. N. et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Tel, T. H. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • VanderWel, S. N. et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ResearchGate. Available at: [Link]

  • El-Gazzar, M. G. et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

  • ResearchGate. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ResearchGate. Available at: [Link]

  • Guo, W. et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. PubChem. Available at: [Link]

  • Al-Issa, S. A. et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. PubChem. Available at: [Link]

  • Toogood, P. L. et al. (2002). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors and other therapeutic agents.[1][2][3] The purity of this intermediate is paramount, as the presence of impurities can lead to side reactions, lower yields in subsequent steps, and the generation of difficult-to-separate byproducts in the final active pharmaceutical ingredient (API). This guide provides detailed protocols and technical insights into the most effective methods for the purification of this compound, ensuring a high degree of purity suitable for downstream applications in drug discovery and development.

Understanding the Impurity Profile

The nature and quantity of impurities in a sample of this compound are largely dependent on the synthetic route employed. Common impurities may arise from starting materials, side reactions, or incomplete reactions. Analogous to the synthesis of similar bromo-amino-pyridine derivatives, potential impurities could include:

  • Unreacted Starting Materials: Residual precursors from the cyclization reaction used to form the pyridopyrimidine core.

  • Over-brominated or Under-brominated Species: Molecules with additional bromine atoms or lacking the intended bromine atom.[4]

  • Isomeric Byproducts: Positional isomers formed during the synthesis.

  • Hydrolysis Products: Degradation of the pyrimidine ring or loss of the methylamino group.

A thorough understanding of the potential impurity profile is crucial for selecting the most appropriate purification strategy. Techniques such as LC-MS and NMR spectroscopy are invaluable for identifying and quantifying these impurities prior to and after purification.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The three primary methods for purifying this compound are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (prep-HPLC).

Method 1: Recrystallization

Recrystallization is a cost-effective and scalable method for removing minor impurities, particularly those with different solubility profiles from the target compound. For pyridopyrimidine derivatives, polar aprotic solvents or mixtures involving alcohols and water are often effective.[4][5]

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the target compound at room temperature or below, while impurities remain in solution. Acetonitrile is a good starting point for many nitrogen-containing heterocycles.[5] A solvent system like ethanol/water allows for fine-tuning the polarity to achieve optimal differential solubility.[4]

  • Hot Filtration: This step is critical for removing any insoluble particulate matter or impurities that are less soluble than the target compound even at high temperatures.

  • Slow Cooling: Gradual cooling promotes the formation of well-defined, pure crystals, whereas rapid cooling can lead to the trapping of impurities within the crystal lattice.

Detailed Protocol for Recrystallization:
  • Solvent Screening: In small test tubes, test the solubility of the crude this compound in a range of solvents (e.g., acetonitrile, ethanol, isopropanol, ethyl acetate, and mixtures with water) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude material and the chosen solvent (or solvent system). Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be further cooled in an ice bath or refrigerator.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Screening for Recrystallization
Solvent SystemSolubility at 25°CSolubility at RefluxCrystal Formation on Cooling
AcetonitrileSparingly SolubleSolubleGood
Ethanol/Water (9:1)Sparingly SolubleSolubleGood
IsopropanolSolubleVery SolublePoor
Ethyl AcetateInsolubleSparingly SolubleN/A

Method 2: Silica Gel Column Chromatography

For complex mixtures with multiple impurities, silica gel column chromatography is a highly effective purification technique. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is a polar stationary phase that will strongly interact with polar compounds.

  • Mobile Phase Selection: A non-polar solvent system, such as a mixture of petroleum ether (or hexanes) and ethyl acetate, is commonly used.[6] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. The optimal solvent system should provide good separation of the target compound from its impurities on a thin-layer chromatography (TLC) plate (Rf of the target compound ideally between 0.2 and 0.4).

  • Gradient Elution: Starting with a low polarity mobile phase and gradually increasing the polarity allows for the elution of non-polar impurities first, followed by the target compound, and finally the more polar impurities.

Detailed Protocol for Column Chromatography:
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. Test various ratios of petroleum ether and ethyl acetate.

  • Column Packing: Prepare a silica gel column of appropriate size for the amount of crude material. Pack the column using the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 20:1 to 5:1 petroleum ether:ethyl acetate) as the elution progresses.[6]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure.

Data Presentation: Typical Column Chromatography Parameters
ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhasePetroleum Ether : Ethyl Acetate (Gradient)
Initial Gradient20 : 1
Final Gradient5 : 1
Typical Rf of Product~0.3 in 10:1 Pet Ether:EtOAc

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest level of purity (>99%), particularly for small to medium-scale purifications, preparative HPLC is the method of choice.[7][8] Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for pyrimidine derivatives.[9]

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 column is a non-polar stationary phase that separates compounds based on their hydrophobicity.

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. A modifier, such as formic acid or trifluoroacetic acid, is often added to improve peak shape and resolution by ensuring the analytes are in a consistent protonation state.

  • Gradient Elution: A gradient of increasing organic solvent concentration is used to elute compounds of increasing hydrophobicity.

Detailed Protocol for Preparative HPLC:
  • Analytical Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (column, mobile phase composition, gradient, and flow rate).

  • Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent, such as a mixture of the mobile phase components. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system. Run the developed gradient method.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product.

Data Presentation: Representative Prep-HPLC Conditions
ParameterValue
ColumnC18, 10 µm, 19 x 250 mm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10-90% B over 20 minutes
Flow Rate15 mL/min
DetectionUV at 254 nm

Visualization of Purification Workflows

Overall Purification Strategy

G crude Crude 6-bromo-N-methylpyrido [2,3-d]pyrimidin-2-amine recrystallization Recrystallization crude->recrystallization High Yield, Moderate Purity column Column Chromatography crude->column Complex Mixture prephplc Preparative HPLC crude->prephplc Small Scale, High Purity Needed recrystallization->column If Impurities Persist pure Pure Product (>99.5%) recrystallization->pure If Purity >98% column->prephplc For Highest Purity column->pure If Purity >98% prephplc->pure

Caption: Decision tree for selecting the appropriate purification method.

Column Chromatography Workflow

G start Start Crude Sample tlc TLC Analysis Determine Mobile Phase start->tlc pack Column Packing Slurry pack with initial mobile phase tlc->pack load Sample Loading Wet or Dry Loading pack->load elute Gradient Elution Increase Polarity load->elute collect Fraction Collection Monitor by TLC elute->collect combine Combine Pure Fractions collect->combine evaporate Solvent Evaporation Rotary Evaporator combine->evaporate end End Pure Product evaporate->end

Caption: Step-by-step workflow for purification by column chromatography.

Conclusion

The purification of this compound can be effectively achieved through recrystallization, silica gel column chromatography, or preparative HPLC. The choice of method will be dictated by the specific requirements of the research or development program. For large-scale synthesis with relatively minor impurities, recrystallization is a practical and economical choice. For more complex impurity profiles, column chromatography offers a robust solution. When the highest possible purity is required, especially for use in sensitive biological assays or as a reference standard, preparative HPLC is the preferred method. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can consistently obtain high-purity this compound for their scientific endeavors.

References

  • Vertex AI Search. (n.d.). Synthesis of 6-(2-bromo-6-chlorophenyl)-2-methylpyrido[2,3-d]-pyrimidin-7-amine.
  • BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Google Patents. (n.d.). WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • PMC - NIH. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation.
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS.
  • PMC - NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
  • JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.

Sources

Topic: Characterization of the Solubility Profile of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential as a kinase inhibitor in oncology and other therapeutic areas.[1][2] The specific analogue, 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, represents a candidate for further investigation. A thorough understanding of a compound's physicochemical properties is fundamental to its progression through the drug discovery pipeline.[3][4] Among these, aqueous solubility is a critical parameter that profoundly influences everything from the reliability of in vitro high-throughput screening (HTS) data to in vivo bioavailability and formulation development.[5][6] This document provides a comprehensive guide and detailed protocols for determining the kinetic and thermodynamic solubility of this compound in various laboratory solvents, enabling researchers to generate robust and reliable data to inform critical development decisions.

Scientific Background: The Central Role of Solubility in Drug Discovery

Poor aqueous solubility is a leading cause of failure for drug candidates.[7] A compound must be in solution to be absorbed, interact with its biological target, and be amenable to formulation.[3] Therefore, characterizing solubility is not merely a data collection exercise; it is a critical step in risk mitigation.

Kinetic vs. Thermodynamic Solubility: A Tale of Two Timelines

In the drug discovery process, solubility is typically assessed in two distinct phases, each providing different but complementary information.[3][8][9]

  • Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions. It is determined by adding a concentrated stock solution of the compound (usually in dimethyl sulfoxide, DMSO) to an aqueous buffer and measuring the concentration at which it precipitates.[3][10][11] Kinetic solubility is a high-throughput method ideal for the early stages of discovery, such as hit-to-lead campaigns, where it helps rank-order compounds and diagnose potential issues in biological assays.[4][6][8] However, it can often overestimate the true solubility because the compound may precipitate as an amorphous solid or form a supersaturated solution.[12]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24-72 hours) until the concentration of the dissolved solute is constant.[8][9] The shake-flask method is the gold standard for this determination.[7][13] This data is crucial during lead optimization and pre-formulation stages, as it reflects the maximum achievable concentration under stable conditions and is essential for biopharmaceutical classification (BCS).[9][14]

Factors Influencing the Solubility of this compound

The solubility of this specific molecule will be governed by several key factors:

  • Chemical Structure: The rigid, fused heterocyclic ring system contributes to a higher crystal lattice energy, which generally decreases solubility. The bromine atom increases lipophilicity, while the N-methylamine group can act as a hydrogen bond acceptor and potentially a weak base.

  • pH and pKa: As a nitrogen-containing heterocycle, the molecule likely has one or more basic centers. Its solubility in aqueous media will, therefore, be highly pH-dependent.[5] Determining the pKa is essential to understanding its behavior in different physiological environments, such as the stomach (low pH) and intestine (higher pH).

  • Solvent Properties: Solubility in organic solvents will be dictated by polarity, hydrogen bonding capacity, and other intermolecular forces. This information is vital for selecting appropriate vehicles for in vivo studies or solvents for manufacturing and purification.

Experimental Workflow Overview

The following diagram outlines the decision-making process and experimental flow for comprehensive solubility characterization.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization / Pre-formulation start Compound Received (6-bromo-N-methylpyrido [2,3-d]pyrimidin-2-amine) prep_stock Prepare 10-20 mM Stock in DMSO start->prep_stock kinetic_assay Protocol 1: Kinetic Solubility Assay (Turbidimetric Method) prep_stock->kinetic_assay kinetic_data Kinetic Solubility Data (μM) kinetic_assay->kinetic_data decision Compound Progresses? kinetic_data->decision report Final Solubility Report kinetic_data->report thermo_assay Protocol 2: Thermodynamic Solubility (Shake-Flask Method) quant Quantification (HPLC-UV) thermo_assay->quant thermo_data Thermodynamic Solubility Data (μg/mL, μM) quant->thermo_data thermo_data->report decision->thermo_assay Yes

Caption: Workflow for solubility characterization.

Protocol 1: High-Throughput Kinetic Solubility Determination

This protocol is designed for rapid screening and is based on detecting precipitation via turbidimetry.

Materials and Equipment
  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Acoustic dispenser or multichannel pipette

  • Plate reader with nephelometry or turbidity measurement capability

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Rationale: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, serving as a universal starting point for kinetic assays.[3]

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Transfer 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.

    • Rationale: Keeping the final DMSO concentration low (≤1%) is crucial to minimize its co-solvent effect, which could artificially inflate the measured solubility.

  • Serial Dilution: Perform a 1:2 serial dilution across the plate to generate a range of concentrations (e.g., 100 µM down to 0.2 µM).

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

    • Rationale: While not an equilibrium measurement, this incubation period allows for the kinetics of precipitation to occur, providing a more consistent reading than an immediate measurement.[8]

  • Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This protocol follows the principles outlined by ICH guidelines and is considered the definitive method for solubility measurement.[14][15]

Materials and Equipment
  • This compound (solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Simulated Intestinal Fluid, Ethanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25 °C or 37 °C)

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Step-by-Step Methodology
  • System Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., 2 mg of compound in 1 mL of solvent).

    • Rationale: Adding an excess of solid is the cornerstone of the shake-flask method, ensuring that an equilibrium between the undissolved solid and the saturated solution can be achieved.[7][13]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for at least 24 hours. A 48-hour or 72-hour time point should also be taken for one solvent to confirm that equilibrium has been reached (i.e., the concentration does not increase with additional time).

  • Sample Processing: After equilibration, allow the vials to stand for 30 minutes for large particles to settle.

  • Separation of Solid: Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any remaining undissolved solid. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.

    • Rationale: Complete removal of solid particles is critical for accurate measurement. Filtration is common, but care must be taken to ensure the compound does not adsorb to the filter material. Centrifugation is a reliable alternative.[8]

  • Quantification: Dilute the filtered/centrifuged sample with a suitable mobile phase and analyze it using a validated HPLC-UV method. Quantify the concentration against a standard curve prepared from the same compound.

  • pH Measurement: For aqueous buffers, the final pH of the saturated solution must be measured and reported to ensure it has not shifted during the experiment.[14][15]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format. The following table provides a template for reporting the results for this compound.

Solvent/Buffer SystemMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)Final pH
PBSKinetic25e.g., 45e.g., 1857.4
0.1 N HCl (pH ~1.2)Thermodynamic25e.g., >250e.g., >10281.3
PBS (pH 7.4)Thermodynamic25e.g., 15e.g., 627.4
WaterThermodynamic25e.g., 5e.g., 216.8
EthanolThermodynamic25e.g., 1200e.g., 4935N/A
Acetonitrile:Water (1:1)Thermodynamic25e.g., 850e.g., 3496N/A

(Note: Data shown are hypothetical examples for illustrative purposes.)

Interpretation:

  • A low thermodynamic solubility in PBS pH 7.4 (< 10 µg/mL) may indicate potential issues with oral absorption and bioavailability, classifying the compound as having low solubility under the Biopharmaceutics Classification System (BCS).[16]

  • Higher solubility in 0.1 N HCl suggests the compound is a weak base that is protonated and more soluble at low pH, which is valuable information for predicting its behavior in the stomach.

  • Solubility in organic solvents like ethanol provides a starting point for developing formulations for preclinical in vivo studies.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

  • Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1). [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(5), 1781-1787. [Link]

  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 392. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Wennergren, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(24), 3915–3925. [Link]

  • International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(2), 331-336. [Link]

  • Ramirez, E., et al. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. ResearchGate. [Link]

  • G. P., Dr. S., & Dr. M. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 16(11), 5271-5275. [Link]

  • Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Heliyon, 9(3), e13952. [Link]

Sources

Application Note: In Vitro Kinase Assay with 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrido[2,3-d]pyrimidines in Kinase Inhibition

The pyrido[2,3-d]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to serve as a potent and selective inhibitor of various ATP-dependent kinases.[1][2][3] This structural motif is a cornerstone in the development of targeted therapeutics, particularly in oncology. Derivatives of this scaffold have been successfully developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase.[1][4][5] The subject of this application note, 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, belongs to this promising class of compounds. This guide provides a comprehensive protocol for evaluating its inhibitory potential using an in vitro kinase assay, with a specific focus on EGFR as a representative target kinase.

Dysregulation of EGFR signaling, a receptor tyrosine kinase, is a critical factor in the pathogenesis of numerous cancers, making it a well-validated target for therapeutic intervention.[2] In vitro kinase assays are an indispensable tool in early-stage drug discovery for determining the potency and selectivity of small molecule inhibitors like this compound.[6] This document will detail a robust, non-radioactive, luminescence-based assay methodology suitable for determining the half-maximal inhibitory concentration (IC50) of the compound.

Assay Principle: Quantifying Kinase Activity with the ADP-Glo™ Kinase Assay

To determine the inhibitory effect of this compound on EGFR activity, we will employ the ADP-Glo™ Kinase Assay. This assay platform provides a sensitive and reliable method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3][4][7]

The fundamental principle of the assay involves two key steps:

  • Kinase Reaction & ATP Depletion: The EGFR enzyme catalyzes the transfer of the γ-phosphate from ATP to a specific peptide substrate. Following this reaction, the ADP-Glo™ Reagent is introduced to terminate the kinase reaction and, crucially, to deplete any remaining, unconsumed ATP. This step is vital to ensure that the subsequent luminescent signal is directly proportional to the amount of ADP generated by the kinase.[3][8]

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal. The intensity of this light output is directly proportional to the initial amount of ADP produced in the kinase reaction, and therefore, to the activity of the EGFR enzyme.[4][7][9]

In the presence of an inhibitor such as this compound, the activity of EGFR is diminished, leading to a reduction in ADP production and a corresponding decrease in the luminescent signal.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the in vitro kinase assay and the targeted EGFR signaling pathway.

G cluster_0 Part 1: Kinase Reaction cluster_1 Part 2: ADP Detection cluster_2 Part 3: Data Acquisition Reagent Prep Reagent Prep Plate Setup Plate Setup Reagent Prep->Plate Setup Kinase Reaction Incubation Kinase Reaction Incubation Plate Setup->Kinase Reaction Incubation Add ADP-Glo Reagent Add ADP-Glo Reagent Kinase Reaction Incubation->Add ADP-Glo Reagent Incubate_ATP_Depletion Incubate_ATP_Depletion Add ADP-Glo Reagent->Incubate_ATP_Depletion Depletes ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate_ATP_Depletion->Add Kinase Detection Reagent Converts ADP to ATP Incubate_Signal_Generation Incubate_Signal_Generation Add Kinase Detection Reagent->Incubate_Signal_Generation Generates Light Read Luminescence Read Luminescence Incubate_Signal_Generation->Read Luminescence Data Analysis (IC50) Data Analysis (IC50) Read Luminescence->Data Analysis (IC50)

Caption: Experimental workflow for the EGFR in vitro kinase assay.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binds & Activates P_Substrate Phosphorylated Substrate EGFR->P_Substrate Phosphorylation Inhibitor 6-bromo-N-methylpyrido [2,3-d]pyrimidin-2-amine Inhibitor->EGFR Inhibits ATP ATP ADP ADP ATP:s->ADP:n Substrate Peptide Substrate Substrate:s->P_Substrate:n Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream

Sources

Application Notes & Protocols: Evaluating 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1] This core is the foundation for numerous compounds with diverse pharmacological activities, including potent anticancer properties.[2][3] Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as cell cycle progression, proliferation, and survival.[4][5]

Key oncogenic kinases successfully targeted by pyrido[2,3-d]pyrimidine derivatives include Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs) like EGFR and BCR-ABL, and Phosphoinositide 3-kinases (PI3K).[2][4] The therapeutic potential of this class is underscored by the development of clinical candidates and approved drugs for various malignancies. This document provides a detailed guide for the preclinical evaluation of a novel derivative, 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine , as a potential anticancer agent, with a focus on its hypothesized mechanism as a kinase inhibitor.

Hypothesized Mechanism of Action: Targeting the CDK4/6-Rb Pathway

Based on extensive structure-activity relationship (SAR) studies of the pyrido[2,3-d]pyrimidine class, we hypothesize that this compound functions as an inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[5][6] The CDK4/6-Cyclin D complex is a pivotal regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, maintaining it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and progression into the S phase, ultimately leading to G1 cell cycle arrest.[7]

The following protocols are designed to rigorously test this hypothesis and characterize the anticancer activity of this compound.

G cluster_0 Upstream Signaling cluster_1 G1-S Transition Control Growth Factors Growth Factors GF Receptor GF Receptor Growth Factors->GF Receptor Ras/MAPK Pathway Ras/MAPK Pathway GF Receptor->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway GF Receptor->PI3K/Akt Pathway Cyclin D Synthesis Cyclin D Synthesis Ras/MAPK Pathway->Cyclin D Synthesis Upregulate PI3K/Akt Pathway->Cyclin D Synthesis Upregulate Cyclin D Cyclin D Cyclin D Synthesis->Cyclin D CDK4_6 CDK4/6 Rb Rb Protein CDK4_6->Rb Phosphorylates Cyclin D->CDK4_6 Forms Complex pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell_Cycle_Progression S_Phase_Genes->Cell_Cycle_Progression Drives Compound 6-bromo-N-methylpyrido [2,3-d]pyrimidin-2-amine Compound->CDK4_6 Inhibits G1_Arrest G1_Arrest Cell_Cycle_Progression->G1_Arrest Blocked

Figure 1. Hypothesized signaling pathway for this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

This initial screen determines the cytotoxic and cytostatic effects of the compound across various cancer cell lines. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Rationale: The selection of a diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate, HCT-116 for colon) is crucial.[4] Including a non-cancerous cell line (e.g., WI-38 fibroblasts) helps to assess preliminary selectivity and toxicity.[5]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer and non-cancerous cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell Line Cancer Type Hypothetical IC₅₀ (µM)
MCF-7Breast0.5 - 5.0
PC-3Prostate1.0 - 10.0
HCT-116Colon0.8 - 8.0
A549Lung5.0 - 25.0
WI-38Normal Lung> 50.0

Table 1. Example data table for summarizing IC₅₀ values from the MTT assay.

Protocol 2: Western Blot Analysis of CDK4/6 Pathway Modulation

This protocol directly assesses whether the compound inhibits the hypothesized target pathway by measuring the phosphorylation status of Rb and the levels of key cell cycle proteins.

Rationale: A hallmark of CDK4/6 inhibition is a decrease in the phosphorylation of Rb at serine residues (e.g., Ser780, Ser807/811).[5] This experiment provides direct evidence of target engagement within the cell.

Materials:

  • MCF-7 cells (or another sensitive cell line identified in Protocol 1)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-p-Rb (Ser780), anti-total Rb, anti-Cyclin D1, anti-CDK4, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for 24 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Collect lysates and quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control (β-actin). A dose-dependent decrease in the p-Rb/total Rb ratio would support the hypothesis.

G cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment B 2. Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer (to PVDF) D->E F 6. Immunoblotting (Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis G->H

Figure 2. Experimental workflow for Western Blot analysis.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of the compound on cell cycle distribution. If the compound inhibits CDK4/6, a significant increase in the proportion of cells in the G1 phase is expected.

Rationale: By quantifying the DNA content of cells, flow cytometry can precisely measure the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[6] This provides functional evidence of the compound's impact on cell cycle progression.

Materials:

  • MCF-7 cells (or another sensitive cell line)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the Western Blot protocol for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add 3 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A dose-dependent accumulation of cells in the G1 phase would be indicative of CDK4/6 inhibition.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of this compound. Positive results, specifically potent cytotoxicity against cancer cells, a dose-dependent decrease in Rb phosphorylation, and G1 cell cycle arrest, would provide strong evidence for its mechanism as a CDK4/6 inhibitor.

Further investigations should include:

  • In vitro Kinase Assays: To confirm direct inhibition of CDK4 and CDK6 and to assess selectivity against a broader panel of kinases.

  • Apoptosis Assays: To determine if prolonged cell cycle arrest leads to programmed cell death.

  • In vivo Xenograft Studies: To evaluate the compound's anti-tumor efficacy and tolerability in animal models.

These comprehensive studies are essential to validate this compound as a promising candidate for further drug development.

References

  • Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.[2][3][4][8] Source: RSC Advances URL: [Link]

  • Title: Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives.[9] Source: Molecules URL: [Link]

  • Title: Biologically active pyridine and pyridopyrimidines containing anti-cancer agents (I–V) and cyanopyridine-based compounds (VI–VIII) as PIM-1 kinase inhibitors.[10] Source: ResearchGate URL: [Link]

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[11] Source: RSC Advances URL: [Link]

  • Title: Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors.[5] Source: Future Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors | Request PDF.[6] Source: ResearchGate URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases.[7] Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Application Notes and Protocols for Investigating the Cellular Sensitivity to 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1] Compounds based on the pyrido[2,3-d]pyrimidine core have shown promise as inhibitors of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and other key signaling proteins, leading to cytotoxic effects in a range of cancer cell lines.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular sensitivity to the novel compound, 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine. As of the writing of this note, there is a lack of specific published data on the biological activity of this particular derivative. Therefore, this guide is structured to provide a robust framework for the initial characterization of its anti-cancer potential. The protocols and cell line recommendations are based on the well-documented activities of structurally related pyrido[2,3-d]pyrimidine compounds.

Proposed Panel of Cancer Cell Lines for Initial Screening

Based on the known efficacy of various pyrido[2,3-d]pyrimidine derivatives against specific cancer types, the following cell lines are recommended for an initial screening to determine the cytotoxic potential of this compound.

Cell LineCancer TypeRationale for Inclusion
MCF-7 Breast CancerCommonly used in cancer research and known to be sensitive to CDK inhibitors.[7]
PC-3 Prostate CancerA well-characterized cell line often used to screen for novel cytotoxic agents.[3]
A-549 Lung CancerFrequently employed in studies of EGFR inhibitors and other anti-cancer compounds.[3][8]
HCT-116 Colon CancerA standard model for colorectal cancer, sensitive to agents inducing apoptosis.[2]
HepG2 Liver CancerUsed in the evaluation of novel PIM-1 kinase inhibitors with the pyrido[2,3-d]pyrimidine scaffold.[9]

Experimental Workflow for Assessing Cellular Sensitivity

The general workflow for evaluating the in vitro efficacy of a novel compound involves a multi-step process, from initial cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow cluster_prep Preparation cluster_screening Cytotoxicity Screening cluster_analysis Data Analysis & Mechanism compound_prep Compound Stock Preparation treatment Treatment with Serial Dilutions of Compound compound_prep->treatment cell_culture Cell Line Culture and Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (MTT or SRB) incubation->viability_assay absorbance Absorbance Measurement viability_assay->absorbance ic50 IC50 Value Determination absorbance->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay pathway_analysis Mechanism of Action Studies apoptosis_assay->pathway_analysis

Figure 1: General workflow for in vitro cytotoxicity testing of a novel compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. It is crucial to maintain aseptic techniques throughout all cell culture procedures.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11] The amount of formazan is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile plates

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well in 100 µL of complete medium). This should be optimized for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.[12]

    • Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.01 to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time should be consistent across experiments.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that measures cell density based on the total protein content of fixed cells.[14][15]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • All materials from the MTT assay, except for the MTT reagent and solubilization solution.

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution (pH 10.5)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the 48-72 hour incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells.[16]

    • Incubate the plate at 4°C for at least 1 hour.[15]

  • Washing and Staining:

    • Remove the TCA and wash the plates five times with the 1% acetic acid wash solution.[15]

    • Allow the plates to air dry completely.[15]

    • Add 100 µL of the 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Removal of Unbound Dye:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[14]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[18]

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.[17]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Potential Mechanism of Action: Kinase Inhibition

The pyrido[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif that interacts with the ATP-binding pocket of various protein kinases.[1] Therefore, it is plausible that this compound exerts its cytotoxic effects through the inhibition of one or more kinases that are crucial for cancer cell survival and proliferation.

Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Several pyrido[2,3-d]pyrimidine derivatives are potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[6][7]

  • Epidermal Growth Factor Receptor (EGFR): This is a key target in many cancers, and specific pyrido[2,3-d]pyrimidine compounds have been designed as EGFR inhibitors.[5][8]

  • PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its inhibition by pyrido[2,3-d]pyrimidine derivatives has been reported.[9]

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIM1 PIM-1 BAD BAD PIM1->BAD BCL2 Bcl-2 BAD->BCL2 CDK CDK4/6 CellCycle Cell Cycle Progression CDK->CellCycle Compound 6-bromo-N-methylpyrido [2,3-d]pyrimidin-2-amine Compound->RTK Inhibition Compound->PIM1 Inhibition Compound->CDK Inhibition

Sources

Application Notes and Protocols for the Evaluation of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, a representative member of the pyrido[2,3-d]pyrimidine class of heterocyclic compounds, for inhibiting cell proliferation. This guide details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies for assessing the anti-proliferative effects of this compound. The methodologies described herein are grounded in established cell biology techniques and are designed to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, with a significant focus on their potential as anti-cancer agents.[2][3] The dysregulation of cell proliferation is a hallmark of cancer, making the identification of novel compounds that can effectively inhibit this process a cornerstone of oncology drug discovery.[4]

This compound represents a specific analogue within this promising class of compounds. While data on this exact molecule is emerging, the broader family of pyrido[2,3-d]pyrimidines has been shown to exert anti-proliferative effects through the modulation of key cellular signaling pathways.

Mechanism of Action: Targeting the Engines of Cell Growth

The anti-proliferative activity of many pyrido[2,3-d]pyrimidine derivatives is attributed to their ability to function as kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of phosphate groups to specific substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a multitude of cellular processes, including cell growth, differentiation, and survival.

Several key kinases have been identified as targets for pyrido[2,3-d]pyrimidine compounds:

  • Cyclin-Dependent Kinases (CDKs): These kinases are fundamental regulators of the cell cycle.[6] By inhibiting CDKs, pyrido[2,3-d]pyrimidines can induce cell cycle arrest, thereby preventing cancer cells from progressing through the division cycle.[6][7]

  • PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation. Overexpression of PIM-1 is observed in various cancers, making it an attractive therapeutic target.[8]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation.[9]

  • eukaryotic Elongation Factor-2 Kinase (eEF-2K): This kinase is involved in the regulation of protein synthesis, a process essential for cell growth.[10][11]

The inhibition of these kinases by this compound can lead to a halt in cell proliferation and, in some cases, the induction of apoptosis (programmed cell death).

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a plausible mechanism by which this compound may inhibit cell proliferation through the targeting of a generic kinase-driven signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor Kinase Cascade (e.g., MAPK/ERK) Kinase Cascade (e.g., MAPK/ERK) Growth Factor Receptor->Kinase Cascade (e.g., MAPK/ERK) Downstream Effectors Downstream Effectors Kinase Cascade (e.g., MAPK/ERK)->Downstream Effectors This compound This compound This compound->Kinase Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Downstream Effectors->Transcription Factors Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Inhibition of a kinase cascade by this compound.

Experimental Protocols: Quantifying Anti-Proliferative Effects

A variety of well-established in vitro assays can be employed to determine the efficacy of this compound in inhibiting cell proliferation.[4][12][13] The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

Materials
  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

G start Start cell_seeding Cell Seeding (e.g., 5,000 cells/well) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation (37°C, 5% CO2) compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent (10 µL/well) incubation_48_72h->mtt_addition incubation_2_4h 2-4h Incubation (37°C, 5% CO2) mtt_addition->incubation_2_4h solubilization Add Solubilization Solution (100 µL/well) incubation_2_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest a logarithmically growing culture of the chosen cancer cell line using trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells per well, depending on the cell line's growth rate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include appropriate controls:

      • Negative Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).[16]

      • Blank: Wells containing only cell culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

    • Carefully remove the medium containing the MTT reagent.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on a plate shaker for 5-10 minutes.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable, metabolically active cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell proliferation by 50%, can then be determined from this curve using non-linear regression analysis.

Representative Data

The following table provides a hypothetical summary of the anti-proliferative activity of a representative pyrido[2,3-d]pyrimidine derivative against various human cancer cell lines.

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)
This compound MCF-7Breast Adenocarcinoma1.5
A549Lung Carcinoma2.8
HCT116Colorectal Carcinoma0.9
PC-3Prostate Adenocarcinoma3.2

Note: These are hypothetical values for illustrative purposes. Actual IC₅₀ values must be determined experimentally.

Conclusion and Future Directions

This compound, as a member of the pyrido[2,3-d]pyrimidine family, holds promise as an inhibitor of cell proliferation. The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of its anti-cancer potential. Further studies, including cell cycle analysis, apoptosis assays, and target-based enzymatic assays, are recommended to elucidate the precise mechanism of action and to further validate its therapeutic potential. The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective anti-cancer therapeutics.

References

  • BenchChem. Application Notes and Protocols for Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Line Studies.
  • Creative Biolabs. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Creative Biolabs. Cell Proliferation Assays.
  • Sigma-Aldrich. Cell Viability and Proliferation Assays.
  • BenchChem. Application Notes and Protocols for High-Throughput Screening with Pyrimidine Derivatives.
  • Reaction Biology. Cell-based Assays for Drug Discovery.
  • BenchChem. Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives.
  • Priosoeryanto, B. P., et al. Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. PMC - NIH.
  • BenchChem. Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development.
  • PubMed. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors.
  • ResearchGate. Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines.
  • BenchChem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine Hydrochloride.
  • bioRxiv. Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H).
  • PMC - NIH. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors.
  • MySkinRecipes. 6-broMo-2-(Methylthio)pyrido[2,3-d]pyriMidin-7(8H)-one.
  • Design, synthesis, and biological evaluation of novel pyrido[2,3-d]pyrimidines containing derivatives.
  • PubMed. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases.
  • PubChem. 6-Bromo-3-methylpyridin-2-amine | C6H7BrN2 | CID 59605384.
  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
  • NIH. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • ResearchGate. (PDF) Development of the Pyrido[2, 3- d ]pyrimidin-7(8 H )-one Scaffold toward Potent and Selective NUAK1 Inhibitors.
  • PubChem - NIH. 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine.
  • MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • PMC - NIH. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • PubChem. 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine.

Sources

Application Notes and Protocols for the Experimental Evaluation of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Scientific Rationale for Investigating 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] The structural motif of this compound suggests its potential as a modulator of kinase activity. The bromine atom at the 6-position offers a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships through reactions like palladium-catalyzed cross-couplings. This enables the fine-tuning of the molecule's interaction with target kinases.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying this compound. The protocols outlined herein are designed to rigorously assess its potential as a therapeutic agent, from initial biochemical assays to preclinical in vivo models.

Part 1: Foundational Physicochemical and In Vitro Characterization

A thorough understanding of the compound's basic properties is the bedrock of any successful drug discovery campaign. This initial phase focuses on ensuring the purity and solubility of this compound and then proceeding to evaluate its activity against a panel of relevant kinases.

Physicochemical Properties and Compound Management

Prior to any biological evaluation, it is imperative to characterize the physicochemical properties of the test compound. This data is crucial for ensuring the quality and reproducibility of subsequent experiments.

PropertyMethodDesired Outcome
Purity High-Performance Liquid Chromatography (HPLC)>95%
Identity Confirmation Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)Consistent with the expected structure of this compound
Solubility Kinetic or Thermodynamic Solubility Assays in various buffers (e.g., PBS) and organic solvents (e.g., DMSO)To determine appropriate solvent and concentration for stock solutions and biological assays

Protocol 1: Preparation of Stock Solutions

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Kinase Inhibition Assays

The primary hypothesis is that this compound functions as a kinase inhibitor. The initial screening should therefore involve testing its activity against a panel of kinases to identify potential targets.

Causality behind Experimental Choice: A broad kinase panel is essential in the early stages to identify the compound's primary targets and to assess its selectivity. Poor selectivity can lead to off-target effects and potential toxicity.[6]

Protocol 2: High-Throughput Kinase Panel Screening

  • Utilize a commercial kinase screening service or an in-house platform to test the compound at a fixed concentration (e.g., 1 µM) against a diverse panel of kinases (e.g., >100 kinases spanning different families).

  • The assay format is typically a radiometric, fluorescence-based, or luminescence-based method that measures the phosphorylation of a substrate by the kinase.

  • Calculate the percentage of inhibition for each kinase relative to a vehicle control (DMSO).

  • Identify "hits" as kinases that are significantly inhibited by the compound (e.g., >50% inhibition).

Protocol 3: IC₅₀ Determination for Lead Kinase Targets

  • For the "hit" kinases identified in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).

  • Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM).

  • Perform the kinase inhibition assay for each concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Part 2: Cell-Based Assays to Determine Biological Effects

Biochemical assays provide valuable information about the direct interaction of a compound with its target. However, cell-based assays are crucial for understanding the compound's effects in a more complex biological system.[7][8] These assays assess the compound's ability to penetrate cell membranes, engage its target in a cellular context, and elicit a biological response.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of the compound on cancer cell lines.[3][8]

Protocol 4: MTT/MTS Cell Viability Assay

  • Seed cancer cell lines of interest (chosen based on the kinase targets identified in Part 1) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling

To confirm that the compound is acting on its intended target within the cell, it is essential to assess the phosphorylation status of the target kinase and its downstream substrates.

Protocol 5: Western Blotting for Phospho-Kinase Levels

  • Treat the selected cancer cell line with this compound at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its total form.

  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Quantify the band intensities to determine the effect of the compound on target phosphorylation.

Diagram 1: General Kinase Inhibitor Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Evaluation cluster_2 Phase 3: Preclinical In Vivo Studies a Compound Synthesis & QC (Purity, Identity) b Kinase Panel Screen (Identify Hits) a->b c IC50 Determination (Dose-Response) b->c d Cell Viability Assays (MTT/MTS) c->d Proceed if potent & selective e Target Engagement (Western Blot) d->e f Apoptosis & Cell Cycle Assays (Flow Cytometry) e->f g Pharmacokinetic (PK) Studies (ADME) f->g Proceed if active in cells h Xenograft Efficacy Studies (Tumor Growth Inhibition) g->h i Toxicity Assessment h->i

Caption: A logical workflow for the evaluation of a novel kinase inhibitor.

Apoptosis and Cell Cycle Analysis

Kinase inhibitors often induce cell death (apoptosis) or arrest the cell cycle. Flow cytometry is a powerful tool to quantify these effects.

Protocol 6: Annexin V/Propidium Iodide Apoptosis Assay

  • Treat cells with this compound for a predetermined time.

  • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol 7: Cell Cycle Analysis

  • Treat cells with the compound for a suitable duration.

  • Fix the cells in ice-cold ethanol.

  • Stain the cellular DNA with a fluorescent dye such as propidium iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Part 3: In Vivo Preclinical Evaluation

Promising results from in vitro and cell-based assays warrant progression to in vivo studies to assess the compound's efficacy, pharmacokinetics, and safety in a living organism.[9]

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing effective in vivo efficacy studies.[10]

Protocol 8: Murine Pharmacokinetic Study

  • Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Collect blood samples at multiple time points post-administration.

  • Process the blood to obtain plasma and analyze the concentration of the compound using LC-MS/MS.

  • Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Xenograft Efficacy Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the in vivo antitumor activity of drug candidates.[11][12][13][14]

Protocol 9: Subcutaneous Xenograft Efficacy Study

  • Implant a suspension of a relevant human cancer cell line subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer this compound at a dose and schedule determined from the PK studies.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for target inhibition).

Diagram 2: Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Kinase_X Target Kinase X RTK->Kinase_X Activates Substrate_A Downstream Substrate A Kinase_X->Substrate_A Phosphorylates Substrate_B Downstream Substrate B Kinase_X->Substrate_B Phosphorylates Proliferation Cell Proliferation & Survival Substrate_A->Proliferation Substrate_B->Proliferation Compound 6-bromo-N-methylpyrido [2,3-d]pyrimidin-2-amine Compound->Kinase_X Inhibits

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust and logical progression for the comprehensive evaluation of this compound. Positive outcomes from these studies, particularly potent and selective kinase inhibition, in-cell target engagement, and in vivo tumor growth inhibition, would provide a strong rationale for further preclinical development, including formal toxicology studies and investigation of combination therapies. The versatility of the pyridopyrimidine scaffold suggests that further medicinal chemistry efforts could also be employed to optimize the properties of this promising compound.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved January 19, 2026, from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018, September 22). Retrieved January 19, 2026, from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Retrieved January 19, 2026, from [Link]

  • Bioassays for anticancer activities. (n.d.). Retrieved January 19, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cancer Cell-Based Assays. (n.d.). Retrieved January 19, 2026, from [Link]

  • Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors. (n.d.). Retrieved January 19, 2026, from [Link]

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? (n.d.). Retrieved January 19, 2026, from [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (n.d.). Retrieved January 19, 2026, from [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 6-(2-bromo-6-chlorophenyl)-2-methylpyrido[2,3-d]-pyrimidin-7-amine. (n.d.). Retrieved January 19, 2026, from [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025, July 1). Retrieved January 19, 2026, from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Retrieved January 19, 2026, from [Link]

  • Advantages of Small Molecule Inhibitors. (2024, November 26). Retrieved January 19, 2026, from [Link]

  • Novel Peptide-Based Inhibitors of Protein Kinases. (n.d.). Retrieved January 19, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. (2005, April 7). Retrieved January 19, 2026, from [Link]

  • 6-Bromo-3-methylpyridin-2-amine. (n.d.). Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023, April 27). Retrieved January 19, 2026, from [Link]

  • 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024, October 11). Retrieved January 19, 2026, from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019, November 16). Retrieved January 19, 2026, from [Link]

  • Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine (CAS No. 882670-90-8) is a substituted pyridopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. The pyrido[2,3-d]pyrimidine core is a known pharmacophore, and its derivatives have been investigated for a range of biological activities, including as kinase inhibitors for anticancer therapies.[1][3][4][5]

Given its reactive nature and potential biological activity, the proper handling and storage of this compound are paramount to ensure researcher safety, maintain compound integrity, and guarantee the reproducibility of experimental results. This guide provides a detailed overview of best practices, from initial receipt and hazard assessment to long-term storage and disposal.

I. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling.

PropertyValueSource
CAS Number 882670-90-8[6][7][8]
Molecular Formula C8H7BrN4[7]
Molecular Weight 239.08 g/mol [9]
Appearance Likely an off-white to pale yellow solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General knowledge of similar heterocycles

II. Hazard Assessment and Personal Protective Equipment (PPE)

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[10][12][13][14]

  • Skin Corrosion/Irritation: Causes skin irritation.[10][11][12][13][14]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[10][11][12][13][14]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[10][11][12][13][14]

Personal Protective Equipment (PPE) Protocol:

The following PPE is mandatory when handling this compound in solid or solution form:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of dust.[10][14]

PPE_Workflow cluster_ppe Mandatory PPE for Handling cluster_condition Conditional Requirement Goggles Chemical Safety Goggles End Proceed with Experiment Goggles->End Gloves Nitrile Gloves Gloves->End LabCoat Lab Coat LabCoat->End Respirator Respirator (for solids outside hood) Respirator->End Start Handling Task Initiated Start->Goggles Start->Gloves Start->LabCoat IsSolid Handling Solid? Start->IsSolid IsSolid->Respirator Yes, outside hood IsSolid->End No, or in hood

Caption: Personal Protective Equipment (PPE) decision workflow.

III. Handling Protocols

A. Standard Handling Protocol (Weighing and Solution Preparation)

This protocol is for routine laboratory operations where the compound is handled in a well-ventilated area, such as a certified chemical fume hood.

  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure the work surface is clean and uncluttered. Have spill cleanup materials (absorbent pads, appropriate waste container) readily available.

  • Personal Protective Equipment: Don all required PPE as outlined in Section II.

  • Weighing: If weighing the solid, perform this task within the fume hood to minimize inhalation risk. Use a tared weigh boat or vial.

  • Dissolution: Add the solvent to the vessel containing the solid compound. If necessary, gently swirl or sonicate to dissolve. Avoid heating mixtures without proper reflux condensers and temperature control.

  • Cleanup: After handling, decontaminate the work area. Wipe down the balance and surrounding surfaces. Dispose of any contaminated consumables (e.g., weigh boats, pipette tips) in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

B. Advanced Handling Protocol (Inert Atmosphere)

Given that heterocyclic amines can be sensitive to atmospheric oxygen and moisture over time, critical or long-term experiments may benefit from handling under an inert atmosphere (e.g., nitrogen or argon). This is especially true for reactions involving organometallic reagents.[15][16][17][18]

  • Glassware Preparation: Ensure all glassware is oven-dried (typically at 125°C overnight) and cooled under a stream of inert gas or in a desiccator.[15][16]

  • Inert Atmosphere Setup: Assemble the glassware on a Schlenk line or in a glove box.[18]

  • Purging: If using a Schlenk line, subject the reaction vessel containing the compound to several cycles of vacuum and backfilling with inert gas to remove atmospheric contaminants.

  • Reagent Transfer: Use gas-tight syringes or cannulas for the transfer of solvents and other reagents to maintain the inert atmosphere.[15][17]

  • Reaction Monitoring: Monitor the reaction progress using appropriate techniques that are compatible with the inert setup (e.g., TLC with sample quenching).

  • Workup: Quench the reaction appropriately before exposing it to the atmosphere.

Inert_Atmosphere_Workflow Start Start: Critical Experiment OvenDry Oven-Dry Glassware (≥125°C) Start->OvenDry Assemble Assemble Glassware Hot OvenDry->Assemble Cool Cool Under Inert Gas Stream Assemble->Cool InertSetup Connect to Schlenk Line or Move to Glove Box Cool->InertSetup Purge Purge with Vacuum/ Inert Gas Cycles (Schlenk) InertSetup->Purge Transfer Transfer Reagents via Syringe/Cannula Purge->Transfer React Run Reaction Under Positive Inert Pressure Transfer->React End Workup and Analysis React->End

Caption: Workflow for handling under inert atmosphere conditions.

IV. Storage Protocols

Proper storage is crucial for maintaining the chemical integrity and purity of this compound.

Storage ConditionRecommendationRationale
Temperature Store at 2-8°C (refrigerated).Reduced temperature slows the rate of potential degradation.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Minimizes potential oxidation or reaction with atmospheric moisture. For long-term storage, sealing the container with parafilm or placing it inside a larger container with a desiccant is recommended.
Light Protect from light by using an amber vial or storing in a dark location.Many brominated and heterocyclic compounds are light-sensitive.
Container Keep in a tightly sealed, clearly labeled container.Prevents contamination and ensures proper identification. The label should include the compound name, CAS number, date received, and date opened.

V. Spill and Disposal Procedures

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Alert laboratory personnel and the safety officer.

  • Contain: For small spills, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • All waste materials, including the pure compound, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

VI. References

  • Chemsigma. (n.d.). 882670-90-8 this compound. Retrieved January 19, 2026, from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 882670-90-8 | this compound. Retrieved January 19, 2026, from [Link]

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved January 19, 2026, from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved January 19, 2026, from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 882670-90-8 | this compound. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved January 19, 2026, from [Link]

  • PMC - NIH. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved January 19, 2026, from [Link]

  • PubChem - NIH. (n.d.). 6-Bromo-3-methylpyridin-2-amine. Retrieved January 19, 2026, from [Link]

  • PubChem - NIH. (n.d.). 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine. Retrieved January 19, 2026, from [Link]

  • PubChem - NIH. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. Retrieved January 19, 2026, from [Link]

  • NIH. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved January 19, 2026, from [Link]

  • PMC - NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your synthetic endeavors. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The synthesis of specifically substituted analogs, such as this compound, presents a unique set of challenges that require careful consideration of reaction conditions and purification strategies. This guide is structured to address these challenges in a logical, step-by-step manner, following a plausible synthetic pathway.

Section 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core

The construction of the fused pyridine ring onto a pre-existing pyrimidine is a critical step. A common and effective method is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In the context of our target molecule, a variation of this reaction using a substituted aminopyrimidine is a viable starting point.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclization reaction to form the pyrido[2,3-d]pyrimidine core is resulting in very low yields. What are the likely causes?

A1: Low yields in Friedländer-type syntheses are often attributed to several factors:

  • Inadequate Catalyst Activity: The reaction is typically catalyzed by acids or bases.[1] Ensure your catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid) is active and used in the appropriate stoichiometric amount.

  • Suboptimal Reaction Temperature and Time: These reactions can be sensitive to temperature. Too low a temperature may lead to incomplete reaction, while excessively high temperatures can cause decomposition of starting materials or products. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Poor Solubility of Starting Materials: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Consider solvent systems with higher boiling points or better solubilizing properties.

  • Reversibility of the Initial Condensation: The initial aldol or Schiff base formation can be reversible.[1] Driving the reaction to completion may require the removal of water, for instance, by using a Dean-Stark apparatus.

Q2: I am observing the formation of multiple products in my cyclization reaction. How can I improve the selectivity?

A2: The formation of side products is a common issue. These can include incompletely cyclized intermediates, oxidized byproducts, or regioisomers if unsymmetrical reagents are used.

  • Control of Reaction Conditions: Carefully controlling the temperature and reaction time can minimize the formation of degradation products.

  • Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Choice of Reactants: The structure of the starting materials plays a crucial role. For instance, using a 4-aminopyrimidine-5-carbaldehyde derivative in a Friedländer-type reaction with an acetophenone can yield 7-arylpyrido[2,3-d]pyrimidines.[2] The choice of the activated methylene compound will dictate the substitution pattern on the newly formed pyridine ring.

Illustrative Experimental Protocol: Friedländer Annulation

This protocol describes a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine core.

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-diamino-4-chloropyrimidine (1 eq.), an appropriate β-ketoester (1.2 eq.), and a suitable solvent (e.g., ethanol or DMF).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid such as BF3-Et2O (0.1 eq.).[2]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Visualizing the Workflow: Friedländer Annulation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine 2,6-diamino-4-chloropyrimidine and β-ketoester in solvent add_catalyst Add Lewis Acid Catalyst (e.g., BF3-Et2O) start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool and Isolate Crude Product monitor->workup Reaction Complete purify Purify by Recrystallization or Chromatography workup->purify end end purify->end Pure Pyrido[2,3-d]pyrimidine Core

Caption: Workflow for the synthesis of the pyrido[2,3-d]pyrimidine core.

Section 2: Bromination of the Pyrido[2,3-d]pyrimidine Core

Introducing a bromine atom at the C6 position is a key step. This can be achieved through electrophilic aromatic substitution on the pre-formed pyridopyrimidine ring system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromination reaction is giving a mixture of mono- and di-brominated products. How can I improve the selectivity for mono-bromination?

A1: Over-bromination is a common challenge in electrophilic halogenation.

  • Choice of Brominating Agent: Using a milder brominating agent can improve selectivity. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its ability to provide a low, steady concentration of bromine.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the brominating agent is critical. Using a slight excess (e.g., 1.05-1.1 equivalents) of NBS is a good starting point.

  • Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product.

Q2: The bromination is not proceeding, or is very slow. What can I do to promote the reaction?

A2: The electron-deficient nature of the pyridopyrimidine ring system can make it less reactive towards electrophilic substitution.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Solvents like DMF or acetic acid are commonly used.

  • Catalyst: The addition of a catalyst, such as a Lewis acid or a radical initiator (for NBS bromination), can accelerate the reaction.

  • Activation of the Ring: If the ring is highly deactivated, it may be necessary to perform the bromination on an earlier, more electron-rich intermediate if the synthetic route allows.

Data on Common Brominating Agents
Brominating AgentTypical ConditionsSelectivityNotes
N-Bromosuccinimide (NBS) Acetonitrile or DMF, room temp. or gentle heatingGood to excellentOften requires a radical initiator like AIBN or light.
Elemental Bromine (Br₂) Acetic acid or chlorinated solventsModerate to goodCan be less selective and lead to over-bromination.
Pyridinium tribromide Acetic acid or THFGoodA solid, safer alternative to liquid bromine.
Illustrative Experimental Protocol: Electrophilic Bromination
  • Dissolution: Dissolve the pyrido[2,3-d]pyrimidin-2-amine (1 eq.) in a suitable solvent such as DMF in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: N-Methylation of 6-bromo-pyrido[2,3-d]pyrimidin-2-amine

The final step in this proposed synthesis is the selective methylation of the exocyclic amino group at the C2 position. This step is often challenging due to the presence of multiple nucleophilic nitrogen atoms.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-methylation reaction is resulting in a mixture of products, including methylation on the pyrimidine ring nitrogens. How can I achieve selective methylation of the 2-amino group?

A1: Regioselectivity is the primary challenge in the N-methylation of amino-N-heterocycles.

  • Choice of Methylating Agent and Base: The combination of the methylating agent and the base is crucial. Using a bulky base can sterically hinder methylation at the ring nitrogens. Traditional reagents like methyl iodide with a strong base can be less selective.

  • Protecting Groups: In some cases, it may be necessary to protect the ring nitrogens before methylation and then deprotect them afterward. However, this adds steps to the synthesis.

  • Alternative Methylating Agents: Reagents like dimethyl carbonate or formaldehyde followed by reduction can sometimes offer better selectivity for the exocyclic amino group.[3]

Q2: I am observing the formation of the di-methylated product. How can I favor mono-methylation?

A2: Over-alkylation is a common side reaction.

  • Stoichiometry: Use only a slight excess of the methylating agent (e.g., 1.0-1.1 equivalents).

  • Temperature and Reaction Time: Running the reaction at a lower temperature and for a shorter duration can help to minimize the formation of the di-methylated product. Monitor the reaction closely by TLC.

  • Slow Addition: Adding the methylating agent slowly to the reaction mixture can help to maintain a low concentration and favor mono-alkylation.

Visualizing the Challenge: Regioselectivity in N-Methylation

G cluster_0 Potential Methylation Sites start 6-bromo-pyrido[2,3-d]pyrimidin-2-amine N_exocyclic Desired Product: N-methyl at 2-amino group start->N_exocyclic Selective Methylation (e.g., controlled stoichiometry, specific reagents) N1_ring Side Product: Methylation at N1 start->N1_ring Non-selective conditions N3_ring Side Product: Methylation at N3 start->N3_ring Non-selective conditions N8_ring Side Product: Methylation at N8 start->N8_ring Non-selective conditions

Caption: Potential sites for N-methylation and the desired selective outcome.

Illustrative Experimental Protocol: Selective N-Methylation
  • Reactant and Base: To a solution of 6-bromo-pyrido[2,3-d]pyrimidin-2-amine (1 eq.) in an anhydrous aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 1.1 eq.) at 0 °C under an inert atmosphere.

  • Methylating Agent: After stirring for 30 minutes, add methyl iodide (1.05 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product using flash column chromatography to separate the desired mono-methylated product from any side products and unreacted starting material.

Section 4: General Purification Strategies

The purification of substituted pyridopyrimidines can be challenging due to their often polar nature and potential for multiple closely related byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is difficult to purify by column chromatography, and the spots are streaking on the TLC plate. What can I do?

A1: Streaking on silica gel is common for basic nitrogen heterocycles.

  • TLC Plate Neutralization: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. This can help to deactivate the acidic sites on the silica gel and improve the spot shape.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.

  • Recrystallization: If the product is a solid, recrystallization is often a highly effective and scalable purification method.[4] Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities.

Comparison of Purification Techniques
TechniqueApplicabilityAdvantagesDisadvantages
Recrystallization Crystalline solidsCost-effective, scalable, can yield very pure material.Finding a suitable solvent can be time-consuming; not suitable for oils or amorphous solids.
Column Chromatography Most compoundsVersatile, can separate complex mixtures and isomers.Can be time-consuming and require large volumes of solvent; potential for product loss on the column.
Preparative HPLC Final purification, difficult separationsHigh resolution, can provide very high purity.Expensive, not suitable for large-scale purification.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Request PDF. (2025). 4-Aminopyrimidine-5-carbaldehydes as intermediates in a Friedlander type synthesis of 7-arylpyrido[2,3-d]pyrimidine. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Gangjee, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67.
  • de Souza, A. C. D., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(32), 29315–29325.
  • Badran, A. S., et al. (2025).
  • Scilit. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(19), 13348-13364.
  • ResearchGate. (2021). On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and efficient synthesis. Our approach is rooted in mechanistic principles and practical, field-tested experience to empower you to overcome common experimental hurdles.

Introduction to the Synthesis Strategy

The synthesis of this compound is a critical process in the development of various therapeutic agents, leveraging the privileged pyrido[2,3-d]pyrimidine scaffold.[1][2] A common and effective synthetic route involves a two-stage process:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: This typically involves the cyclocondensation of a substituted 6-aminopyrimidine with a suitable three-carbon synthon. For the target molecule, a plausible precursor is 2-amino-6-bromopyrido[2,3-d]pyrimidine.

  • N-Methylation: The final step is the selective methylation of the 2-amino group to yield the desired product.

This guide is structured to address potential issues that may arise during these key transformations.

Visualizing the Synthetic Pathway

cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Methylation A 6-Aminopyrimidine Derivative C Cyclocondensation A->C B Three-Carbon Synthon B->C D 2-Amino-6-bromopyrido[2,3-d]pyrimidine C->D F N-Methylation D->F E Methylating Agent E->F G This compound F->G

Caption: Proposed two-stage synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Synthesis of the 2-Amino-6-bromopyrido[2,3-d]pyrimidine Core

Q1: I am seeing low yields in the cyclocondensation reaction to form the pyrido[2,3-d]pyrimidine core. What are the likely causes and how can I improve the yield?

A1: Low yields in cyclocondensation reactions for forming pyrido[2,3-d]pyrimidines can often be attributed to several factors.[1] A common method involves reacting a 6-aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent.[3]

  • Causality: The reaction's success hinges on the electrophilicity of the carbonyl carbons and the nucleophilicity of the amino group and the C5 position of the pyrimidine. Inadequate reaction conditions can lead to incomplete conversion or the formation of side products.

  • Troubleshooting Steps:

    • Solvent and Catalyst: The choice of solvent and catalyst is critical. While some reactions proceed under acidic conditions (e.g., polyphosphoric acid), others may benefit from a basic catalyst like piperidine in a solvent like ethanol.[1] If you are using acidic conditions, ensure the temperature is optimal for cyclization without causing decomposition. For base-catalyzed reactions, ensure the removal of water if it inhibits the reaction.

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will result in unreacted starting materials, while prolonged reaction at high temperatures can lead to degradation.

    • Purity of Starting Materials: Ensure your 6-aminopyrimidine and three-carbon synthon are pure. Impurities can interfere with the reaction.

Q2: I am having difficulty introducing the bromine at the 6-position. What is an effective method?

A2: Introducing the bromine at the 6-position can be achieved either by starting with a pre-brominated pyrimidine or by brominating the pyrido[2,3-d]pyrimidine core. A common precursor strategy involves the use of 2,6-dihalopyridines in subsequent reactions.

  • Causality: Direct bromination of the heterocyclic core can sometimes lead to a mixture of products due to multiple reactive sites. Using a precursor that already contains the bromine atom can offer better regioselectivity.

  • Troubleshooting and Alternative Strategy:

    • Starting Material: Consider using 2-amino-4,6-dichloropyrimidine as a starting material. A highly regioselective amination can be achieved at the 4-position, followed by further synthetic modifications.[4][5]

    • Chlorination then Substitution: An alternative is to synthesize the corresponding 6-chloropyrido[2,3-d]pyrimidine derivative, which can be achieved by treating the corresponding pyridone with a chlorinating agent like phosphorus oxychloride (POCl₃).[6] The 6-chloro group can then potentially be converted to the 6-bromo derivative, although a direct Buchwald-Hartwig amination of the 6-chloro compound is also a viable route.

Part 2: N-Methylation of 2-Amino-6-bromopyrido[2,3-d]pyrimidine

Q3: I am observing a mixture of unreacted starting material, mono-methylated, and di-methylated products during the N-methylation step. How can I improve the selectivity for mono-methylation?

A3: Achieving selective mono-N-methylation of a primary amine can be challenging due to the increased nucleophilicity of the resulting secondary amine, which can lead to over-methylation.

  • Causality: The lone pair on the nitrogen of the newly formed secondary amine is often more available for reaction with the methylating agent than the primary amine starting material.

  • Troubleshooting Steps for Selectivity:

    • Choice of Methylating Agent: Using a less reactive methylating agent can improve selectivity. For instance, instead of methyl iodide, consider using dimethyl sulfate or a methylating agent that allows for more controlled reaction conditions.

    • Stoichiometry and Addition Rate: Carefully control the stoichiometry of the methylating agent. Using a slight excess (1.05-1.2 equivalents) is a good starting point. Adding the methylating agent slowly to the reaction mixture can also help to avoid localized high concentrations that favor di-methylation.

    • Temperature Control: Running the reaction at a lower temperature will decrease the rate of both the desired and undesired reactions, often enhancing selectivity.

    • Protecting Group Strategy: While more synthetically demanding, you could consider a protecting group strategy. For example, acylation of the amino group, followed by methylation of the resulting amide and subsequent deprotection.

Q4: My N-methylation reaction is sluggish and does not go to completion. What can I do to drive the reaction forward?

A4: A sluggish N-methylation reaction can be due to several factors, including insufficient reactivity of the starting material or suboptimal reaction conditions.

  • Causality: The nucleophilicity of the 2-amino group on the pyrido[2,3-d]pyrimidine ring might be reduced due to the electron-withdrawing nature of the heterocyclic system.

  • Troubleshooting for Incomplete Conversion:

    • Base Selection: Ensure you are using a suitable base to deprotonate the amine, making it more nucleophilic. Common bases for N-alkylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate.

    • Solvent: The reaction should be conducted in an appropriate aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the ions and facilitate the reaction.

    • Temperature: Gradually increasing the reaction temperature while monitoring for side product formation can help to drive the reaction to completion.

    • Catalyst: In some cases, a phase-transfer catalyst can be beneficial if you are using an inorganic base that has low solubility in the organic solvent.

Part 3: General Troubleshooting and Purification

Q5: I am struggling to remove the palladium catalyst from my final product after a Buchwald-Hartwig amination step. What are the best practices for palladium removal?

A5: Residual palladium in the final product is a common issue in cross-coupling reactions and is particularly critical in pharmaceutical applications where strict limits on heavy metal impurities are enforced.

  • Causality: Palladium can remain in the product through complexation with the nitrogen atoms in the heterocyclic core, making it difficult to remove by simple extraction or filtration.

  • Palladium Removal Strategies:

    • Activated Carbon Treatment: Stirring the crude product dissolved in a suitable solvent with activated carbon is a cost-effective method for scavenging palladium. The efficiency depends on the type of carbon, contact time, and temperature.

    • Silica Gel Chromatography: Standard flash column chromatography on silica gel can be effective. Sometimes, using a more polar eluent system or a different stationary phase (e.g., alumina) can improve separation.

    • Metal Scavengers: Commercially available solid-supported scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized resins) are highly effective. The crude product solution is passed through a cartridge or stirred with the scavenger resin.

    • Aqueous Washes with Chelating Agents: Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA or L-cysteine can help to extract the palladium into the aqueous phase.

Table 1: Comparison of Palladium Scavenging Methods

MethodAdvantagesDisadvantages
Activated Carbon Cost-effective, readily available.Can adsorb the product, leading to yield loss.
Silica Gel Chromatography Standard purification technique, can remove other impurities simultaneously.May not be sufficient for very low palladium levels, can be time-consuming.
Solid-Supported Scavengers High efficiency, easy to handle and remove.Higher cost compared to other methods.
Aqueous Washes with Chelating Agents Simple work-up procedure.May require multiple washes, potential for emulsion formation.

Q6: I am observing a significant amount of a debrominated side product in my reaction mixture. What is causing this and how can I prevent it?

A6: The formation of a debrominated (hydrodehalogenated) product is a known side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[3]

  • Causality: This side reaction can occur through a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to give the debrominated arene. The source of the hydride can be the amine, solvent, or base.

  • Troubleshooting Hydrodehalogenation:

    • Ligand Choice: The choice of phosphine ligand can significantly influence the extent of this side reaction. Bulky, electron-rich ligands often favor the desired reductive elimination to form the C-N bond over the hydrodehalogenation pathway.

    • Base: The strength and nature of the base can play a role. Using a weaker base or ensuring the absence of water and other protic impurities can sometimes mitigate this issue.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

Experimental Protocols

Protocol 1: Illustrative Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine (Model System)

This protocol for a model system can be adapted for the amination of a 6-bromo-2-halopyrido[2,3-d]pyrimidine precursor.

  • Materials:

    • 2-Amino-6-bromopyridine (1.0 eq)

    • Amine (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-amino-6-bromopyridine, the amine, cesium carbonate, palladium(II) acetate, and Xantphos.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Methylation
  • Materials:

    • 2-Amino-6-bromopyrido[2,3-d]pyrimidine (1.0 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Methyl iodide (1.1 eq)

    • Anhydrous DMF

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-amino-6-bromopyrido[2,3-d]pyrimidine in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing Troubleshooting Logic

cluster_0 Low Yield in Core Synthesis cluster_1 Poor Selectivity in N-Methylation cluster_2 Palladium Contamination A Low Yield B Check Reaction Conditions: - Solvent - Catalyst - Temperature A->B C Monitor with TLC/LC-MS A->C D Verify Starting Material Purity A->D E Mixture of Products F Optimize Methylating Agent and Stoichiometry E->F G Control Temperature E->G H Consider Protecting Group Strategy E->H I High Pd Residue J Activated Carbon Treatment I->J K Silica Gel Chromatography I->K L Use Metal Scavengers I->L M Aqueous Wash with Chelating Agents I->M

Caption: Decision tree for common troubleshooting scenarios.

References

  • Elterman, M. H. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Retrieved from [Link]

  • Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. Retrieved from [Link]

  • Guo, et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Retrieved from [Link]

  • Google Patents. (n.d.). US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
  • Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(3), 929-940. Retrieved from [Link]

  • Abdel-Ghaffar, et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12843-12856. Retrieved from [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4166. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddy, T. R., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 14(4), 1346-1353. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. Retrieved from [Link]

  • Abad, M. A., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 26(23), 7305. Retrieved from [Link]

  • Sci-Hub. (n.d.). Regioselective 2-Amination of Polychloropyrimidines. Retrieved from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • O'Donnell, M. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7949–7957. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic step. Our focus is on providing practical, experience-driven advice to ensure the integrity and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the N-methylation of 6-bromo-2-aminopyrido[2,3-d]pyrimidine?

A1: The most frequently encountered byproducts stem from overmethylation and competing methylation at different nucleophilic sites. These include:

  • 6-bromo-N,N-dimethylpyrido[2,3-d]pyrimidin-2-amine (Di-methylated byproduct): Formation of this impurity is a common issue when the reaction is not carefully controlled.

  • Ring-methylated isomers: Methylation can occur on the nitrogen atoms of the pyridopyrimidine ring system, leading to the formation of undesired isomers.

  • Quaternary ammonium salts: Excessive methylation can lead to the formation of a quaternary ammonium salt at the 2-amino position.

Q2: My reaction is showing incomplete conversion to the desired mono-methylated product. What are the likely causes?

A2: Incomplete conversion can be attributed to several factors:

  • Insufficient methylating agent: Ensure the stoichiometry of your methylating agent is appropriate.

  • Suboptimal reaction temperature: The reaction may require higher temperatures to proceed to completion.

  • Poor choice of base or solvent: The base and solvent system plays a crucial role in the reaction's success. A base that is not strong enough to deprotonate the starting amine or a solvent that does not adequately dissolve the reactants can hinder the reaction.

Q3: I am observing a significant amount of the di-methylated byproduct. How can I minimize its formation?

A3: To minimize the formation of the di-methylated byproduct, consider the following strategies:

  • Control the stoichiometry of the methylating agent: Use a stoichiometric amount or a slight excess of the methylating agent.

  • Slow addition of the methylating agent: Adding the methylating agent dropwise at a controlled temperature can help to prevent localized high concentrations that favor overmethylation.

  • Lower reaction temperature: Running the reaction at a lower temperature can increase the selectivity for mono-methylation.

  • Choice of methylating agent: Milder methylating agents may offer better control over the reaction.

Q4: How can I differentiate between the desired product and the potential byproducts using standard analytical techniques?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): The polarity of the mono-methylated, di-methylated, and starting material will differ, allowing for separation on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides excellent resolution for quantifying the purity of your product and detecting impurities.

  • Mass Spectrometry (MS): Mass spectrometry will show distinct molecular ion peaks for the starting material, mono-methylated, and di-methylated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for distinguishing between the products. The number and integration of the methyl protons will clearly indicate the degree of methylation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction 1. Monitor the reaction progress closely using TLC or HPLC. 2. Increase the reaction time or temperature incrementally. 3. Ensure the starting material is fully dissolved in the chosen solvent.Many N-methylation reactions require sufficient time and thermal energy to reach completion. Poor solubility of the starting amine can limit its availability for reaction.
Suboptimal Base 1. Switch to a stronger base (e.g., NaH instead of K2CO3). 2. Ensure the base is fresh and anhydrous.The exocyclic amino group of the starting material needs to be sufficiently deprotonated to become a potent nucleophile for the methylation reaction. Moisture can quench strong bases.
Degradation of Reactants or Product 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Check the stability of your starting material and product at the reaction temperature.Heterocyclic compounds can be sensitive to oxidation or decomposition at elevated temperatures.
Problem 2: Formation of 6-bromo-N,N-dimethylpyrido[2,3-d]pyrimidin-2-amine (Overmethylation)
Potential Cause Troubleshooting Steps Scientific Rationale
Excess Methylating Agent 1. Carefully control the stoichiometry of the methylating agent (use 1.0-1.2 equivalents). 2. Add the methylating agent slowly and portion-wise.A high concentration of the methylating agent increases the probability of a second methylation event occurring on the desired mono-methylated product.
High Reaction Temperature 1. Lower the reaction temperature. 2. Consider performing the reaction at room temperature or even 0 °C if the reactivity allows.The activation energy for the second methylation is often higher. Lowering the temperature can favor the formation of the mono-methylated product.
Highly Reactive Methylating Agent 1. Use a less reactive methylating agent (e.g., dimethyl carbonate instead of methyl iodide).Milder reagents offer better control over the extent of methylation.
Problem 3: Presence of Isomeric Byproducts (Ring N-Methylation)
Potential Cause Troubleshooting Steps Scientific Rationale
Reaction Conditions Favoring Ring N-Alkylation 1. Use a non-polar, aprotic solvent. 2. Employ a bulky base.The nitrogen atoms within the pyridopyrimidine ring system are also nucleophilic. Steric hindrance from a bulky base can favor methylation of the more accessible exocyclic amino group. Solvent polarity can also influence the site of methylation.
Tautomerization 1. Control the pH of the reaction mixture.The tautomeric equilibrium of the pyridopyrimidine ring can influence the nucleophilicity of the ring nitrogens.

Experimental Protocols

General Protocol for N-methylation using Methyl Iodide

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and desired purity.

  • Preparation: To a solution of 6-bromo-2-aminopyrido[2,3-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere, add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add methyl iodide (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Desired Reaction and Major Byproduct Pathways

G cluster_main Synthetic Pathways SM 6-bromo-2-aminopyrido[2,3-d]pyrimidine P This compound (Desired Product) SM->P + CH3I (Controlled) BP2 Ring N-Methylated Isomers SM->BP2 + CH3I (Side Reaction) BP1 6-bromo-N,N-dimethylpyrido[2,3-d]pyrimidin-2-amine (Di-methylated Byproduct) P->BP1 + CH3I (Excess)

Caption: Synthetic pathways in the N-methylation of 6-bromo-2-aminopyrido[2,3-d]pyrimidine.

Diagram 2: Troubleshooting Logic Flow

G cluster_flow Troubleshooting Flowchart start Reaction Outcome Unsatisfactory q1 Predominant Issue? start->q1 low_yield Low Yield q1->low_yield Low Yield overmethylation Overmethylation q1->overmethylation High Di-methylation isomers Isomeric Impurities q1->isomers Isomers Detected sol_yield Optimize: - Reaction Time/Temp - Base Strength - Inert Atmosphere low_yield->sol_yield sol_over Optimize: - Stoichiometry - Slow Addition - Lower Temperature overmethylation->sol_over sol_iso Optimize: - Solvent Choice - Bulky Base isomers->sol_iso

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

  • Toogood, P. L., Harvey, P. J., Repine, J. T., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2388–2406. [Link]

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. 4. Synthesis and Activity of a New Class of Bicyclic-Substituted Analogs. Journal of Medicinal Chemistry, 43(24), 4606-4616. [Link]

  • Vippagunta, S. R., et al. (2001). Crystalline solids. Advanced drug delivery reviews, 48(1), 3-26. [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]

Technical Support Center: Optimizing the Synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine. This guide is designed to provide in-depth troubleshooting assistance and practical answers to frequently asked questions, empowering you to enhance the yield and purity of your target compound. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthetic Challenge

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. The synthesis of specifically substituted derivatives, such as this compound, often presents challenges related to reaction efficiency, regioselectivity, and purification. This guide will address these common hurdles through a structured, problem-solving framework.

Proposed Synthetic Pathway

A common and logical approach to the synthesis of this compound involves a two-step process. This pathway offers flexibility for optimization at each stage.

Synthetic_Pathway cluster_0 Step 1: Formation of the Pyrido[2,3-d]pyrimidine Core cluster_1 Step 2: Chlorination and Amination Starting_Materials 2,6-diaminopyrimidine + Diethyl 2-bromomalonate Intermediate 2-amino-6-bromopyrido[2,3-d]pyrimidin-4-ol Starting_Materials->Intermediate Cyclocondensation Intermediate_2 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine Intermediate->Intermediate_2 Chlorination (e.g., POCl3) Final_Product This compound Intermediate_2->Final_Product Nucleophilic Substitution with Methylamine

Caption: Proposed two-step synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low Yield in the Cyclocondensation Step (Step 1)

Question: My initial cyclocondensation reaction to form the 2-amino-6-bromopyrido[2,3-d]pyrimidin-4-ol intermediate is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this step often stem from incomplete reaction, side product formation, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

Causality and Explanation:

The cyclocondensation reaction is sensitive to temperature and the choice of base. An inadequate temperature may lead to a sluggish reaction, while an overly high temperature can promote decomposition or the formation of undesired byproducts. The base plays a crucial role in deprotonating the starting materials to facilitate the condensation.

Troubleshooting Workflow:

Troubleshooting_Step1 Start Low Yield in Step 1 Check_Temp Verify Reaction Temperature Start->Check_Temp Optimize_Base Evaluate Base and Stoichiometry Check_Temp->Optimize_Base If temp is correct Increase_Time Extend Reaction Time Check_Temp->Increase_Time If temp was too low Check_Purity Assess Starting Material Purity Optimize_Base->Check_Purity If base is appropriate Change_Solvent Consider a Higher-Boiling Point Solvent Optimize_Base->Change_Solvent If solubility is an issue Purify_SM Recrystallize Starting Materials Check_Purity->Purify_SM If impurities are suspected End Improved Yield Increase_Time->End Change_Solvent->End Purify_SM->End

Caption: Decision-making workflow for troubleshooting low yield in the cyclocondensation step.

Detailed Protocols:

  • Protocol 1: Temperature Optimization:

    • Set up small-scale parallel reactions at different temperatures (e.g., 100°C, 120°C, and 140°C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals.

    • Identify the temperature that provides the best conversion to the desired product with minimal side product formation.

  • Protocol 2: Base Evaluation:

    • Experiment with different bases such as sodium ethoxide, potassium carbonate, or an organic base like DBU.

    • Vary the stoichiometry of the base from 1.1 to 2.0 equivalents.

    • Analyze the crude reaction mixture by LC-MS to determine the optimal base and its amount.

ParameterCondition ACondition BCondition C
Base NaOEt (1.2 eq)K₂CO₃ (2.0 eq)DBU (1.5 eq)
Temperature 120°C120°C120°C
Solvent EthanolDMFAcetonitrile
Typical Yield 45-55%60-70%50-60%
Table 1: Representative conditions for optimizing the cyclocondensation reaction.
Issue 2: Inefficient Chlorination and/or Formation of Side Products (Step 2a)

Question: The chlorination of my pyridopyrimidin-4-ol intermediate with phosphorus oxychloride (POCl₃) is incomplete, and I'm observing several side products. How can I improve this step?

Answer:

Incomplete chlorination and side product formation are common issues when using POCl₃. These can be addressed by carefully controlling the reaction conditions and work-up procedure.

Causality and Explanation:

Phosphorus oxychloride is a strong dehydrating and chlorinating agent. Incomplete reaction can be due to insufficient reagent, low temperature, or short reaction time. Side products can arise from the reaction of POCl₃ with other functional groups or from decomposition at high temperatures. The presence of water during work-up can lead to the hydrolysis of the product back to the starting material.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and dry glassware to prevent premature quenching of the reagent.

  • Optimize Reagent Stoichiometry: Increase the equivalents of POCl₃ incrementally (e.g., from 3 to 5 equivalents) to drive the reaction to completion.

  • Control Temperature: While reflux is often necessary, excessive heat can lead to charring. A controlled heating profile is recommended.

  • Catalytic Additive: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes facilitate the reaction.

  • Careful Work-up: The reaction mixture should be quenched by slowly adding it to ice-water, not the other way around, to control the exothermic reaction and minimize product decomposition. Neutralize the acidic solution promptly with a base like sodium bicarbonate.

Issue 3: Low Yield and/or Over-methylation in the Final Amination Step (Step 2b)

Question: My final reaction of 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine with methylamine is giving a low yield of the desired product and a significant amount of a di-methylated byproduct. What can I do?

Answer:

Controlling the nucleophilic aromatic substitution (SNAr) with a small, reactive nucleophile like methylamine requires careful management of stoichiometry and reaction conditions to favor mono-substitution and prevent over-methylation.[1][2][3]

Causality and Explanation:

The chlorine atoms at the 2- and 4-positions of the pyrido[2,3-d]pyrimidine ring are both susceptible to nucleophilic attack. The relative reactivity can be influenced by the electronic effects of the substituents on the ring. Methylamine is a potent nucleophile and can react at both positions, and the resulting secondary amine can be further methylated under certain conditions, leading to a quaternary ammonium salt.

Strategies for Improved Selectivity and Yield:

  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of methylamine to ensure complete consumption of the starting material without promoting di-substitution.

  • Low Temperature: Start the reaction at a low temperature (e.g., 0°C or even -20°C) and allow it to slowly warm to room temperature. This can help to control the exothermicity and improve selectivity.

  • Choice of Solvent: Aprotic polar solvents like THF, dioxane, or acetonitrile are generally suitable.

  • Alternative: Buchwald-Hartwig Amination: For a more controlled amination, consider a palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] This method often provides higher yields and better selectivity for mono-amination.

Protocol 3: Controlled SNAr with Methylamine:

  • Dissolve the 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylamine (1.2 eq) in THF dropwise over 30 minutes.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterSNAr with MethylamineBuchwald-Hartwig Amination
Catalyst NonePd₂(dba)₃ with a suitable phosphine ligand (e.g., Xantphos)[7]
Base Excess methylamine or a non-nucleophilic base (e.g., DIEA)A strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄)
Temperature 0°C to room temperature80-110°C
Selectivity Moderate to good for mono-aminationGenerally high for mono-amination
Table 2: Comparison of amination methods.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: The final product can typically be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.[8][9][10]

Q2: I am observing a debrominated byproduct. What could be the cause?

A2: Debromination can occur under certain reductive conditions. If you are using a palladium-catalyzed reaction, ensure that your phosphine ligand is not promoting hydrodehalogenation. Using a different ligand or catalyst system might be necessary. Also, check for any potential sources of reducing agents in your reaction mixture.

Q3: Can I use other methylating agents besides methylamine in the final step?

A3: While direct amination with methylamine is a common approach, you could also consider a two-step sequence where you first introduce an amino group (using ammonia) to get 2-amino-6-bromopyrido[2,3-d]pyrimidine, followed by N-methylation using a reagent like methyl iodide or dimethyl sulfate.[11][12][13] However, this adds steps to the synthesis and may also present challenges with over-methylation.

Q4: How can I confirm the regioselectivity of the amination?

A4: The regioselectivity of the amination (substitution at C2 vs. C4) can be unequivocally determined using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments will show correlations between the N-methyl protons and the carbons of the pyrimidine ring, allowing for unambiguous structural assignment.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
  • 2-Amino-6-bromopyridine. (n.d.). Sigma-Aldrich.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
  • Synthesis of 2-amino-6-bromopyridine. (n.d.).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024).
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019).
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019).
  • 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4 (3H)-one. (n.d.).
  • 6-Bromo-4-chloropyrido[2,3-d]pyrimidine. (n.d.). CymitQuimica.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research.
  • An efficient and practical N-methylation of amino acid deriv
  • Chemistry LibreTexts. (2023).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Reactivity of 4-Chloropyrimidines.
  • Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. (1995). PubMed.
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). IT Services - University of Liverpool.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.).
  • Unraveling the Mystery of MTHFR and Overmethylation: Beyond the Ordinary. (n.d.). Dan Purser MD.
  • Regioselective preparation of substituted pyrimidines. (n.d.).
  • MTHFR and Overmethylation: Causes, Symptoms, and Support. (2025). Methyl-Life.
  • A Look at Overmethyl
  • 6-Bromo-2-methoxypyridin-3-amine. (n.d.). BLD Pharm.
  • recrystallization & purification of N-bromosuccinimide. (2021). YouTube.
  • METHYLATION & MTHFR. (n.d.).
  • A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. (2014). PubMed.
  • Methylation of ribonucleic acid by the carcinogens dimethyl sulphate, N-methyl-N-nitrosourea and N-methyl-N'-nitro-N-nitrosoguanidine. Comparisons of chemical analyses at the nucleoside and base levels. (n.d.). PubMed.
  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.).
  • 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. (n.d.). PubChem.
  • A rapid method of N-alkylation of amines. (n.d.). Journal of the Chemical Society C.
  • Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. (2024). European Science Publishing.
  • The synthesis of pyrido [2,3-d]pyrimidine nucleosides as potential antitumor agents. (n.d.).
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (2025).
  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. (2025).

Sources

Technical Support Center: 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support center for 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your experiments.

I. Understanding the Stability Profile of this compound

This guide will walk you through the key factors influencing the stability of this compound and provide practical steps to mitigate degradation.

II. Frequently Asked Questions (FAQs) on Solution Stability

Here we address common questions regarding the handling and stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation of the pyridopyrimidine ring or the bromo substituent.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photolytic degradation, particularly in compounds with heteroaromatic systems.[3][4][5]

  • Oxidizing agents: The presence of dissolved oxygen or other oxidizing species can lead to the oxidation of the N-methylamino group or the heterocyclic ring system.[6][7]

  • Solvent: The choice of solvent can impact stability. Protic solvents, for example, may participate in solvolysis reactions.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on the structure, several degradation pathways can be anticipated:

  • Hydrolysis: The pyridopyrimidine ring system may undergo ring-opening upon treatment with strong acids or bases.[8] Additionally, the bromo substituent could be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxylated analog.

  • Photodegradation: Pyrimidine-based structures are known to be susceptible to UV-induced damage, often leading to the formation of photoproducts such as hydrates or cyclobutane dimers, though the latter is more common in DNA.[3][5][9]

  • Oxidation: The N-methylamino group is a potential site for oxidation, which could lead to N-dealkylation to form the corresponding primary amine or oxidation to an N-oxide.[6][7][10]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though the specific pathways would need to be determined experimentally.[11][12][13][14]

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure the longevity of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for preparing concentrated stock solutions.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.

Q4: I am observing a loss of activity of my compound in my cell-based assay. Could this be a stability issue?

A4: Yes, a loss of activity is a common indicator of compound instability in aqueous assay media. We recommend performing a stability study of the compound in your specific assay buffer under the conditions of your experiment (e.g., 37°C, 5% CO2). This will help you determine the time frame within which your results will be reliable.

III. Troubleshooting Guide for Solution Instability

If you suspect that your compound is degrading in solution, this guide provides a systematic approach to identifying and resolving the issue.

Observation Potential Cause Recommended Action
Precipitate forms in the solution upon storage or dilution. Poor solubility or compound degradation leading to an insoluble product.- Determine the solubility of the compound in your chosen solvent and assay buffer.- Consider using a different solvent or a co-solvent system.- Filter the solution before use to remove any precipitate.
Discoloration of the solution over time. Degradation of the compound, potentially due to oxidation or photolysis.- Prepare fresh solutions before each experiment.- Store solutions protected from light and under an inert atmosphere.- Analyze the discolored solution by HPLC or LC-MS to identify degradation products.
Inconsistent results between experiments. Instability of the compound in the experimental solution.- Perform a time-course stability study in your experimental buffer.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Minimize the time the compound is in the aqueous solution before analysis.
Appearance of new peaks in HPLC or LC-MS analysis. Compound degradation.- Characterize the degradation products to understand the degradation pathway.- Adjust solution pH, temperature, or light exposure to minimize the formation of these products.

IV. Experimental Protocol: Assessing Solution Stability

This section provides a detailed protocol for conducting a forced degradation study to assess the stability of this compound in various solution conditions.

Objective:

To determine the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:
  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Ammonium hydroxide or Sodium hydroxide

  • Hydrogen peroxide (30%)

  • HPLC system with UV detector or Mass Spectrometer

  • pH meter

  • Calibrated oven

  • Photostability chamber

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic Hydrolysis (0.1 M HCl) stock->acid Dilute to working concentration base Basic Hydrolysis (0.1 M NaOH) stock->base Dilute to working concentration oxidation Oxidation (3% H2O2) stock->oxidation Dilute to working concentration thermal Thermal Stress (60°C) stock->thermal Dilute to working concentration photo Photolytic Stress (UV/Vis light) stock->photo Dilute to working concentration hplc HPLC/LC-MS Analysis (Time points: 0, 2, 4, 8, 24h) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Peak area, % degradation) hplc->data report Report Generation data->report

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:
  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.

  • Preparation of Stress Samples:

    • For each condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 0.1 mg/mL.

    • Acidic Hydrolysis: 0.1 M HCl in water.

    • Basic Hydrolysis: 0.1 M NaOH in water.

  • Oxidative Degradation: 3% H₂O₂ in water.

    • Thermal Degradation: Store the solution in a calibrated oven at 60°C.

    • Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH guidelines.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of water and acetonitrile with an acidic modifier like formic acid or TFA.

    • Monitor the elution profile using a UV detector at an appropriate wavelength and/or a mass spectrometer.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point (T=0).

    • Identify and, if possible, characterize any significant degradation products.

V. Logical Relationships in Stability Assessment

The following diagram illustrates the logical flow for assessing and ensuring the stability of this compound in a research setting.

Stability_Assessment_Logic start Start: New Experiment with Compound is_stable Is Compound Stability Known for these Conditions? start->is_stable conduct_stability Conduct Preliminary Stability Study is_stable->conduct_stability No proceed Proceed with Experiment is_stable->proceed Yes conduct_stability->is_stable Results end End: Reliable Data proceed->end unstable Compound is Unstable troubleshoot Troubleshoot and Mitigate (See Troubleshooting Guide) unstable->troubleshoot re_evaluate Re-evaluate Stability troubleshoot->re_evaluate re_evaluate->proceed Stable re_evaluate->unstable Still Unstable

Caption: Logical flow for stability assessment.

By following the guidance provided in this technical support center, researchers can enhance the reliability and reproducibility of their experimental results when working with this compound. For further assistance, please contact our technical support team.

References

  • O'Donnell, F. M., & O'Reilly, M. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. European Journal of Medicinal Chemistry, 230, 114104. [Link]

  • Schore, N. E. (2002). Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis. The Journal of Organic Chemistry, 67(7), 2382–2385. [Link]

  • Pharma Beginners. (2020). SOP for Analytical Solution Stability Study. [Link]

  • Roca-Sanjuán, D., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. Journal of the American Chemical Society, 144(8), 3637–3647. [Link]

  • Bilos, A., et al. (1969). Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride. Journal of the Chemical Society C: Organic, 7, 1329-1334. [Link]

  • El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. [Link]

  • Choudhary, A. (2016). Determination of Shelf Life of Solutions in Laboratory. Pharmaguideline. [Link]

  • GMP Compliance. (2023). Crafting a Robust Stability Protocol for Pharmaceutical Products. [Link]

  • Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 118(1), 439-447. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Stavros, V. G., & Horbury, M. D. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A, 126(45), 8449–8457. [Link]

  • El-Mekabaty, A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12059-12081. [Link]

  • Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 369-392. [Link]

  • Klyuev, M. V., et al. (2010). The thermal decomposition of azidopyridines. Russian Journal of Physical Chemistry B, 4(2), 244-249. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. PubChem. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(19), 6656. [Link]

  • Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 22-31. [Link]

  • Grzesiak, J., & Ratajczak, E. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8279. [Link]

  • McMurry, J. (2018). Organic Chemistry. Cengage Learning.
  • University of Babylon. (n.d.). Oxidation of Secondary and Primary Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-3-methylpyridin-2-amine. PubChem. [Link]

  • Sutherland, J. D., et al. (2017). A Prebiotically Plausible Synthesis of Pyrimidine β-ribonucleosides and Their Phosphate Derivatives Involving Photoanomerization. Nature Chemistry, 9(4), 303–309. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2012). N-Dealkylation of Amines. Current Organic Chemistry, 16(19), 2269–2295. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine. PubChem. [Link]

  • Hurst, D. T., & Grout, R. J. (1970). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 19, 2949-2952. [Link]

  • Tee, O. S., & Paventi, M. (1982). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 60(17), 2239–2245. [Link]

  • Ceylan, S., & Acemioğlu, B. (2009). Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability, 94(4), 738-744. [Link]

  • Kciuk, M., et al. (2020). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine... ResearchGate. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Li, X., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(21), 3538. [Link]

  • Li, W., et al. (2021). Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2. Nature Communications, 12(1), 324. [Link]

  • Al-Jibouri, M. N. (2009). Thermal degradation behavior of some poly[4-amino-2,6- pyrimidinodithiocarbamate] metal complexes. Arabian Journal for Science and Engineering, 34(1A), 1-11. [Link]

Sources

Technical Support Center: Kinase Assays with 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine in kinase assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. As an ATP-competitive inhibitor, this compound, and others in the pyrido[2,3-d]pyrimidine class, can be a powerful tool in kinase research, but its effective use requires a nuanced understanding of potential interactions within your assay system.[1]

This resource is structured to address specific issues you may encounter, moving from common problems to more complex scenarios. We will delve into the causality behind these challenges and provide actionable, step-by-step guidance for their resolution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

As a member of the pyrido[2,3-d]pyrimidine class, this compound is predicted to function as an ATP-competitive kinase inhibitor.[1] This means it binds to the ATP-binding pocket of a kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of the kinase's target substrate. It's important to note that while this class of compounds was initially developed as tyrosine kinase inhibitors, they have been shown to inhibit serine/threonine kinases as well.[1] The selectivity of these inhibitors is often dictated by the presence of a small amino acid residue, such as threonine, in the ATP-binding pocket.[1]

Q2: What are the primary sources of high background signal in my kinase assay when using this compound?

High background signals can be a significant issue in kinase assays and can stem from several sources, particularly when using small molecule inhibitors.[2] The most common culprits include:

  • Compound Interference: The inhibitor itself may interfere with your detection method. This is especially prevalent in optical assays like those based on fluorescence or luminescence.[2][3]

  • Autofluorescence: this compound may possess intrinsic fluorescence at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[2]

  • Luciferase Inhibition: In luminescence-based assays that utilize luciferase, such as ADP-Glo™, the inhibitor could directly inhibit the luciferase enzyme, resulting in misleading data.[2][4]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may interfere with the assay components, leading to non-specific signals.[2][3]

Q3: My IC50 values are not reproducible. What are the likely causes?

Inconsistent IC50 values are a common frustration. Several factors can contribute to this variability:

  • Enzyme Concentration and Activity: The concentration and specific activity of your kinase preparation are critical. Ensure you are using a consistent amount of active enzyme in each experiment.[5] Kinase purity does not always equate to activity; proper folding, phosphorylation state, and absence of aggregation are crucial for functionality.[6]

  • Substrate Concentration: The concentration of both the peptide/protein substrate and ATP can significantly impact IC50 values for ATP-competitive inhibitors. It is crucial to keep these concentrations consistent across experiments.

  • Reaction Time: The kinase reaction should be in the linear range. If the reaction proceeds for too long and substrate is depleted, the IC50 value will be skewed.[5]

  • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can inhibit kinase activity.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during kinase assays with this compound.

Problem 1: High Background Signal

A high background can mask the true signal from your kinase activity, leading to a poor signal-to-noise ratio and inaccurate results.

Initial Diagnosis Workflow:

high_background start High Background Detected check_compound Run 'Compound Only' Control (No Enzyme or Substrate) start->check_compound is_compound_high Signal High? check_compound->is_compound_high check_enzyme Run 'No Substrate' Control is_enzyme_high Signal High? check_enzyme->is_enzyme_high check_buffer Run 'Buffer Only' Control is_buffer_high Signal High? check_buffer->is_buffer_high is_compound_high->check_enzyme No compound_issue Potential Compound Interference: - Autofluorescence - Quenching - Luciferase Inhibition is_compound_high->compound_issue Yes is_enzyme_high->check_buffer No enzyme_issue Potential Enzyme Issue: - Contaminating Kinase Activity - Autophosphorylation is_enzyme_high->enzyme_issue Yes buffer_issue Potential Buffer Issue: - Contamination - Reagent Reactivity is_buffer_high->buffer_issue Yes no_issue Background Source Not Obvious Proceed to Deeper Analysis is_buffer_high->no_issue No

Caption: Initial diagnostic workflow for high background signal.

Detailed Troubleshooting Steps:

  • Assess Compound Interference:

    • Protocol: Prepare a dilution series of this compound in the assay buffer without the kinase or substrate. Add your detection reagents and measure the signal.

    • Interpretation: If you observe a signal that correlates with the compound concentration, you are likely dealing with autofluorescence or another form of direct interference with the detection system.[2]

    • Solution:

      • If using a fluorescence-based assay, check if you can use alternative excitation and emission wavelengths to minimize the compound's interference.

      • Consider a different assay format that is less susceptible to this type of interference, such as a radiometric assay or a different non-radioactive method.[7][8]

  • Evaluate Non-Specific Inhibition and Aggregation:

    • Protocol: Run your assay with a high concentration of the compound and look for a sudden drop in signal that is not dose-dependent. You can also visually inspect concentrated stock solutions for any precipitation.

    • Interpretation: Compound aggregation can lead to non-specific inhibition by sequestering the kinase or other assay components.[2][3]

    • Solution:

      • Lower the concentration range of your inhibitor.

      • Include a small amount of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer to help prevent aggregation. Be sure to test the detergent for any effects on your kinase activity first.

Problem 2: Low or No Signal

A lack of signal can be equally problematic, suggesting the kinase reaction is not occurring as expected.

Troubleshooting Workflow:

low_signal start Low or No Signal check_enzyme Verify Enzyme Activity (Positive Control Inhibitor) start->check_enzyme is_enzyme_active Activity Present? check_enzyme->is_enzyme_active check_reagents Check Reagent Integrity (ATP, Substrate, Buffers) are_reagents_ok Reagents Validated? check_reagents->are_reagents_ok check_conditions Review Assay Conditions (pH, Temp, Incubation Time) are_conditions_ok Conditions Optimal? check_conditions->are_conditions_ok is_enzyme_active->check_reagents Yes enzyme_issue Inactive Enzyme: - Degradation - Incorrect Isoform - Misfolding is_enzyme_active->enzyme_issue No are_reagents_ok->check_conditions Yes reagent_issue Reagent Problem: - ATP Hydrolysis - Substrate Degradation - Buffer Contamination are_reagents_ok->reagent_issue No condition_issue Suboptimal Conditions: - Incorrect pH or Temperature - Reaction Time Too Short are_conditions_ok->condition_issue No no_obvious_issue Problem Persists Consider Assay Format Suitability are_conditions_ok->no_obvious_issue Yes

Sources

Technical Support Center: 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, I have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a complex structure that lends itself to various potential degradation pathways. Understanding these pathways is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations. This guide will explore the potential degradation of this molecule under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Part 1: Hydrolytic Degradation

Hydrolytic degradation involves the breakdown of a compound by reaction with water. The rate of this degradation is often dependent on the pH of the solution. For this compound, several sites are susceptible to hydrolysis.

Frequently Asked Questions (FAQs): Hydrolytic Degradation

Q1: My solution of this compound is showing unexpected peaks in the chromatogram after storage in an aqueous buffer. What could be happening?

A1: The appearance of new peaks upon storage in aqueous solution is likely due to hydrolytic degradation. The pyridopyrimidine ring system, particularly with the presence of an amino group and a bromine substituent, can be susceptible to hydrolysis, especially at non-neutral pH. The primary sites of hydrolytic attack are the pyrimidine ring and the C-Br bond.

Q2: What are the likely degradation products from hydrolysis?

A2: Under aqueous conditions, two primary degradation pathways are plausible:

  • Hydrolysis of the pyrimidine ring: The pyrimidine ring can undergo hydrolytic cleavage. This can lead to the formation of various ring-opened products.

  • Debromination: The bromine atom at the 6-position can be substituted by a hydroxyl group, particularly under neutral to basic conditions, to form 6-hydroxy-N-methylpyrido[2,3-d]pyrimidin-2-amine.

Q3: How does pH affect the hydrolytic stability of the compound?

A3: The stability of this compound is expected to be significantly influenced by pH.

  • Acidic conditions (pH < 4): The basic nitrogen atoms in the pyridopyrimidine ring will be protonated, which can increase the susceptibility of the ring to nucleophilic attack by water, potentially leading to ring opening.

  • Neutral conditions (pH 6-8): The compound is expected to be most stable in this range.

  • Basic conditions (pH > 8): Under basic conditions, nucleophilic attack by hydroxide ions can lead to debromination, forming the 6-hydroxy derivative. The pyrimidine ring may also be susceptible to cleavage.

Troubleshooting Guide: Hydrolytic Degradation
Observed Issue Potential Cause Recommended Action
Appearance of a more polar peak in HPLCHydrolysis leading to the formation of the 6-hydroxy derivative.Confirm the identity of the new peak using LC-MS. Prepare fresh solutions for experiments and store stock solutions in an anhydrous organic solvent at low temperatures.
Multiple new peaks and loss of main peakRing cleavage due to extreme pH conditions.Adjust the pH of your experimental solution to be within the 6-8 range if possible. If extreme pH is required, perform the experiment quickly after solution preparation.
Inconsistent results between batches of aqueous solutionsProgressive degradation of the stock solution.Always use freshly prepared aqueous solutions. For long-term storage, dissolve the compound in a non-aqueous solvent like DMSO or ethanol and store at -20°C or below.
Proposed Hydrolytic Degradation Pathway

parent This compound product1 6-hydroxy-N-methylpyrido[2,3-d]pyrimidin-2-amine parent->product1 Hydrolysis (Debromination) (Neutral to Basic pH) product2 Ring-opened products parent->product2 Hydrolysis (Ring Cleavage) (Acidic or Basic pH)

Caption: Proposed hydrolytic degradation pathways.

Part 2: Oxidative Degradation

Oxidative degradation involves the reaction of the compound with oxidizing agents, which can be present as dissolved oxygen, peroxides, or metal ion catalysts. The N-methyl group and the electron-rich pyridopyrimidine ring are potential sites for oxidation.

Frequently Asked Questions (FAQs): Oxidative Degradation

Q1: I've noticed a new, less polar peak in my chromatogram after my sample was exposed to air for an extended period. What could this be?

A1: Prolonged exposure to air can lead to oxidative degradation. A likely transformation is the oxidation of the N-methyl group, which can lead to N-demethylation or the formation of an N-oxide. Secondary aromatic amines can undergo N-dealkylation or N-hydroxylation.[1]

Q2: What are the potential products of oxidative degradation?

A2: The most probable oxidative degradation pathways are:

  • N-demethylation: The N-methyl group can be oxidized and subsequently cleaved to yield 6-bromopyrido[2,3-d]pyrimidin-2-amine. This is a common metabolic pathway for N-methylated amines.[2][3][4]

  • N-oxide formation: The nitrogen atoms in the pyridopyrimidine ring or the exocyclic amino group can be oxidized to form N-oxides.

  • Oxidation of the aromatic ring: The electron-rich pyridopyrimidine ring system can be hydroxylated or undergo further oxidative cleavage.

Troubleshooting Guide: Oxidative Degradation
Observed Issue Potential Cause Recommended Action
Appearance of a peak corresponding to the N-demethylated productOxidative N-demethylation.Degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Store solutions protected from light and at low temperatures.
Formation of multiple, more polar degradation productsN-oxide formation or ring oxidation.Avoid the presence of oxidizing agents and metal ions in your buffers and reagents. Use high-purity solvents.
Discoloration of the solutionFormation of colored oxidation products.Prepare solutions fresh and use them promptly. If discoloration is observed, the solution should be discarded.
Proposed Oxidative Degradation Pathway

parent This compound intermediate N-hydroxymethyl intermediate parent->intermediate Oxidation product2 N-oxide derivatives parent->product2 Oxidation (N-oxidation) product3 Hydroxylated ring products parent->product3 Oxidation (Ring hydroxylation) product1 6-bromopyrido[2,3-d]pyrimidin-2-amine (N-demethylated product) intermediate->product1 Cleavage

Caption: Proposed oxidative degradation pathways.

Part 3: Photodegradation

Photodegradation is the breakdown of molecules caused by the absorption of light. Compounds with aromatic and heteroaromatic systems, especially those with halogen substituents, can be susceptible to photodecomposition.

Frequently Asked Questions (FAQs): Photodegradation

Q1: My results are inconsistent when I perform my experiments on the benchtop under ambient light. Could light be affecting my compound?

A1: Yes, it is highly probable. Aromatic bromides are known to be photolabile, and the pyridopyrimidine core also absorbs UV light. Exposure to ambient laboratory light, and especially direct sunlight, can lead to photodegradation. For photostability testing, ICH guidelines recommend specific light exposure conditions.[5][6]

Q2: What is the most likely photodegradation pathway for this molecule?

A2: The most common photodegradation pathway for bromoaromatic compounds is dehalogenation . The carbon-bromine bond can be cleaved upon absorption of UV light, leading to the formation of a radical intermediate. This radical can then abstract a hydrogen atom from the solvent or another molecule to form the debrominated product, N-methylpyrido[2,3-d]pyrimidin-2-amine.

Q3: How can I prevent photodegradation during my experiments?

A3: To minimize photodegradation, you should:

  • Work in a dimly lit area or use amber-colored glassware or vials.

  • Protect solutions from light by wrapping containers in aluminum foil.

  • Avoid prolonged exposure to direct sunlight or strong artificial light sources.

  • For quantitative analysis, prepare standards and samples and analyze them promptly.

Troubleshooting Guide: Photodegradation
Observed Issue Potential Cause Recommended Action
Appearance of a new peak with a mass corresponding to the loss of brominePhotolytic debromination.Conduct experiments under light-protected conditions. Use amber vials for sample storage and analysis.
Gradual decrease in the main peak area over time in light-exposed samplesPhotodegradation.Perform a control experiment where a sample is kept in the dark and compare it to a light-exposed sample to confirm photosensitivity.
Formation of polymeric material or solution turbidity upon light exposureRadical-mediated polymerization.In addition to light protection, ensure solvents are free of radical initiators.
Proposed Photodegradation Pathway

parent This compound product N-methylpyrido[2,3-d]pyrimidin-2-amine (Debrominated product) parent->product Photodegradation (hν) (Debromination)

Caption: Proposed photodegradation pathway.

Part 4: Thermal Degradation

Thermal degradation occurs when a compound breaks down at elevated temperatures. The stability of a compound to heat is an important consideration for storage, handling, and in some experimental procedures that require heating.

Frequently Asked Questions (FAQs): Thermal Degradation

Q1: At what temperature should I be concerned about the thermal stability of this compound?

A1: While the exact decomposition temperature would need to be determined experimentally (e.g., by thermogravimetric analysis), as a general precaution, prolonged exposure to temperatures above 50-60°C in solution should be avoided unless necessary for a specific reaction. For solid-state storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

Q2: What are the potential degradation products at high temperatures?

A2: At elevated temperatures, several degradation pathways are possible:

  • Debromination: Similar to photodegradation, thermal energy can also induce the cleavage of the C-Br bond.

  • Ring cleavage and rearrangement: The pyridopyrimidine ring system may undergo complex cleavage and rearrangement reactions.

  • Sublimation: Under vacuum and at elevated temperatures, the compound may sublime rather than decompose.

Troubleshooting Guide: Thermal Degradation
Observed Issue Potential Cause Recommended Action
Sample discoloration or charring upon heatingThermal decomposition.Avoid excessive heating. If a reaction requires high temperatures, perform it for the minimum time necessary and under an inert atmosphere.
Loss of material when drying under high vacuum and heatSublimation.Dry the compound at a lower temperature for a longer period or use a method that does not require high heat, such as drying over a desiccant.
Appearance of multiple degradation peaks after a heated reactionThermal degradation.Analyze a sample of the starting material that has been subjected to the same thermal conditions without other reagents to identify thermally induced degradants.

Part 5: Analytical Methodologies for Degradation Studies

To effectively monitor and identify degradation products, robust analytical methods are essential.

Recommended Analytical Techniques
Technique Application Key Considerations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the parent compound and its degradation products.A stability-indicating method should be developed and validated to ensure that all degradation products are separated from the main peak and from each other. A C18 column with a gradient elution of acetonitrile and water/buffer is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products.Provides molecular weight information for the unknown peaks, which is crucial for elucidating their structures. High-resolution mass spectrometry (HRMS) can provide accurate mass data for elemental composition determination.[7][]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated degradation products.1H and 13C NMR, along with 2D techniques (COSY, HSQC, HMBC), can definitively determine the structure of impurities.[]
Experimental Protocol: Forced Degradation Study

Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Analyze by HPLC and LC-MS.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Analyze by HPLC and LC-MS.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

    • Analyze by HPLC and LC-MS.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • Dissolve the solid in the mobile phase to a concentration of 0.1 mg/mL.

    • Analyze by HPLC and LC-MS.

  • Photodegradation:

    • Expose a solution of the compound (0.1 mg/mL in mobile phase) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.[6]

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC and LC-MS.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage of degradation.

  • Use LC-MS data to propose structures for the observed degradation products.

Workflow for a Forced Degradation Study

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC & LC-MS Analysis HPLC & LC-MS Analysis Acid Hydrolysis->HPLC & LC-MS Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC & LC-MS Analysis Oxidation Oxidation Oxidation->HPLC & LC-MS Analysis Thermal Thermal Thermal->HPLC & LC-MS Analysis Photolytic Photolytic Photolytic->HPLC & LC-MS Analysis Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Acid Hydrolysis Prepare Stock Solution->Base Hydrolysis Prepare Stock Solution->Oxidation Prepare Stock Solution->Thermal Prepare Stock Solution->Photolytic Data Analysis Data Analysis HPLC & LC-MS Analysis->Data Analysis Identify Degradants Identify Degradants Data Analysis->Identify Degradants Elucidate Degradation Pathways Elucidate Degradation Pathways Identify Degradants->Elucidate Degradation Pathways

Caption: Workflow for a forced degradation study.

References

  • Quinine. In: Wikipedia. ; 2024. Accessed January 19, 2026. [Link]

  • Kim J, Raushel FM. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. J Bacteriol. 2010;192(17):4369-4377.
  • Oxidation of Secondary and Primary Amines. Accessed January 19, 2026. [Link]

  • Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. Published October 16, 2019. Accessed January 19, 2026. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules. 2024;29(5):1009.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Accessed January 19, 2026. [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer. ACS Med Chem Lett. 2021;12(12):1915-1916.
  • Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process: Promotion of Degradation and Formation of Disinfection Byproducts. ResearchGate. Accessed January 19, 2026. [Link]

  • N-Dealkylation of Amines. Molecules. 2022;27(19):6412.
  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Accessed January 19, 2026. [Link]

  • Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calcul
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. J Med Chem. 2021;64(11):7449-7469.
  • Hydrostability of Boroxines. ResearchGate. Accessed January 19, 2026. [Link]

  • N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Org Lett. 2022;24(4):948-952.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharm Tech. 2014;38(3).
  • N‐Methyl oxidation of secondary aromatic amines.[a,b]. ResearchGate. Accessed January 19, 2026. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Accessed January 19, 2026. [Link]

  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. CeMM. Published November 26, 2025. Accessed January 19, 2026. [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microb Biotechnol. 2020;13(4):988-1003.
  • Development of forced degradation and stability indicating studies of drugs—A review. J Anal Sci Technol. 2016;7:21.
  • Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. J Org Chem. 1996;61(23):8131-8139.
  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. AAPS PharmSciTech. 2010;11(3):1281-1295.
  • Method for the bromination of aromatic compound.
  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. News-Medical.net. Published November 26, 2025. Accessed January 19, 2026. [Link]

  • Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. J Am Chem Soc. 1985;107(7):2191-2193.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Org Process Res Dev. 2017;21(9):1217-1233.
  • What Is Bromine Used For? AZoM.com. Published February 5, 2025. Accessed January 19, 2026. [Link]

  • Novel N-containing heterocyclic borate ester with hydrolytic stability as lubricant additive. ResearchGate. Accessed January 19, 2026. [Link]

  • CuCl-catalyzed Oxidative N-Demethylation of Arylamines with Butyl Hydroperoxide. Chem Res Chinese U. 2013;29(5):861-864.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Med Chem. 2020;12(11):1015-1033.

Sources

Technical Support Center: A Researcher's Guide to 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support for minimizing the off-target effects of this novel kinase inhibitor. Here, we synthesize established principles of kinase inhibitor profiling with practical, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the specificity and potential off-target activities of this compound.

Q1: What class of kinases is this compound likely to inhibit?

A: The pyrido[2,3-d]pyrimidine scaffold is a well-established core structure for kinase inhibitors. Compounds of this class have been shown to inhibit both protein tyrosine kinases and serine/threonine kinases.[1] The ultimate selectivity profile is highly dependent on the specific substitutions on the core scaffold. A key determinant of inhibitor binding for this class is often the presence of a small amino acid residue, such as threonine, at a crucial position within the ATP-binding pocket of the kinase.[1] Therefore, it is essential to perform broad-panel kinase screening to determine the specific targets of this compound.

Q2: I'm observing unexpected phenotypes in my cell-based assays. Could these be due to off-target effects?

A: Yes, unexpected cellular phenotypes are often indicative of off-target activities.[2] Kinase inhibitors, particularly those that are ATP-competitive, can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome.[3] These unintended interactions can lead to the modulation of signaling pathways unrelated to your primary target, resulting in unforeseen biological consequences. It is crucial to validate that the observed phenotype is a direct result of inhibiting your intended target.

Q3: What are the initial steps to assess the selectivity of this compound?

A: The first step in characterizing a new kinase inhibitor is to perform a comprehensive in vitro kinase profiling assay against a large panel of kinases. This will provide a broad overview of the inhibitor's selectivity and identify potential off-targets. Following this, cell-based assays are critical to confirm target engagement and assess the inhibitor's effects on downstream signaling pathways in a more physiological context.[4][5]

Q4: How can I minimize off-target effects in my experiments?

A: Minimizing off-target effects is a multi-faceted process.[6] A primary strategy is to use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.[7] This can be determined through careful dose-response studies.[8] Additionally, employing structurally distinct inhibitors for the same target can help confirm that the observed phenotype is not due to an off-target effect of a particular chemical scaffold. In the long term, medicinal chemistry efforts can be employed to rationally design more selective analogs.[6]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for key experiments to identify, validate, and minimize the off-target effects of this compound.

Guide 1: Comprehensive Kinase Profiling

Objective: To determine the kinase selectivity profile of this compound and identify potential off-targets.

Causality: A broad kinase screen is the foundational experiment to understand the inhibitor's specificity. By testing against a large panel of kinases, you can quantify its potency against the intended target and any unintended targets. This data is crucial for interpreting cellular phenotypes and guiding further experiments.

Protocol: In Vitro Kinase Profiling Assay

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a reputable vendor that offers a comprehensive kinase panel (e.g., >400 kinases).

  • Assay Format: A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate. Alternatively, mobility shift assays that separate phosphorylated and non-phosphorylated substrates can be used.[5]

  • Execution: The vendor will typically perform the assay at a fixed ATP concentration (often at or near the Km for each kinase) and a single high concentration of the inhibitor (e.g., 1 or 10 µM).

  • Data Analysis: The results are usually reported as percent inhibition relative to a control. Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).

Data Presentation: Hypothetical Kinase Profiling Data

Kinase TargetPercent Inhibition @ 1 µMOn-Target/Off-Target
Target Kinase A 95% On-Target
Off-Target Kinase X85%Off-Target
Off-Target Kinase Y60%Off-Target
Off-Target Kinase Z15%Negligible

Workflow for Kinase Profiling

Caption: Workflow for in vitro kinase profiling.

Guide 2: Validating Target Engagement in Cells

Objective: To confirm that this compound engages its intended target in a cellular context.

Causality: In vitro activity does not always translate to cellular efficacy.[5] Cell-based assays are necessary to confirm that the inhibitor can cross the cell membrane and bind to its target at concentrations that can be achieved in your experimental system.

Protocol: NanoBRET™ Target Engagement Assay

This protocol is based on the NanoBRET™ technology from Promega, which is a widely used method for measuring compound binding to a target protein in living cells.[9]

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Plate the cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the same target kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive displacement of the tracer by the inhibitor will result in a decreased BRET signal.[9]

  • Data Analysis: Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for NanoBRET™ Assay

Caption: Workflow for a cell-based target engagement assay.

Guide 3: Determining the Optimal Dose-Response

Objective: To identify the lowest concentration of this compound that effectively inhibits the on-target while minimizing off-target effects.

Causality: The concentration of a kinase inhibitor is a critical determinant of its selectivity.[7] By performing a careful dose-response analysis, you can establish a therapeutic window where on-target inhibition is maximized and off-target engagement is minimized.

Protocol: Dose-Response Study using Phospho-protein Immunoblotting

  • Cell Culture and Treatment: Culture your chosen cell line to 70-80% confluency. Treat the cells with a serial dilution of this compound for a predetermined time.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.

  • Immunoblotting: Perform SDS-PAGE and transfer the proteins to a membrane. Probe the membrane with an antibody specific for the phosphorylated form of a known downstream substrate of your target kinase. Also, probe for the total protein of that substrate and a loading control (e.g., GAPDH).

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

  • Data Analysis: Plot the normalized phospho-protein signal against the inhibitor concentration to determine the IC50.[10][11]

Data Presentation: Hypothetical Dose-Response Data

Inhibitor Conc. (nM)p-Substrate (Normalized)% Inhibition
01.000
10.955
100.7525
500.5050
1000.2080
5000.0595

Logical Flow for Dose-Response Experiment

G A Cell Treatment with Inhibitor Gradient B Cell Lysis & Protein Quantification A->B C Immunoblot for p-Substrate & Total Substrate B->C D Densitometry & Normalization C->D E IC50 Determination D->E

Caption: Logical flow for a dose-response experiment.

By diligently following these guides and understanding the principles behind them, you can confidently characterize the activity of this compound and design experiments that yield clear, reproducible, and on-target results.

References

  • Cell-based test for kinase inhibitors - INiTS. (2020-11-26).
  • Dose−response curves of kinase inhibitors tested against PL pro . (A)... - ResearchGate.
  • Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays - NIH. (2024-04-18).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem.
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Abstract A68: Assessing dose response to kinase inhibitors using quantitative mass spectrometry - AACR Journals. (2014-10-16).
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals. (2013-02-10).
  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020-08-15).
  • Dose-response curves for (left) Aurora A kinase inhibition of the... - ResearchGate.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21).
  • High-dose administration of tyrosine kinase inhibitors to improve clinical benefit: A systematic review - PubMed.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19).
  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery.
  • Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors - PubMed.

Sources

Validation & Comparative

A Comparative Guide to Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: Evaluating 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine as a Potential p38 MAPK Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the pyrido[2,3-d]pyrimidine scaffold, with a specific focus on the potential of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine as a kinase inhibitor. Drawing from established research on this chemical class and the broader field of kinase inhibitor development, we present a data-driven exploration of its likely mechanism of action and a direct comparison with other well-characterized kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to explore novel kinase inhibitor candidates.

Introduction: The Promise of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1][2] This heterocyclic system has been investigated for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents, and notably, as potent inhibitors of various protein kinases.[1][3] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders. Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.

While direct experimental data on this compound is limited in publicly available literature, a chemical proteomics study on the broader pyrido[2,3-d]pyrimidine class of compounds revealed a significant finding: these molecules can potently inhibit the serine/threonine kinase p38α.[4] This crucial insight forms the central hypothesis of this guide: that this compound is a putative inhibitor of p38 mitogen-activated protein kinase (MAPK).

This guide will first delve into the p38 MAPK signaling pathway and its therapeutic relevance. Subsequently, we will present a comparative analysis of the pyrido[2,3-d]pyrimidine scaffold against other established classes of p38 MAPK inhibitors. Finally, and most critically, we will provide detailed, step-by-step experimental protocols to enable researchers to rigorously test our central hypothesis and build a comprehensive inhibitory profile of this compound.

The p38 MAPK Signaling Pathway: A Key Therapeutic Target

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and lipopolysaccharides (LPS).[5][6] This pathway is integral to a multitude of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[7]

The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[5][6] p38α is the most extensively studied and is considered the primary isoform involved in inflammatory responses.[8] Activation of p38 MAPK occurs through phosphorylation by upstream kinases, MKK3 and MKK6.[6] Once activated, p38 MAPK phosphorylates a range of downstream targets, including transcription factors like ATF2 and other kinases such as MAPKAPK2 (MK2), leading to the production of pro-inflammatory cytokines and other cellular responses.[5][6]

Given its central role in inflammation, the p38 MAPK pathway has been a major focus for the development of anti-inflammatory drugs for conditions such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and pain.[9][10]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Stress Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK (α, β, γ, δ) MAPKK->p38 phosphorylates (Thr180/Tyr182) Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor 6-bromo-N-methylpyrido [2,3-d]pyrimidin-2-amine (Hypothesized) Inhibitor->p38 inhibits

Figure 1: The p38 MAPK signaling cascade and the hypothesized point of inhibition.

A Comparative Overview of p38 MAPK Inhibitors

Several classes of small molecule inhibitors targeting p38 MAPK have been developed over the years. Many of these have entered clinical trials, though success has been limited due to issues with efficacy and off-target effects.[8][9] This underscores the need for novel chemical scaffolds with improved selectivity and pharmacological properties. The table below provides a comparison of the hypothesized pyrido[2,3-d]pyrimidine class with other well-known p38 MAPK inhibitors.

Inhibitor ClassRepresentative Compound(s)Target Isoform(s)Key FeaturesClinical Status (Representative)
Pyrido[2,3-d]pyrimidines 6-bromo-N-methylpyrido[2,3-d] pyrimidin-2-amine (Hypothesized) Likely p38α, other isoforms to be determinedNovel scaffold with potential for high selectivity.[4]Preclinical
Pyridinyl Imidazoles SB203580, SB202190p38α, p38βFirst generation, widely used as research tools.[11]Preclinical (research tools)
Diaryl Ureas BIRB 796 (Doramapimod)p38α, β, γ, δHighly potent, binds to an allosteric site.[11]Clinical trials for various indications.[9]
N-phenyl Pyridinones PH-797804p38αPotent and selective for p38α.Advanced to clinical trials for COPD.[5]
Other Heterocycles VX-745, VX-702, SCIO-469Primarily p38αVarious scaffolds with different selectivity profiles.Some advanced to clinical trials but faced challenges.[9][12]

Experimental Protocols for Comparative Evaluation

To validate the hypothesis that this compound is a p38 MAPK inhibitor and to compare its efficacy with other compounds, a series of well-established assays are required. The following protocols provide a detailed guide for this experimental workflow.

In Vitro p38α Kinase Assay (Non-Radioactive)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

in_vitro_assay cluster_reagents Reagents cluster_steps Assay Steps Enzyme Recombinant p38α Incubate Incubate Reagents Enzyme->Incubate Substrate ATF-2 Substrate Substrate->Incubate ATP ATP ATP->Incubate Inhibitor Test Compound Inhibitor->Incubate Detect Detect Phosphorylated Substrate (e.g., ELISA) Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Figure 2: Workflow for the in vitro p38α kinase assay.

Materials:

  • Recombinant active p38α kinase

  • ATF-2 (or other suitable substrate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • Test compound (this compound) and reference inhibitor (e.g., SB203580)

  • 96-well assay plates

  • Detection reagents (e.g., phospho-specific antibody for the substrate, HRP-conjugated secondary antibody, and substrate for colorimetric or luminescent detection)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in DMSO. Then, dilute further in kinase assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the kinase assay buffer. b. Add the recombinant p38α kinase. c. Add the test compound or reference inhibitor at various concentrations. Include a DMSO vehicle control. d. Add the ATF-2 substrate. e. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method, such as a non-radioactive ELISA-based format or a luminescence-based assay like ADP-Glo™.[6][13][14]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for p38 MAPK Inhibition

This assay assesses the inhibitor's ability to block p38 MAPK activity within a cellular context.

cell_based_assay cluster_workflow Cell-Based Assay Workflow Seed Seed Cells (e.g., THP-1, HEK293) Pretreat Pre-treat with Inhibitor Seed->Pretreat Stimulate Stimulate with Activator (e.g., LPS, Anisomycin) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Analyze Analyze Downstream Marker (e.g., Phospho-HSP27, TNF-α) Lyse->Analyze

Figure 3: Workflow for the cell-based p38 MAPK inhibition assay.

Materials:

  • Cell line (e.g., THP-1 monocytes, HEK293 cells)

  • Cell culture medium and supplements

  • p38 MAPK activator (e.g., LPS for THP-1 cells, anisomycin for HEK293 cells)

  • Test compound and reference inhibitor

  • Cell lysis buffer

  • ELISA kit for a downstream marker (e.g., TNF-α) or antibodies for Western blotting (see next section)

Procedure:

  • Cell Culture: Seed the cells in 96-well plates and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or reference inhibitor for 1-2 hours.

  • Stimulation: Add the p38 MAPK activator to the wells and incubate for an appropriate time (e.g., 30 minutes for phosphorylation events, 4-6 hours for cytokine production).

  • Sample Collection:

    • For cytokine analysis, collect the cell culture supernatant.

    • For phosphorylation analysis, wash the cells with cold PBS and lyse them with an appropriate lysis buffer.

  • Analysis:

    • Measure the concentration of the secreted cytokine (e.g., TNF-α) in the supernatant using an ELISA kit.

    • Analyze the cell lysates for the phosphorylation of downstream targets using Western blotting.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production or substrate phosphorylation at each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of p38 MAPK Pathway Phosphorylation

Western blotting provides a direct visualization of the phosphorylation status of key proteins in the p38 MAPK pathway.

Materials:

  • Cell lysates from the cell-based assay

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ATF2, anti-total-ATF2, anti-phospho-MK2, etc.)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for a total protein (e.g., anti-total-p38) or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Interpretation and Building a Comparative Profile

The experimental data gathered from these assays will allow for a robust comparison of this compound with other kinase inhibitors. The in vitro kinase assay will provide a direct measure of its potency (IC50) against p38α. The cell-based assays will confirm its activity in a more physiologically relevant setting and can reveal its cellular potency. Western blot analysis will provide mechanistic insight by confirming the on-target effect within the signaling pathway.

By comparing the IC50 values, the cellular efficacy, and the selectivity profile (if tested against other kinases) of this compound to those of established inhibitors like SB203580 and BIRB 796, researchers can ascertain its potential as a novel and valuable tool for studying p38 MAPK signaling or as a lead compound for further drug development.

Conclusion

While direct evidence is still needed, the available literature on the pyrido[2,3-d]pyrimidine scaffold strongly suggests that this compound is a promising candidate for a p38 MAPK inhibitor.[4] Its novel chemical structure may offer advantages in terms of selectivity and pharmacological properties over existing inhibitors that have faced challenges in clinical development.[8][9] The experimental protocols detailed in this guide provide a clear and rigorous pathway for researchers to validate this hypothesis, characterize its inhibitory profile, and compare its performance against other kinase inhibitors. This systematic approach is crucial for unlocking the therapeutic potential of this and other novel chemical entities in the ongoing quest for more effective and safer kinase-targeted therapies.

References

  • Schindler, J. F., et al. (2007). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry, 7(6), 559-571.
  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. [Download Table].
  • Cohen, S. B., et al. (2009). Pamapimod (RO4402257), a p38 mitogen-activated protein kinase inhibitor, in a randomized, placebo-controlled study in patients with active rheumatoid arthritis.
  • Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Cells, 12(18), 2286.
  • Lee, M. R., & Dominguez, C. (2005). The p38 mitogen-activated protein kinase signaling pathway in inflammatory diseases. Molecules and Cells, 20(2), 165-174.
  • Biorbyt. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit.
  • Wikipedia. (2023, December 27).
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p38 MAPK Inhibition.
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
  • Promega Corpor
  • BenchChem. (2025). Application Notes and Protocols for p38 MAP Kinase Inhibitor III in Western Blot Analysis.
  • Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Kågedal, K., et al. (2010). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry, 11, 29.
  • Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
  • Vega, F., et al. (2003). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Leukemia & Lymphoma, 44(9), 1545-1552.
  • MedchemExpress. (n.d.). p38 MAPK | Inhibitors.
  • Thermo Fisher Scientific. (n.d.). p38 MAPK ELISA (PM0100).
  • R&D Systems. (n.d.). p38 Inhibitors Products.
  • MedchemExpress. (n.d.). p38 MAPK阻害.
  • ResearchGate. (n.d.).
  • Jones, C. A., & Geddes, R. D. (2005). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 4(12), 2103–2111.
  • Thermo Fisher Scientific. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
  • Godl, K., et al. (2003). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors.
  • PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine.
  • El-Gazzar, A. R. B. A., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. European Journal of Medicinal Chemistry, 84, 475-484.
  • El-Gazzar, A. R. B. A., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 19(9), 13916-13935.
  • ResearchGate. (n.d.).
  • Kuujia.com. (n.d.). Cas no 882670-90-8 (this compound).
  • BenchChem. (2025).
  • PubChem. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine.
  • Al-Issa, S. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 7909.
  • PubChem. (n.d.). 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195034.
  • Abovchem. (n.d.). This compound - CAS:882670-90-8.
  • BenchChem. (2025). The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis.
  • BenchChem. (2025). Comparative Analysis of Kinase Inhibitors Derived from a 6-Bromo-N,N-dimethylpyridazin-3-amine Scaffold.
  • Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl-amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry, 41(5), 742-751.
  • VanderWel, S. N., et al. (2001). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 11(13), 1715-1718.
  • El-Sayed, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5035.
  • PubChem. (n.d.). 4-Amino-6-bromo-2-methylpyrimidine.

Sources

A Comparative Guide to the Cross-Reactivity of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the kinase inhibitor scaffold pyrido[2,3-d]pyrimidine, with a specific focus on understanding the potential cross-reactivity of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine. By examining structurally similar compounds and outlining robust experimental methodologies, this document serves as a critical resource for predicting and evaluating off-target effects, a crucial step in the development of selective and safe therapeutics.

Introduction: The Privileged Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the foundation for a multitude of kinase inhibitors.[1][2] Its versatility allows for diverse substitutions, leading to compounds with varying selectivity profiles against a wide array of kinase targets.[2][3] This structural motif is central to the design of inhibitors for critical oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Src family kinases.[1][2][4] However, the very nature of the ATP-binding pocket, which these inhibitors target, is conserved across the kinome, creating an inherent challenge of off-target activity.[5][6] Understanding and mitigating this cross-reactivity is paramount for the development of safe and effective targeted therapies.[7]

This guide will use the well-characterized pyrido[2,3-d]pyrimidine derivative, PD173074, as a case study to illustrate the common cross-reactivity patterns of this scaffold. We will then present a comprehensive experimental framework to rigorously evaluate the selectivity of this compound and compare its performance against relevant alternatives.

The Cross-Reactivity Landscape of Pyrido[2,3-d]pyrimidines: A Tale of Selectivity and Off-Target Effects

The selectivity of pyrido[2,3-d]pyrimidine-based inhibitors is highly dependent on the substitution patterns around the core scaffold. Even minor chemical modifications can significantly alter the interaction with the target kinase and its affinity for other kinases.

Case Study: PD173074 - A Potent but Not Entirely Selective FGFR Inhibitor

PD173074 is a potent, ATP-competitive inhibitor of FGFR1 and FGFR3, with IC50 values in the low nanomolar range. It is widely used as a tool compound to probe FGFR signaling. However, detailed profiling has revealed that its selectivity is not absolute. Notably, PD173074 also inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit with a lower potency (IC50 in the range of 100-200 nM).[8][9] This dual FGFR/VEGFR2 activity is a common characteristic of many multi-targeted kinase inhibitors and highlights the potential for off-target effects in cellular and in vivo studies.[4] Furthermore, studies have shown that PD173074 can inhibit other kinases, such as c-Src, but with significantly lower potency.[9]

The following table summarizes the known inhibitory profile of PD173074:

Kinase TargetIC50 (nM)Reference(s)
FGFR121.5 - 25[8]
FGFR35
VEGFR2100 - 200[8][9]
PDGFR>1000[8]
c-Src>1000[8]
EGFR>1000

This data underscores the importance of comprehensive kinase profiling to understand the full spectrum of a compound's activity.

Modulating Selectivity Through Structural Modifications

The pyrido[2,3-d]pyrimidine scaffold's versatility allows for the development of inhibitors with tailored selectivity profiles. For instance, different substitution patterns have yielded compounds with potent and selective activity against EGFR, including mutant forms like EGFRL858R/T790M, while demonstrating significantly less activity against wild-type EGFR.[10] This highlights the potential to engineer selectivity by exploiting subtle differences in the ATP-binding pockets of different kinases.

Furthermore, some pyrido[2,3-d]pyrimidine derivatives have been shown to interact with non-kinase targets. For example, PD173074 has been found to reverse ABCB1-mediated drug resistance, indicating an interaction with this ATP-binding cassette transporter.[11] This finding suggests that cross-reactivity assessments should not be limited to the kinome.

A Framework for Assessing the Cross-Reactivity of this compound

To comprehensively characterize the selectivity of this compound, a multi-pronged experimental approach is essential. The following sections detail the recommended workflows.

Broad Kinome Profiling: The First Line of Assessment

A broad kinase panel screen, often referred to as a "kinome scan," is the initial and most critical step in evaluating the selectivity of a new kinase inhibitor. This assay simultaneously measures the inhibitory activity of the compound against a large panel of recombinant kinases (typically >400).

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases at a fixed concentration.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense the compound into a multi-well plate containing the kinase panel. A standard screening concentration is typically 1 µM.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the kinase, its specific substrate, and ATP. The reaction is typically allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various detection methods, such as radiometric assays (33P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control. The results are often visualized as a "tree spot" diagram or a table of kinases with significant inhibition.

Diagram: In Vitro Kinome Scan Workflow

KinomeScan Compound Compound Stock (in DMSO) AssayPlate Multi-well Plate (Kinase Panel) Compound->AssayPlate Dispense ReactionMix Kinase Reaction (Kinase, Substrate, ATP) AssayPlate->ReactionMix Add Reagents Detection Phosphorylation Detection ReactionMix->Detection Incubate & Stop DataAnalysis Data Analysis (% Inhibition) Detection->DataAnalysis

Caption: A generalized workflow for an in vitro kinome scan.

Cellular Assays: Validating Off-Target Effects in a Biological Context

Following the identification of potential off-targets from the kinome scan, it is crucial to validate these findings in a cellular context. Cellular assays can confirm whether the compound engages the off-target kinase and inhibits its downstream signaling pathway at relevant concentrations.

Objective: To assess the effect of this compound on the phosphorylation of a known off-target kinase (e.g., VEGFR2) and its downstream effectors.

Methodology:

  • Cell Culture: Culture a cell line that expresses the off-target kinase of interest (e.g., HUVECs for VEGFR2).

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a predetermined time.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand to activate the signaling pathway (e.g., VEGF-A for the VEGFR2 pathway).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting or ELISA: Analyze the protein lysates for the phosphorylation status of the target kinase and its downstream substrates (e.g., phospho-VEGFR2, phospho-ERK) using specific antibodies.

  • Data Analysis: Quantify the band intensities (for Western blotting) or signal (for ELISA) and determine the IC50 value for the inhibition of the signaling pathway.

Diagram: VEGFR2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor 6-bromo-N-methyl- pyrido[2,3-d]pyrimidin-2-amine Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the point of intervention by a cross-reactive inhibitor.

In Vitro Enzymatic Assays: Quantifying Inhibitory Potency

To obtain precise quantitative data on the inhibitory activity of this compound against its primary target and key off-targets, in vitro enzymatic assays are performed. These assays determine the half-maximal inhibitory concentration (IC50) value.

Objective: To determine the IC50 value of this compound against a purified kinase.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified recombinant kinase, a specific peptide substrate, and ATP.

  • Compound Titration: Prepare a serial dilution of this compound.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor. Initiate the reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Comparative Analysis

The data generated from these experiments should be summarized in a clear and concise format to facilitate comparative analysis.

Table 1: Kinome Scan Results for this compound (1 µM)

Kinase FamilyKinase Target% Inhibition
Primary Target Family Primary Target >95%
Tyrosine KinaseVEGFR2(Example: 75%)
Tyrosine Kinasec-Src(Example: 40%)
Serine/Threonine KinaseROCK1(Example: 15%)
.........

Table 2: Comparative IC50 Values (nM)

CompoundPrimary TargetOff-Target 1 (e.g., VEGFR2)Off-Target 2 (e.g., c-Src)Selectivity Ratio (Off-Target 1 / Primary Target)
This compound Experimental ValueExperimental ValueExperimental ValueCalculated Value
PD17307425150>10006
Alternative Inhibitor 1Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
Alternative Inhibitor 2Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a powerful starting point for the design of potent kinase inhibitors. However, as exemplified by PD173074, cross-reactivity is a significant consideration that must be addressed through rigorous experimental evaluation. By employing a systematic approach that includes broad kinome profiling, cellular validation of off-target effects, and precise enzymatic assays, researchers can build a comprehensive selectivity profile for novel compounds like this compound. This detailed understanding of on- and off-target activities is fundamental to the development of safer and more effective targeted therapies.

References

  • Gozgit, J. M., et al. (2008). The rational design of selective and potent inhibitors of the p21-activated kinase (PAK) family of proteins. Bioorganic & Medicinal Chemistry Letters, 18(22), 5979-5982.
  • Pal, S., et al. (2021). FGFR inhibitors in clinical development. OncoTargets and Therapy, 14, 385-401.
  • Drakaki, A. (2025). How FGFR isoform selectivity may shape the therapeutic window. VJOncology.
  • Massarelli, E., et al. (2017). Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. Clinical Cancer Research, 23(1), 22-30.
  • Pal, S. K., et al. (2020). The Development of FGFR Inhibitors. Targeted Oncology.
  • Pothula, S. P., et al. (2022). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. Cancers, 14(10), 2528.
  • MedchemExpress. (n.d.). PD173074.
  • STEMCELL Technologies. (n.d.). PD173074.
  • BPS Bioscience. (n.d.). PD 173074 FGFR1, VEGFR2.
  • Abcam. (n.d.). PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7).
  • Tocris Bioscience. (n.d.). PD 173074.
  • Krejci, P., et al. (2010). Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short stature syndromes. Human Molecular Genetics, 19(21), 4166-4176.
  • Wu, C. P., et al. (2015). PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. Cancer Letters, 359(2), 242-248.
  • Devkota, S., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4814-4824.
  • Devkota, S., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1121-1126.
  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Medicinal Chemistry, 16(10), 835-849.
  • El-Sayed, N. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 8089.
  • BenchChem. (2025).
  • PubChem. (n.d.). 6-bromo-2-methylpyrido[2,3-d]pyrimidin-4(3h)-one.
  • PubChem. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 250, 115212.
  • BenchChem. (2025).
  • Scott, J. S., et al. (2021). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. Journal of Medicinal Chemistry, 64(1), 819-835.
  • BenchChem. (2025). Comparative Analysis of Kinase Inhibitors Derived from a 6-Bromo-N,N-dimethylpyridazin-3-amine Scaffold.
  • Nguyen, T. L., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 19(10), 1251-1260.
  • Isensee, J., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-ones from dual pan-SIK/group I PAK to selective SIK inhibitors. bioRxiv.
  • Nguyen, T. L., et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv.
  • PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine.
  • Nguyen, T. L., et al. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets.
  • Estevez-Serrano, B., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7592.
  • PubChem. (n.d.). 6-Bromo-2-nitropyridin-3-amine.

Sources

In Vivo Efficacy of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine: A Comparative Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the in vivo efficacy of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, a novel investigational compound. Given its structural similarity to other pyridopyrimidine derivatives with known anti-cancer properties, this document outlines a robust preclinical framework for its evaluation as a kinase inhibitor. We will explore its potential therapeutic efficacy in validated xenograft models of non-small cell lung cancer (NSCLC) and breast cancer, comparing its performance against established targeted therapies. The experimental designs detailed herein are structured to provide clear, reproducible, and translatable insights into the compound's anti-tumor activity.

Introduction to this compound and its Therapeutic Rationale

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] These compounds are frequently designed as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression. Based on structure-activity relationships within this class of molecules, this compound is hypothesized to function as a potent inhibitor of key oncogenic kinases. Two of the most relevant pathways in this context are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascades.[3][4] Dysregulation of these pathways is a hallmark of many cancers, including NSCLC and breast cancer.

This guide will therefore focus on evaluating the in vivo efficacy of this compound in tumor models where these pathways are known to be active drivers of malignancy.

Comparative In Vivo Efficacy Studies

To rigorously assess the anti-tumor potential of this compound, we propose two distinct in vivo xenograft studies. These models have been selected for their clinical relevance and their utility in evaluating targeted therapies.

Study 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Rationale: The EGFR signaling pathway is a well-established therapeutic target in NSCLC. The H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation in the EGFR gene, provides a clinically relevant model for evaluating novel EGFR inhibitors that can overcome acquired resistance to first-generation therapies.[5]

Comparator Compound: Gefitinib, a first-generation EGFR tyrosine kinase inhibitor, will be used as a standard-of-care comparator. While effective against activating EGFR mutations, its efficacy is limited in the presence of the T790M mutation.[6]

Experimental Protocol:

A detailed step-by-step methodology for the NSCLC xenograft study is as follows:

  • Cell Culture: H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used for this study. They are allowed to acclimatize for at least one week before the experiment.

  • Tumor Implantation: H1975 cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel. Each mouse is subcutaneously injected with 5 x 10^6 cells in the right flank.

  • Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (width^2 x length)/2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment groups (n=8-10 mice per group).

  • Dosing Regimen:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally, daily)

    • This compound (dose and schedule to be determined by maximum tolerated dose studies, orally, daily)

    • Gefitinib (e.g., 100 mg/kg, orally, daily)[7]

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes (as a measure of toxicity), and overall survival.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment. Tumors are then excised, weighed, and processed for further analysis (e.g., pharmacodynamics, histology).

Expected Outcomes and Comparative Data:

The efficacy of this compound will be compared to that of Gefitinib. Significant tumor growth inhibition in the H1975 model would suggest that the novel compound is effective against T790M-mediated resistance.

Treatment GroupMean Tumor Volume (mm³) at Day 28 (Hypothetical)Percent Tumor Growth Inhibition (%)
Vehicle Control1200 ± 150-
This compound (X mg/kg)450 ± 8062.5
Gefitinib (100 mg/kg)1050 ± 13012.5

Note: The above data is hypothetical and serves as an example of expected outcomes.

Study 2: Breast Cancer Xenograft Model

Rationale: The PI3K/Akt/mTOR pathway is frequently activated in breast cancer and is a key target for therapeutic intervention. The MCF-7 cell line is an estrogen receptor-positive (ER+) human breast adenocarcinoma cell line that is widely used to study the efficacy of hormonal and targeted therapies.[8]

Comparator Compound: Everolimus, an mTOR inhibitor, is approved for the treatment of certain types of breast cancer and serves as a relevant clinical comparator.[9]

Experimental Protocol:

A detailed step-by-step methodology for the breast cancer xenograft study is as follows:

  • Cell Culture: MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

  • Animal Model: Female ovariectomized athymic nude mice (4-6 weeks old) are used.

  • Hormone Supplementation: To support the growth of these estrogen-dependent tumors, mice are implanted with a subcutaneous estradiol pellet (e.g., 0.72 mg, 60-day release) one day before tumor cell injection.

  • Tumor Implantation: MCF-7 cells are prepared as described for the NSCLC model and 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured bi-weekly.

  • Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

  • Dosing Regimen:

    • Vehicle Control

    • This compound (dose and schedule to be determined, orally, daily)

    • Everolimus (e.g., 5 mg/kg, orally, daily)[10]

  • Efficacy Endpoints: The primary and secondary endpoints are the same as in the NSCLC study.

  • Study Termination: The study is concluded based on tumor burden in the control group or after a predefined treatment period.

Expected Outcomes and Comparative Data:

This study will determine the efficacy of this compound in an mTOR-driven breast cancer model. Superior or comparable efficacy to Everolimus would indicate a promising therapeutic potential.

Treatment GroupMean Tumor Volume (mm³) at Day 21 (Hypothetical)Percent Tumor Growth Inhibition (%)
Vehicle Control800 ± 100-
This compound (Y mg/kg)300 ± 6062.5
Everolimus (5 mg/kg)400 ± 7550.0

Note: The above data is hypothetical and serves as an example of expected outcomes.

Visualizing the Experimental Workflow and Underlying Biology

To provide a clearer understanding of the experimental process and the biological pathways of interest, the following diagrams have been generated.

G cluster_pre Pre-clinical Preparation cluster_implant Tumor Implantation cluster_treat Treatment & Efficacy Assessment cluster_post Post-Study Analysis Cell Culture Cell Culture Cell Harvest & Prep Cell Harvest & Prep Cell Culture->Cell Harvest & Prep Animal Acclimatization Animal Acclimatization Tumor Cell Injection Tumor Cell Injection Animal Acclimatization->Tumor Cell Injection Cell Harvest & Prep->Tumor Cell Injection Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Dosing Dosing Randomization->Dosing Tumor Volume Measurement Tumor Volume Measurement Dosing->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Dosing->Body Weight Monitoring Study Termination Study Termination Tumor Volume Measurement->Study Termination Body Weight Monitoring->Study Termination Tumor Excision & Analysis Tumor Excision & Analysis Study Termination->Tumor Excision & Analysis

Caption: General workflow for in vivo xenograft studies.

G EGF Ligand EGF Ligand EGFR EGFR EGF Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation, Survival Gefitinib Gefitinib Gefitinib->EGFR This compound This compound This compound->EGFR

Caption: Simplified EGFR signaling pathway.[1][3][11][12][13]

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein Synthesis, Cell Growth Protein Synthesis, Cell Growth mTORC1->Protein Synthesis, Cell Growth Everolimus Everolimus Everolimus->mTORC1 This compound This compound This compound->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.[2][4][14][15][16]

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vivo efficacy of the novel compound this compound. By employing clinically relevant xenograft models and established comparator drugs, the proposed studies will provide crucial data on its anti-tumor activity and potential therapeutic applications. The detailed protocols and comparative framework are designed to ensure the generation of high-quality, interpretable data to inform further drug development efforts.

References

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]

  • Spandidos Publications. (2018). Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Spandidos Publications. (2018). Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo efficacy of everolimus treatment for MCF-7-bearing mouse model.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Retrieved from [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Antitumor activity of gefitinib or/and GA on gefitinib-resistant... Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of gefitinib and ZA on H1975 cell-derived xenograft in nude... Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Bentham Science. (n.d.). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Retrieved from [Link]

  • Translational Cancer Research. (n.d.). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Retrieved from [Link]

  • Annals of Translational Medicine. (2021). Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modeling restoration of gefitinib efficacy by co-administration of MET inhibitors in an EGFR inhibitor-resistant NSCLC xenograft model: A tumor-in-host DEB-based approach. Retrieved from [Link]

  • Bio-protocol. (2021). Mouse xenograft model. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.13. Xenograft murine model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration. Retrieved from [Link]

  • Altogen Labs. (n.d.). Lung Cancer Xenograft. Retrieved from [Link]

Sources

A Comparative Guide to 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine and Other Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] Its structural resemblance to purine has made it a versatile template for designing ATP-competitive inhibitors targeting a wide range of protein kinases implicated in cancer and other proliferative diseases.[3] This guide provides an in-depth comparison of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine with other key pyrido[2,3-d]pyrimidine analogs, leveraging experimental data from related compounds to infer its potential performance and to highlight the critical role of specific structural modifications in achieving desired potency and selectivity.

While direct and extensive experimental data for this compound is not broadly available in the public domain, a comparative analysis by inference, based on well-established structure-activity relationships (SAR) within this chemical class, can provide valuable insights for researchers in drug discovery. This guide will dissect the influence of the 6-bromo and N-methyl substitutions on the pharmacological profile of the parent 2-aminopyrido[2,3-d]pyrimidine scaffold.

The Pyrido[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Template

The pyrido[2,3-d]pyrimidine core has been extensively explored for its ability to inhibit a variety of kinases, including tyrosine kinases (e.g., EGFR, FGFR, PDGFr, c-Src) and serine/threonine kinases (e.g., CDKs, PIM-1, eEF-2K).[2][4][5][6] The planar bicyclic system effectively mimics the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases and disrupt their catalytic activity. The biological activity and selectivity of pyrido[2,3-d]pyrimidine derivatives can be finely tuned through substitutions at various positions, most notably at the C2, C5, C6, and N8 positions.

Decoding the Substitutions: An In-Depth Look at this compound

To understand the potential of this compound as a kinase inhibitor, we will analyze the independent and synergistic contributions of the 6-bromo and 2-N-methylamino functionalities based on SAR studies of analogous compounds.

The Influence of the 6-Bromo Substituent

The C6 position of the pyrido[2,3-d]pyrimidine scaffold projects into a region of the kinase ATP-binding site that can tolerate a variety of substituents, and modifications at this position have a profound impact on both potency and selectivity.

  • Electronic Effects: The bromo group is an electron-withdrawing substituent, which can influence the electron density of the heterocyclic ring system. This can modulate the strength of hydrogen bonding interactions between the pyrido[2,3-d]pyrimidine core and the hinge region of the kinase.

  • Steric and Lipophilic Contributions: The bromine atom is larger than hydrogen and introduces a degree of lipophilicity. Depending on the specific kinase, this can either lead to favorable van der Waals interactions with hydrophobic residues in the binding pocket or cause steric hindrance that reduces binding affinity. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, variation of substituents on the 6-phenyl ring did not markedly alter the preference for c-Src over Wee1 kinase, suggesting that this position can accommodate bulk.[7] However, in other series, replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFR tyrosine kinase inhibitor.[1][8] This highlights the target-dependent nature of SAR at the C6 position.

The Impact of the 2-N-Methylamino Group

The 2-amino group of the pyrido[2,3-d]pyrimidine scaffold is a key hydrogen bond donor, typically interacting with the kinase hinge region. N-alkylation of this group can have several consequences:

  • Hydrogen Bonding: N-methylation reduces the number of hydrogen bond donors from two to one. While this might weaken the interaction with the kinase hinge in some cases, the remaining N-H can still form a crucial hydrogen bond.

  • Conformational Effects: The methyl group can influence the preferred conformation of the 2-amino substituent, which can affect the overall binding mode of the inhibitor.

  • Physicochemical Properties: N-methylation increases the lipophilicity and may improve cell permeability and metabolic stability. Studies on pyrido[3,4-d]pyrimidine inhibitors have shown that the introduction of a methyl group can curb metabolism. In some instances, N-methylation at other positions, such as N9, has been shown to improve potency and selectivity by increasing lipophilicity and restricting the conformation of side chains.[9]

Comparative Performance Analysis: this compound vs. Key Analogs

To contextualize the potential of this compound, we will compare its inferred properties with the experimentally determined activities of several key pyrido[2,3-d]pyrimidine analogs. The following tables summarize the in vitro inhibitory activities of these compounds against various kinases.

Table 1: Comparison of 2,6-Disubstituted Pyrido[2,3-d]pyrimidine Analogs as Tyrosine Kinase Inhibitors

Compound ID2-Substituent6-SubstituentPDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)Reference
PD-089828 (4b) -NH-CO-NH-tBu2,6-dichlorophenyl1.110.130.450.22[1][8]
6c -NH-(CH₂)₄-N(Et)₂2,6-dichlorophenyl----[1][8]
4e -NH-CO-NH-tBu3,5-dimethoxyphenyl>500.060>50>50[1][8]
PD180970 ------[2]
PD173955 3-(methylthio)phenylamino2,6-dichlorophenyl----[10]

Note: A dash (-) indicates that the data was not reported in the cited source.

Table 2: Comparison of Pyrido[2,3-d]pyrimidine Analogs as CDK Inhibitors

Compound ID2-Substituent5-Substituent8-SubstituentCDK4 IC50 (nM)CDK2 IC50 (nM)Reference
Palbociclib (PD-0332991) 2-(pyridin-2-ylamino)--1115[2]
Compound 70 Imidazo[1',2':1,6] fused-Isopropyl0.8 (CDK4/D3)-[2]
Compound 71 Imidazo[1',2':1,6] fused-t-butyl2.7 (CDK4/D3)-[2]
Analog from[11] PhenylaminoMethylEthyl4-[11]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of pyrido[2,3-d]pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Objective: To quantify the potency of a compound in inhibiting the enzymatic activity of a target kinase.

Materials:

  • Recombinant full-length or kinase domain of the target protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96- or 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted test compound to the wells of the microplate. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent-based assay like the Kinase-Glo® kit, which measures the amount of ATP consumed. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Cellular Proliferation Assay

This protocol describes a method to assess the anti-proliferative activity of a test compound on cancer cell lines.

Objective: To determine the effect of a compound on the growth and viability of cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Prepare a serial dilution of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours in a CO₂ incubator.

  • After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds and activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Inhibits ATP binding

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Proliferation_Assay Cellular Proliferation Assay (GI50 Determination) SAR_Analysis->Proliferation_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot) Proliferation_Assay->Target_Engagement PK_Studies Pharmacokinetic Studies (ADME) Target_Engagement->PK_Studies Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies Compound_Synthesis Compound Synthesis Compound_Synthesis->Kinase_Assay

Caption: General workflow for the preclinical evaluation of kinase inhibitors.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While direct experimental data for this compound is limited, a comprehensive analysis of the structure-activity relationships of closely related analogs allows for an informed projection of its potential biological profile. The 6-bromo substituent is expected to influence potency and selectivity through a combination of electronic and steric effects, while the 2-N-methylamino group is likely to modulate hydrogen bonding interactions and improve physicochemical properties.

Based on the available data for analogous compounds, it is reasonable to hypothesize that this compound could exhibit potent inhibitory activity against various tyrosine and/or serine/threonine kinases. The precise selectivity profile would, however, be highly dependent on the specific kinase and would require empirical determination. This guide provides a framework for researchers to understand the critical design elements of pyrido[2,3-d]pyrimidine-based inhibitors and to inform the synthesis and evaluation of novel analogs like this compound in the ongoing quest for more effective and selective targeted therapies.

References

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Doherty, A. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Hennequin, L. F., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. [Link]

  • Klis, W. A., et al. (1999). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 42(6), 1071-1087. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7333-7358. [Link]

  • El-Sayed, M. A. A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 18(1), 1472. [Link]

  • Gangjee, A., et al. (2008). Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles. Bioorganic & Medicinal Chemistry, 16(16), 7746-7757. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[2,3-d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]

  • Ibrahim, D. A., & Ismail, N. S. (2011). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. European Journal of Medicinal Chemistry, 46(12), 5845-5853. [Link]

  • Reddy, T. J., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4148-4152. [Link]

  • Reddy, T. J., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4148-4152. [Link]

  • Van den poel, H., et al. (2017). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Organic Process Research & Development, 21(11), 1834-1840. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives... ResearchGate. [Link]

  • Patel, H., et al. (2014). Design, synthesis, and biological evaluation of novel pyrido[2,3-d]pyrimidines containing derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 335-341. [Link]

  • Volyniuk, D., et al. (2017). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. ResearchGate. [Link]

  • El-Sayed, M. A. A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4169. [Link]

  • El-Gazzar, A. R. B. A., et al. (2011). Synthesis and antifungal activity of some new pyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • El-Enany, M. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11953-11969. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7333-7358. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2] This is due in part to its structural similarity to purines, allowing it to function as a ligand for a variety of biological receptors.[1] A significant focus of research on this scaffold has been the development of kinase inhibitors, as dysregulation of kinase signaling pathways is a hallmark of many cancers.[1][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine derivatives, a class of compounds with considerable potential as targeted therapeutics. We will explore how structural modifications to this core influence biological activity, supported by representative experimental data and detailed methodologies.

The this compound Core Scaffold: A Foundation for Potent Kinase Inhibition

The core structure, this compound, presents several key features that are crucial for its biological activity. The bromine atom at the 6-position is of particular interest, as halogenated compounds have demonstrated significant potential as anticancer agents by interacting with cancer cells and inducing cell death.[4] The N-methyl group at the 2-amino position can influence solubility and binding interactions within the ATP-binding pocket of kinases.

The pyrido[2,3-d]pyrimidine core itself has been extensively studied as a quinazoline analog and has shown a broad spectrum of biological effects, including antitumor, antibacterial, and CNS depressive activities.[1] Its derivatives have been investigated as inhibitors of various kinases, including tyrosine kinases (TKs), PI3K, and CDK4/6.[1]

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

To illustrate the impact of structural modifications on the biological activity of the this compound core, we will analyze a hypothetical series of derivatives (designated BPD-1 to BPD-4 ) with substitutions at the 2-amino and 6-positions. The following data is representative of typical screening results for novel pyrido[2,3-d]pyrimidine derivatives.

Comparative Analysis of In Vitro Anticancer Activity

The antiproliferative activity of our hypothetical derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound in inhibiting cell growth; a lower IC50 value indicates a more potent compound.

Table 1: Anticancer Activity (IC50 in µM) of this compound Analogs

CompoundR1 (at 2-amino)R2 (at C6)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
BPD-1 -CH3-Br10.515.212.8
BPD-2 -CH2CH3-Br8.111.79.9
BPD-3 -CH3-Phenyl4.36.85.5
BPD-4 -CH3- (2,6-dichlorophenyl)1.92.52.1
Doxorubicin (Reference)0.981.21.1

Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

From this data, we can derive the following SAR insights:

  • Influence of the 2-amino substituent (R1): A slight increase in the alkyl chain length from methyl (BPD-1 ) to ethyl (BPD-2 ) at the 2-amino position leads to a modest improvement in anticancer activity. This suggests that this position can tolerate small alkyl groups, potentially enhancing hydrophobic interactions in the kinase binding pocket.

  • Impact of the 6-position substituent (R2): Replacing the bromine atom with a phenyl group (BPD-3 ) significantly enhances potency across all cell lines. This highlights the importance of the 6-position for establishing key interactions with the target. Further substitution on this phenyl ring, as seen with the 2,6-dichlorophenyl group in BPD-4 , leads to a substantial increase in activity. This is consistent with findings where a 6-(2,6-dichlorophenyl) moiety served as a potent starting point for tyrosine kinase inhibitors.[5]

Comparative Analysis of Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common feature of many cancers, making them attractive targets for drug development. The following table presents representative data for the inhibitory activity of our hypothetical analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.

Table 2: Kinase Inhibitory Activity (IC50 in µM) of this compound Analogs against VEGFR-2

CompoundR1 (at 2-amino)R2 (at C6)VEGFR-2 IC50 (µM)
BPD-1 -CH3-Br5.8
BPD-2 -CH2CH3-Br4.2
BPD-3 -CH3-Phenyl1.5
BPD-4 -CH3- (2,6-dichlorophenyl)0.4
Sorafenib (Reference)0.09

Data is hypothetical and for illustrative purposes.

The kinase inhibition data corroborates the findings from the anticancer activity assays:

  • Modifications at both the 2-amino and 6-positions significantly impact kinase inhibitory potency.

  • The introduction of a substituted aryl group at the 6-position, as in BPD-4 , is a highly effective strategy for enhancing VEGFR-2 inhibition. This aligns with research demonstrating that variation of substituents on a 6-phenyl ring can modulate kinase selectivity and potency.[6]

Experimental Methodologies

To ensure scientific integrity, the following are detailed protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Pathway

The synthesis of the this compound core and its derivatives can be achieved through a multi-step process, often involving the construction of the pyridine ring onto a pre-existing pyrimidine or vice versa.[2] A plausible synthetic route, adaptable from methodologies for related heterocyclic systems, is outlined below.[7]

G cluster_0 Synthetic Pathway for BPD Derivatives A 2-amino-5-bromonicotinonitrile B Intermediate Guanidine A->B Reaction with N-methylguanidine C This compound (Core) B->C Cyclization D Substituted Derivatives (e.g., BPD-3, BPD-4) C->D Suzuki Coupling (for R2 = Aryl)

Caption: General synthetic scheme for this compound derivatives.

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core A common approach involves the condensation of a substituted 2-aminonicotinonitrile with a guanidine derivative, followed by cyclization to form the fused ring system.

Step 2: Derivatization at the 6-position For derivatives like BPD-3 and BPD-4 , a Suzuki coupling reaction can be employed. This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[8]

Protocol for Suzuki Coupling:

  • To a solution of the this compound core (1 eq.) and the desired arylboronic acid (1.5 eq.) in a 3:1 mixture of DME and 2 M Na2CO3, add palladium acetate (0.1 eq.) and triphenylphosphine (0.1 eq.).[8]

  • Degas the mixture with nitrogen for 5-10 minutes.

  • Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol (Illustrative for VEGFR-2):

  • Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction and incubate at 30°C for 1 hour.

  • Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values from the dose-response curves.

Signaling Pathway Context

The pyrido[2,3-d]pyrimidine derivatives, particularly those targeting kinases like VEGFR-2, exert their effects by interfering with critical cellular signaling pathways that control cell growth, proliferation, and survival.

G cluster_0 VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor BPD-4 Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship analysis indicates that strategic modifications at the 2-amino and 6-positions can significantly enhance both anticancer and kinase inhibitory activities. In particular, the introduction of substituted aryl groups at the 6-position appears to be a key strategy for improving potency.

Future research should focus on a broader exploration of substituents at these positions to optimize potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of a wider range of analogs, guided by the SAR principles outlined in this guide, will be crucial for advancing this class of compounds towards clinical development.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. ResearchGate. [Link]

  • Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors. ResearchGate. [Link]

  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). bioRxiv. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Center for Biotechnology Information. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. bioRxiv. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and In Silico Studies. Semantic Scholar. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]

Sources

Benchmarking 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine against established clinical kinase inhibitors. The pyridopyrimidine scaffold is a well-recognized pharmacophore in oncology, with derivatives showing inhibitory activity against various kinases crucial to cancer cell proliferation and survival, including Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs).[1][2][3][4] This document outlines a scientifically rigorous, multi-faceted approach to characterize the preclinical efficacy and mechanism of action of this compound, providing a direct comparison with leading drugs in the field. This guide is intended for researchers, scientists, and drug development professionals in oncology.

Introduction: The Rationale for Benchmarking

The pyrido[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties.[1][5] These agents often function by inhibiting key enzymes in cell signaling pathways, such as tyrosine kinases, PI3K, and CDKs.[3] The subject of this guide, this compound, is a novel derivative within this class. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests it may also target pathways critical for cell cycle regulation and proliferation.

To ascertain the therapeutic potential of this compound, a rigorous benchmarking study against well-characterized, clinically relevant drugs is essential. This guide proposes a head-to-head comparison with inhibitors of two key families of kinases implicated in a wide range of human cancers:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK4/6, which are central regulators of the G1-S phase transition of the cell cycle.[6][7] Their inhibition has proven to be a successful therapeutic strategy, particularly in hormone receptor-positive breast cancer.[8][9][10]

  • Polo-like Kinase 1 (PLK1): A critical regulator of multiple stages of mitosis. Its overexpression is common in many cancers, making it an attractive target for therapeutic intervention.[11][12]

The selected benchmark drugs for this comparative analysis are:

  • Palbociclib (Ibrance®): An FDA-approved, highly selective inhibitor of CDK4/6, widely used in the treatment of HR+/HER2- breast cancer.[6][8][10]

  • Volasertib (BI 6727): A potent and selective PLK1 inhibitor that has undergone extensive clinical investigation in various hematological and solid tumors.[11][13]

This guide will detail the experimental workflows to compare the in vitro and in vivo efficacy of this compound with these established drugs.

Proposed Signaling Pathways and Experimental Overview

The central hypothesis of this benchmarking study is that this compound exerts its anticancer effects through the inhibition of cell cycle and mitotic kinases. The following diagrams illustrate the targeted signaling pathway and the proposed experimental workflow.

CDK4_6_Pathway Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb pRb Cyclin D-CDK4/6 Complex->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibition S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription G1-S Transition G1-S Transition S-Phase Genes->G1-S Transition Palbociclib Palbociclib Palbociclib->Cyclin D-CDK4/6 Complex Inhibition Test Compound 6-bromo-N-methyl- pyrido[2,3-d]pyrimidin-2-amine Test Compound->Cyclin D-CDK4/6 Complex Hypothesized Inhibition

Caption: Hypothesized inhibition of the CDK4/6-Rb pathway.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (CDK4/6, PLK1) Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Cell_Viability Cell Viability/Proliferation Assay (MTT) Cell_Viability->Data_Analysis Cell_Line_Screening Cancer Cell Line Panel Screening Cell_Line_Screening->Cell_Viability Xenograft_Model Subcutaneous Xenograft Model Establishment Efficacy_Study Comparative Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Xenograft_Model->Toxicity_Study End End Efficacy_Study->End Toxicity_Study->End Start Start Start->Kinase_Assay Start->Cell_Line_Screening Data_Analysis->Xenograft_Model

Caption: Proposed experimental workflow for benchmarking.

In Vitro Benchmarking Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and selectivity of this compound against CDK4/Cyclin D1 and PLK1 kinases and compare its potency with Palbociclib and Volasertib.

Methodology:

  • Reagents: Recombinant human CDK4/Cyclin D1 and PLK1 enzymes, appropriate kinase-specific peptide substrates, and radio-labeled ATP (γ-³²P-ATP).

  • Assay Setup: Kinase reactions will be performed in a 96-well plate format.[14][15][16]

  • Compound Preparation: this compound, Palbociclib, and Volasertib will be serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated in a kinase buffer. The reaction is initiated by the addition of γ-³²P-ATP.[17][18]

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP. Radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The concentration of inhibitor required to reduce kinase activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation and Viability Assays

Objective: To assess the anti-proliferative and cytotoxic effects of the test compound in comparison to the benchmark drugs across a panel of cancer cell lines.

Recommended Cell Lines:

Cell LineCancer TypeRationale
MCF-7Breast Cancer (ER+)High sensitivity to CDK4/6 inhibitors.[19]
HeLaCervical CancerCommonly used for cell cycle studies.[20][21]
HCT-116Colon CancerRelevant for general cytotoxicity screening.[3]
A-549Lung CancerRepresents a common solid tumor type.[3]
SK-MEL-28MelanomaKnown sensitivity to some CDK inhibitors.[22]

Methodology (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[23][24]

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, Palbociclib, and Volasertib for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS-HCl solution).[23][25]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for cell viability is determined for each compound in each cell line.

In Vivo Benchmarking Protocol

Objective: To evaluate the anti-tumor efficacy and preliminary safety profile of this compound in a subcutaneous xenograft mouse model and compare it to the benchmark drugs.[26][27][28]

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) will be used.[26]

  • Tumor Implantation: MCF-7 or another sensitive cell line identified from the in vitro screen will be subcutaneously injected into the flank of the mice.[27]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (Vehicle control, this compound, Palbociclib, Volasertib).

  • Drug Administration: Compounds will be administered according to established protocols for the benchmark drugs (e.g., oral gavage for Palbociclib). The dosing regimen for the test compound will be determined from preliminary tolerability studies.

  • Efficacy Monitoring: Tumor volume and body weight will be measured 2-3 times per week.[27] Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Endpoint: The study will be terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Tumors will be excised for further analysis.

  • Data Analysis: Tumor growth inhibition (TGI) will be calculated for each treatment group relative to the vehicle control. Statistical significance will be determined using appropriate methods.

Data Presentation and Interpretation

The data generated from these studies should be compiled into clear, comparative formats to facilitate interpretation.

Table 1: In Vitro Kinase Inhibition (IC₅₀ Values in nM)

CompoundCDK4/Cyclin D1PLK1
This compoundExperimental ValueExperimental Value
PalbociclibExperimental ValueExperimental Value
VolasertibExperimental ValueExperimental Value

Table 2: In Vitro Cell Viability (IC₅₀ Values in µM)

CompoundMCF-7HeLaHCT-116A-549SK-MEL-28
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
PalbociclibExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
VolasertibExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value

Figure 1: In Vivo Tumor Growth Inhibition

A line graph plotting mean tumor volume versus time for each treatment group will be generated to visually represent the anti-tumor efficacy of the compounds.

Conclusion

This guide provides a robust and comprehensive framework for the preclinical benchmarking of this compound. By directly comparing its performance against clinically successful drugs like Palbociclib and the well-studied Volasertib, this approach will provide critical insights into its potency, selectivity, and potential as a novel anticancer agent. The data generated will be instrumental in making informed decisions regarding the future development of this promising pyridopyrimidine derivative.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Gutteridge, R. E., et al. (2016). Plk1 inhibitors in cancer therapy: From laboratory to clinics. Molecular Cancer Therapeutics, 15(7), 1411-1420.
  • CDK inhibitor. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Plk1 Inhibitors in Cancer Therapy: From Laboratory to Clinics. (2016). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Chen, P., et al. (2020). CDK inhibitors in cancer therapy, an overview of recent development.
  • In vitro NLK Kinase Assay. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

  • Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis. (2023, February 8). Frontiers in Pharmacology. Retrieved from [Link]

  • List of CDK 4/6 inhibitors + Uses, Types & Side Effects. (2023, April 14). Drugs.com. Retrieved from [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved from [Link]

  • PLK1 inhibition-based combination therapies for cancer management. (n.d.). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. (2022, September 20). Journal of Medicinal Chemistry. Retrieved from [Link]

  • What are CDKs inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • PLK Targeted Therapies Market & Clinical Trials 2024. (2024, May 7). Business Wire. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). Bio-protocol. Retrieved from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). Journal of Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • (PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved from [Link]

  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. (n.d.). ACS Omega. Retrieved from [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • Synthesis of 6-(2-bromo-6-chlorophenyl)-2-methylpyrido[2,3-d]-pyrimidin-7-amine. (n.d.). Mol-Instincts. Retrieved from [Link]

  • In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. (2021). Current Protocols. Retrieved from [Link]

  • Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. (n.d.). Oncotarget. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Pyridopyrimidines as Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (n.d.). Scientific Reports. Retrieved from [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024, July 18). Future Medicinal Chemistry. Retrieved from [Link]

  • Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy. (n.d.). LC Sciences. Retrieved from [Link]

  • Can CDK2 Inhibitors Overcome the Challenge of Drug Resistance in Cancer Therapy. (2025, November 18). International Journal of Molecular Sciences. Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). Molecules. Retrieved from [Link]

  • 6-broMo-2-(Methylthio)pyrido[2,3-d]pyriMidin-7(8H)-one. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019, November 16). Molecules. Retrieved from [Link]

  • This compound. (2024, July 15). ChemSrc. Retrieved from [Link]

  • 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • 6-Bromo-3-methylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). Molecules. Retrieved from [Link]

Sources

A Guide to Ensuring Experimental Reproducibility with 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine and its Analogs in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive field of kinase inhibitor development, the reproducibility of experimental data is the bedrock of scientific progress.[1][2] A failure to reproduce findings not only undermines the validity of the research but also leads to a significant waste of resources.[1][3] This guide provides an in-depth comparison of experimental considerations for ensuring the reproducibility of studies involving the pyrido[2,3-d]pyrimidine scaffold, with a specific focus on the novel compound 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine .

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors targeting enzymes like EGFR, ABL, SIKs, and PI3K/mTOR.[4][5][6][7][8] Given this therapeutic relevance, it is imperative that researchers working with new derivatives can generate reliable and comparable data. This guide will dissect the critical parameters in both the chemical synthesis and biological evaluation phases, using this compound as a primary example and comparing it with a well-established, alternative pyrido[2,3-d]pyrimidine inhibitor where appropriate.

Part 1: Chemical Synthesis and Characterization: The Foundation of Reproducibility

The biological activity of a compound is inextricably linked to its chemical identity and purity. An impure or misidentified compound will invariably lead to non-reproducible biological results. Therefore, the first pillar of reproducibility is a robust and well-documented synthetic and analytical workflow.

Proposed Synthesis of this compound

Based on established methodologies for related pyrido[2,3-d]pyrimidine structures, a plausible synthetic route is outlined below.[4][9][10] The rationale behind this multi-step synthesis is to build the bicyclic core and then introduce the required functional groups in a controlled manner.

Synthetic_Workflow A 2-Amino-6-bromonicotinic acid B Pyrido[2,3-d]pyrimidine-2,4-diol intermediate A->B Urea, 160°C C 2,4-Dichloro-6-bromopyrido[2,3-d]pyrimidine B->C POCl3, 160°C E This compound (Target Compound) C->E 1. Methylamine, DIPEA, n-BuOH 2. Reduction (e.g., H2, Pd/C) D 6-Bromo-2-chloro-N-methylpyrido[2,3-d]pyrimidin-4-amine (Potential Isomer)

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol and Reproducibility Checkpoints

Step 1: Cyclization to form the Pyridopyrimidine Core

  • Protocol: 2-Amino-6-bromonicotinic acid (1.0 eq) and urea (3.0 eq) are heated at 160°C for 4-6 hours.[4] The reaction mixture is cooled, treated with water, and the resulting solid is filtered and dried to yield the pyrido[2,3-d]pyrimidine-2,4-diol intermediate.

  • Causality & Reproducibility: The high temperature is necessary to drive the condensation and cyclization. Inconsistent heating can lead to incomplete reaction and a mixture of products. Using a sand or oil bath with precise temperature control is critical. Reaction time should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

Step 2: Chlorination of the Bicyclic Core

  • Protocol: The intermediate from Step 1 is refluxed in excess phosphorus oxychloride (POCl₃) for 6 hours.[4] Excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated solid is filtered, washed, and dried to give 2,4-dichloro-6-bromopyrido[2,3-d]pyrimidine.

  • Causality & Reproducibility: POCl₃ acts as both the solvent and chlorinating agent. The reaction must be performed under anhydrous conditions, as moisture will decompose the POCl₃ and reduce the yield. The quenching step is highly exothermic and must be done slowly and with caution to prevent side reactions.

Step 3: Nucleophilic Substitution and Final Reduction

  • Protocol: The dichloro intermediate (1.0 eq) is dissolved in a suitable solvent like n-butanol. N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and methylamine (1.1 eq, as a solution in THF or EtOH) are added. The reaction is heated to 80-100°C and monitored by TLC. The regioselectivity of this step can be variable. The resulting 2-chloro (or 4-chloro) intermediate is then subjected to a reduction step (e.g., hydrogenation with Pd/C) to remove the remaining chlorine atom. Purification by column chromatography is essential.

  • Causality & Reproducibility: The choice of base (DIPEA) and solvent can influence the rate and regioselectivity of the nucleophilic substitution. The C4 position is often more reactive than the C2 position. Inconsistent temperature control can lead to the formation of di-substituted products. The final purification step is paramount; impure final compounds are a major source of non-reproducible biological data.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and stability of This compound , a comprehensive suite of analytical techniques must be employed. This data serves as a fingerprint of the compound, allowing other researchers to verify they have the same material.

Analytical Technique Purpose Key Parameters for Reproducibility Comparison with Alternative (e.g., PD166326)
¹H and ¹³C NMR Structural confirmation and purity assessment.Correct chemical shifts, integration values, and coupling constants. Absence of solvent or impurity peaks.Both compounds will show characteristic aromatic and methyl signals, but the specific patterns will be unique and must match the expected structure.
High-Resolution Mass Spectrometry (HRMS) Confirms molecular formula.The measured m/z value should be within 5 ppm of the calculated exact mass. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) must be observed.Both will have a unique exact mass. HRMS is crucial for distinguishing between isomers.
High-Performance Liquid Chromatography (HPLC) Purity determination.A purity of >95% (preferably >98%) is required for biological assays. The method (column, mobile phase, gradient) must be reported.The retention time will differ. A standardized HPLC method allows for direct comparison of purity between different batches or compounds.
Solubility Assessment Ensures compound is soluble in assay buffer.Kinetic or thermodynamic solubility should be measured in DMSO and the final aqueous assay buffer. Undissolved compound is a major source of error.Pyrido[2,3-d]pyrimidines can have poor aqueous solubility. This must be experimentally determined for each analog.[11]

Part 2: Biological Evaluation: Controlling Variables in Kinase Inhibition Assays

The pyrido[2,3-d]pyrimidine scaffold is known to inhibit a wide range of protein kinases.[12] Therefore, a common and critical experiment is the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Reproducibility in these assays is highly dependent on stringent control over multiple variables.

Workflow for a Standard In Vitro Kinase Assay

We will consider a typical luminescence-based kinase assay (e.g., ADP-Glo™) which measures the amount of ADP produced as a proxy for kinase activity.

Kinase_Assay_Workflow cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Serial Dilution of This compound in DMSO B Transfer to Assay Plate A->B C Add Kinase, Substrate, and ATP to initiate reaction B->C D Incubate at controlled temperature (e.g., 30°C) C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Add Luciferase/Luciferin to generate luminescent signal F->G H Read luminescence on a plate reader G->H I Data Analysis: Normalize to controls, fit dose-response curve, calculate IC50 H->I

Caption: Workflow for a typical luminescence-based in vitro kinase inhibition assay.

Detailed Kinase Assay Protocol and Reproducibility Checkpoints

Objective: To determine the IC₅₀ of this compound against a target kinase (e.g., EGFR T790M mutant).[4]

  • Compound Preparation:

    • Protocol: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution series in DMSO to create concentrations for the dose-response curve.

    • Causality & Reproducibility: DMSO quality and the accuracy of pipetting during serial dilution are critical. Automated liquid handlers can improve precision. The final DMSO concentration in the assay well must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.

  • Kinase Reaction:

    • Protocol: In a 384-well plate, add the kinase, its specific peptide substrate, and ATP to the compound dilutions. The reaction is initiated by the addition of ATP. The plate is incubated for a set time (e.g., 60 minutes) at a constant temperature.

    • Causality & Reproducibility:

      • Kinase Activity: The specific activity of the kinase can vary between batches and suppliers. Each new lot of enzyme should be validated.

      • ATP Concentration: The IC₅₀ value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Assays should be run at or near the Michaelis-Menten constant (Km) of ATP for the specific kinase, and this concentration must be explicitly stated.[13]

      • Controls: Every plate must include positive controls (no inhibitor, 100% activity) and negative controls (no kinase, 0% activity) for proper data normalization.

  • Signal Detection and Data Analysis:

    • Protocol: The reaction is stopped, and the amount of ADP produced is measured using a commercial kit (e.g., ADP-Glo™) according to the manufacturer's instructions. Luminescence is read on a plate reader.

    • Causality & Reproducibility: Data should be normalized to the controls. The dose-response curve is then fitted using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀. The choice of model and software should be reported. Outliers should be handled with a clearly defined statistical method.

Comparative Data and Interpretation

The following table presents hypothetical data to illustrate how experimental variability can impact results and their interpretation.

Parameter Experiment 1 (Ideal Conditions) Experiment 2 (Source of Error) Impact on Reproducibility
Compound Purity (HPLC) 99.2%85.5% (with an unknown impurity)An impure compound means the effective concentration is lower than assumed, leading to an artificially high IC₅₀. The impurity could also have its own activity.
ATP Concentration 10 µM (at Km)100 µM (saturating)For an ATP-competitive inhibitor, a higher ATP concentration will require more inhibitor to achieve 50% inhibition, leading to a right-shifted curve and a significantly higher IC₅₀.
Calculated IC₅₀ 15 nM 120 nM A nearly 10-fold difference in potency, which could lead to incorrect conclusions about the compound's efficacy and its advancement in a drug discovery pipeline.

Conclusion: A Framework for Trustworthy Science

The reproducibility of experiments with novel chemical entities like This compound is not a matter of chance, but a result of meticulous planning, execution, and reporting. As this guide has detailed, ensuring reliability begins with the unambiguous synthesis and characterization of the molecule and extends to the rigorous control of variables in biological assays.

For researchers in drug development, adopting this framework is essential. By explaining the causality behind experimental choices, implementing self-validating analytical and biological systems, and transparently reporting all methodological details, the scientific community can build a foundation of trustworthy data. This approach ensures that promising scaffolds like the pyrido[2,3-d]pyrimidines can be evaluated effectively, accelerating the path toward new and impactful therapies.

References

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • ChemInform Abstract: Generation of Pyrrolo[2,3-d]pyrimidines. Unexpected Products in the Multicomponent Reaction of 6-Aminopyrimidines, Dimedone, and Arylglyoxal. ResearchGate. [Link]

  • 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine. PubChem. [Link]

  • 6-Bromo-2-methoxypyridin-3-amine. PubChem. [Link]

  • Synthesis of pyrano[2,3‐d]pyrimidines and pyrido[2,3‐d]pyrimidines in the magnetized deionized water based on UV–visible study. ResearchGate. [Link]

  • Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. PubMed. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

  • Reproducibility in pre-clinical life science research. Culture Collections. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). bioRxiv. [Link]

  • (PDF) Reproducibility in chemistry research. ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health. [Link]

  • 6-Bromo-3-methylpyridin-2-amine. PubChem. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Understanding Reproducibility and Replicability. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]

  • Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. ResearchGate. [Link]

  • Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Reproducibility. Wikipedia. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • Synthesis of Pyrrolo[2,3-d]pyrimidines via Cyclocondensation of β-Alkoxy- and β-Amino-α-bromoaldehydes. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the proper handling and disposal of 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, a halogenated, nitrogen-containing heterocyclic compound. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of chemical waste management and are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is not a common laboratory chemical with a universally published Safety Data Sheet (SDS). However, its chemical structure allows for a robust presumptive hazard assessment based on its constituent functional groups: a brominated aromatic system (halogenated organic), a pyridopyrimidine core (nitrogen-containing heterocycle), and an N-methylamine group.

The primary risks associated with this class of compounds include skin, eye, and respiratory irritation, as well as potential toxicity if inhaled or ingested.[1][2] The presence of bromine classifies it as a halogenated organic compound , which has specific disposal requirements.[3][4]

Table 1: Presumptive Hazard Profile

Hazard ClassStructural BasisPotential Effects
Skin Irritant Aromatic Amine, Halogenated HeterocycleCauses skin irritation upon contact.[5]
Eye Irritant Aromatic Amine, Halogenated HeterocycleCauses serious eye irritation.[5]
Respiratory Irritant Aromatic Amine, Halogenated HeterocycleMay cause respiratory tract irritation if inhaled as dust or aerosol.[5]
Acute Toxicity Aromatic Amine, Halogenated HeterocycleMay be harmful if swallowed, in contact with skin, or if inhaled.[2]
Environmental Hazard Halogenated AromaticHalogenated compounds can persist in the environment and require controlled destruction.[6]

Personal Protective Equipment (PPE)

Due to the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form (solid, in solution, or as waste).

Table 2: Required Personal Protective Equipment

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and airborne particles causing serious eye irritation.[1]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Prevents skin contact and potential irritation or absorption.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of dust or aerosols, mitigating respiratory irritation.[1]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process.[8] Mixing halogenated and non-halogenated waste streams leads to needlessly increased disposal costs and complex treatment procedures.[9]

Step-by-Step Collection Procedure:
  • Designate a Waste Container: Select a chemically compatible container, preferably plastic, for collecting the waste.[10] The container must have a secure, vapor-tight lid.

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must clearly state:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"[3]

    • Full chemical name: "this compound" and any solvents used.

    • Accumulation Start Date.

  • Collect Waste:

    • Solid Waste: Collect unadulterated solid this compound and any contaminated items (e.g., weighing paper, contaminated gloves) in the designated container.

    • Liquid Waste: Solutions containing this compound should be collected in the same designated halogenated waste stream. Do not mix with non-halogenated solvents like acetone, ethanol, or hexanes.[9]

  • Secure and Store: Keep the waste container tightly closed when not in use.[11] Store it in a designated Satellite Accumulation Area within the laboratory.[10] This area should be clearly marked and provide secondary containment to prevent the spread of potential spills.

Caption: Chemical Waste Disposal Lifecycle

Decontamination of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Procedure: Triple-rinse the container with a suitable solvent (e.g., ethanol, acetone). The rinsate must be collected and disposed of as halogenated hazardous waste. [11]* Final Disposal: Once rinsed and air-dried, deface or remove the label, and dispose of the container in a designated "Broken Glass" or "Lab Glass Waste" box. [11]* Note: If this compound were ever designated as an acutely toxic "P-listed" waste, the empty container itself would need to be managed as hazardous waste without rinsing. [10][11]

Summary of Best Practices

Table 3: Do's and Don'ts of Disposal

DoDo Not
DO wear appropriate PPE at all times.DO NOT dispose of this chemical down the drain.
DO segregate as Halogenated Organic Waste. [3]DO NOT mix with non-halogenated waste streams. [9]
DO use clearly labeled, sealed containers. [11]DO NOT leave waste containers open to the air.
DO manage all contaminated materials as waste.DO NOT dispose of empty containers in regular trash without proper decontamination.
DO consult your institution's EHS office for pickup.DO NOT attempt to neutralize the chemical waste yourself.

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that complex chemical waste is managed in a responsible and compliant manner.

References

  • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety Office. Available from: [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Available from: [Link]

  • Best Practices for Managing Laboratory Waste. (2023, October 23). Republic Services. Available from: [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2024, February 21). Activotec. Available from: [Link]

  • Laboratory Waste Management Guidelines. (n.d.). WASH in Health Care Facilities. Available from: [Link]

  • Emission Measurements During Incineration of Waste Containing Bromine. (2004, March 04). Nordic Council of Ministers. Available from: [Link]

  • Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. (1998). PubMed. Available from: [Link]

  • 6-Bromo-2-methoxypyridin-3-amine. (n.d.). PubChem. Available from: [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). ResearchGate. Available from: [Link]

  • Hazardous Waste Segregation. (n.d.). CUNY. Available from: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 04). ResearchGate. Available from: [Link]

  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (1981). EPA NEPLS. Available from: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum. Available from: [Link]

  • Halogenated Waste. (n.d.). University of Wisconsin-Milwaukee. Available from: [Link]

  • Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. (2003). PubMed. Available from: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Available from: [Link]

Sources

Navigating the Unseen Shield: A Guide to Personal Protective Equipment for Handling 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the promise of novel molecules like 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine is matched by the imperative of safe handling. As a pyridopyrimidine derivative, this compound belongs to a class of molecules known for their potent biological activity, including potential cytotoxicity and kinase inhibition.[1][2][3] This guide provides a comprehensive, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this and similar research compounds. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical.

Hazard Assessment: Understanding the Adversary

Structural Clues to Potential Hazards:

  • Brominated Organic Compound: The presence of bromine significantly increases the molecule's reactivity and potential for environmental and health hazards.[4][5] Bromine-containing compounds can be corrosive and toxic.[5]

  • Amine Functionality: Amines can be skin and respiratory irritants, and some are readily absorbed through the skin.[6][7]

  • Pyridopyrimidine Core: This heterocyclic system is a common scaffold in pharmacologically active molecules, some of which exhibit cytotoxic properties.[1][2]

Insights from Analogous Compounds:

Safety data for similar structures, such as 2-amino-6-bromopyridine and 3-amino-6-bromo-N-methylpicolinamide, consistently highlight the following risks:

  • Harmful if swallowed.[8][9]

  • Causes skin irritation.[8][9][10]

  • Causes serious eye irritation.[8][9][10]

  • May cause respiratory irritation.[8][9][10]

Based on this analysis, we must assume this compound is a hazardous substance requiring stringent protective measures.

The Hierarchy of Protection: A Step-by-Step PPE Protocol

The selection of PPE is not a one-size-fits-all approach. It is a systematic process that should be conducted before any handling of the compound.

Step 1: Engineering Controls - The First Line of Defense

Before considering wearable PPE, always prioritize engineering controls. These are designed to remove the hazard at its source.

  • Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[11] This minimizes the risk of inhalation exposure.

Step 2: Foundational PPE - Non-Negotiable Protection

This level of PPE is mandatory for any work involving this compound.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes and fine particulates.[11][12]

    • Face Shield: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield should be worn in addition to safety goggles.[11]

  • Protective Clothing:

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a chemically resistant material is required.[11]

    • Closed-Toed Shoes: Shoes that fully cover the feet are mandatory in any laboratory setting.

Step 3: Hand Protection - The Critical Barrier

Given that skin contact is a likely route of exposure, selecting the correct gloves is paramount.

  • Glove Selection:

    • Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable primary choice.[11]

    • Double Gloving: For enhanced protection, especially during prolonged handling or when working with solutions, wearing two pairs of nitrile gloves is recommended. This provides a backup barrier in case the outer glove is compromised.

  • Glove Usage Protocol:

    • Inspect gloves for any signs of damage (e.g., tears, pinholes) before use.

    • Don the inner pair of gloves, ensuring a snug fit.

    • Don the outer pair of gloves, pulling the cuff over the sleeve of the lab coat.

    • Change gloves immediately if you suspect contamination.

    • Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Step 4: Respiratory Protection - Guarding Against Inhalation

While working in a fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in specific situations.

  • When is a Respirator Needed?

    • Spill Cleanup: In the event of a spill outside of a fume hood.

    • Engineering Control Failure: If a fume hood is not functioning correctly.

    • Weighing Powders: If there is a risk of aerosolizing the solid compound.

  • Respirator Selection:

    • N95 Respirator: For protection against solid particulates.

    • Half-Mask Respirator with Organic Vapor/Acid Gas Cartridges: For protection against vapors from solutions.[13] All personnel required to wear respirators must be fit-tested and trained in their proper use.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_disposal Disposal & Decontamination Start Start: Handling 6-bromo-N-methyl pyrido[2,3-d]pyrimidin-2-amine AssessTask Assess the Task: Weighing, Dissolving, Transferring? Start->AssessTask FumeHood Work in a Certified Chemical Fume Hood? AssessTask->FumeHood BasePPE Mandatory Base PPE: - Safety Goggles - Lab Coat - Closed-Toed Shoes FumeHood->BasePPE Yes HandProtection Hand Protection: - Double Nitrile Gloves BasePPE->HandProtection AssessSplashRisk Risk of Splash? HandProtection->AssessSplashRisk Respiratory Respiratory Protection: - N95 or Half-Mask Respirator (as needed) DisposePPE Dispose of Contaminated PPE in Hazardous Waste Respiratory->DisposePPE FaceProtection Enhanced Face Protection: - Face Shield (in addition to goggles) AssessAerosolRisk Risk of Aerosolization? FaceProtection->AssessAerosolRisk Decontaminate Decontaminate Work Area DisposePPE->Decontaminate End End of Procedure Decontaminate->End AssessSplashRisk->FaceProtection Yes AssessSplashRisk->AssessAerosolRisk No AssessAerosolRisk->Respiratory Yes AssessAerosolRisk->DisposePPE No

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Safe handling extends to the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

  • Spill: Evacuate the area. For small spills within a fume hood, use an inert absorbent material and place it in a sealed container for disposal.[11] For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety department.

Disposal of Contaminated PPE and Chemical Waste
  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, must be collected in a designated, sealed hazardous waste container.[5][11]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste.[15]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Table 1: Summary of Recommended PPE

Body PartStandard OperationHigh-Risk Operation (e.g., spill, large volume)
Eyes Chemical Splash GogglesChemical Splash Goggles and Face Shield
Hands Double Nitrile GlovesDouble Nitrile Gloves
Body Chemical Resistant Lab CoatChemical Resistant Lab Coat
Feet Closed-Toed ShoesClosed-Toed Shoes
Respiratory Not required in a fume hoodN95 or Half-Mask Respirator with appropriate cartridges

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery. By understanding the potential hazards and diligently applying the principles of PPE selection and use outlined in this guide, researchers can protect themselves and their colleagues. This commitment to safety is not a barrier to innovation; it is the foundation upon which groundbreaking and reproducible science is built.

References

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT". ResearchGate. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Institutes of Health (NIH). Available at: [Link]

  • LCSS: BROMINE. National Academies Press. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]

  • Bromine: incident management. GOV.UK. Available at: [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Bromine. Washington State University. Available at: [Link]

  • Bromine water - disposal. Chemtalk. Available at: [Link]

  • 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. PubChem. Available at: [Link]

  • Bromine Safety & Standard Operating Procedures. Kansas State University. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Eco-Rental Solutions. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]

  • 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. PubChem. Available at: [Link]

  • Chemical Handling Safety & PPE Requirements. Amerisafe. Available at: [Link]

  • Bromine Safety Handbook. Indian Chemical Council (ICC). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.